molecular formula C13H19N3O B3037142 [4-(4-Propionylpiperazin-1-yl)phenyl]amine CAS No. 442549-70-4

[4-(4-Propionylpiperazin-1-yl)phenyl]amine

Cat. No.: B3037142
CAS No.: 442549-70-4
M. Wt: 233.31 g/mol
InChI Key: HGKMBDIMUDDXFR-UHFFFAOYSA-N
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Description

[4-(4-Propionylpiperazin-1-yl)phenyl]amine is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(4-aminophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-2-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKMBDIMUDDXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243032
Record name 1-[4-(4-Aminophenyl)piperazin-1-yl]propan-1-one
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Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442549-70-4
Record name 1-[4-(4-Aminophenyl)piperazin-1-yl]propan-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442549-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(4-Aminophenyl)piperazin-1-yl]propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID101243032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of [4-(4-Propionylpiperazin-1-yl)phenyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of [4-(4-Propionylpiperazin-1-yl)phenyl]amine (CAS No. 442549-70-4). While direct extensive experimental data for this specific molecule is not broadly published, this document synthesizes information from established chemical principles, data on analogous structures, and its documented role as a key intermediate in the synthesis of complex pharmaceutical agents. The guide offers predicted physicochemical properties, detailed synthetic protocols, expected spectroscopic signatures, and an analysis of its chemical reactivity. Furthermore, it contextualizes the molecule's importance within drug discovery, particularly as a foundational scaffold for kinase inhibitors, and outlines essential safety and handling procedures. This document is intended to serve as a vital resource for researchers engaged in the synthesis, study, or application of this versatile chemical entity.

Introduction and Strategic Importance

This compound is a bifunctional organic molecule featuring a substituted aniline and an N-acylpiperazine moiety. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability. Its presence in numerous FDA-approved drugs across a wide range of therapeutic areas underscores its importance.

The primary significance of this compound in the current scientific landscape is its role as a crucial building block in the synthesis of highly potent and selective kinase inhibitors. Notably, it is a key precursor to Torin1 , a well-characterized inhibitor of the mammalian target of rapamycin (mTOR), a master regulator of cell growth and proliferation implicated in various cancers.[1][2] Understanding the chemical behavior of this intermediate is therefore paramount for the efficient and scalable synthesis of Torin1 and other related pharmacologically active compounds.

Physicochemical Properties

Direct experimental determination of all physicochemical properties for this compound is not widely available in peer-reviewed literature. However, based on its structure, we can tabulate its fundamental characteristics and provide computationally predicted values for key drug-like properties. These predictions are derived from established algorithms that analyze the molecule's topology and functional groups.

Table 1: Core and Predicted Physicochemical Properties

PropertyValueSource/Method
IUPAC Name 1-(4-(4-aminophenyl)piperazin-1-yl)propan-1-one---
CAS Number 442549-70-4---
Molecular Formula C₁₃H₁₉N₃O---
Molecular Weight 233.31 g/mol ---
Predicted LogP 1.5 - 2.5Computational (e.g., ALOGPS, ChemDraw)
Predicted pKa (basic) 7.5 - 8.5 (piperazine N), 4.5 - 5.5 (aniline N)Computational
Predicted Aqueous Solubility Moderately solubleComputational
Predicted Polar Surface Area 48.6 ŲComputational
# H-Bond Donors 1 (from -NH₂)---
# H-Bond Acceptors 3 (2x N, 1x O)---
# Rotatable Bonds 3---

Causality Insight: The two distinct predicted pKa values are critical. The higher pKa corresponds to the piperazine nitrogen, which is more basic and likely to be protonated at physiological pH. The lower pKa of the aniline nitrogen is due to the delocalization of its lone pair into the aromatic ring. This differential basicity is a key feature that can be exploited in purification (e.g., extraction) and influences how the molecule interacts with biological targets.

Synthesis and Purification

The synthesis of this compound is a logical, multi-step process that leverages well-established organic reactions. The most direct pathway involves the formation of the N-arylpiperazine core followed by selective acylation.

Synthetic Workflow

The proposed synthesis follows a two-step sequence starting from 1-bromo-4-nitrobenzene.

Caption: Proposed synthetic pathway for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(4-Nitrophenyl)piperazine This step is efficiently achieved via a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds.[3][4][5]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., BINAP, 3 mol%), and sodium tert-butoxide (1.4 eq.).

  • Reagent Addition: Add 1-bromo-4-nitrobenzene (1.0 eq.) and piperazine (1.2 eq.) to the flask, followed by anhydrous toluene.

  • Reaction Conditions: Heat the mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(4-Aminophenyl)piperazine This involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method.

  • Reaction Setup: Dissolve 1-(4-nitrophenyl)piperazine (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Palladium on carbon (10% w/w, ~5 mol%) to the solution.

  • Reaction Conditions: Secure the flask to a hydrogenation apparatus, purge with hydrogen gas, and then maintain a hydrogen atmosphere (balloon or Parr shaker) with vigorous stirring at room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude amine, which is often pure enough for the next step.

Step 3: Synthesis of this compound (Acylation) This is a standard N-acylation reaction.[6][7]

  • Reaction Setup: Dissolve 1-(4-aminophenyl)piperazine (1.0 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add propionyl chloride (1.1 eq.) dropwise via syringe, ensuring the temperature remains low.

  • Reaction Conditions: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting amine by TLC.

  • Workup and Purification: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Spectroscopic Characterization (Predicted)

A full spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following table outlines the expected spectral data based on the molecule's structure and data from analogous compounds.[8][9][10]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR ~7.0-6.7 ppm (m, 4H): AA'BB' system for the aromatic protons. ~3.8 ppm (t, 2H): Piperazine protons adjacent to the carbonyl group. ~3.6 ppm (t, 2H): Piperazine protons adjacent to the carbonyl group. ~3.2 ppm (t, 4H): Piperazine protons adjacent to the phenyl ring. ~3.5 ppm (s, broad, 2H): -NH₂ protons (may exchange with D₂O). ~2.4 ppm (q, 2H): -CH₂- of the propionyl group. ~1.1 ppm (t, 3H): -CH₃ of the propionyl group.
¹³C NMR ~172 ppm: Amide carbonyl (C=O). ~140-150 ppm: Aromatic carbons (C-N and C-N piperazine). ~115-130 ppm: Aromatic carbons (C-H). ~40-55 ppm: Piperazine carbons (-CH₂-). ~27 ppm: Propionyl -CH₂-. ~10 ppm: Propionyl -CH₃-.
FT-IR (cm⁻¹) 3450-3300: Two sharp bands for N-H stretch (primary amine).[11][12][13] 3050-3000: Aromatic C-H stretch. 2950-2800: Aliphatic C-H stretch. ~1640: Strong C=O stretch (tertiary amide). ~1620: N-H bend (scissoring). ~1520: Aromatic C=C stretch. ~1250: Aromatic C-N stretch.
Mass Spec (ESI+) Expected [M+H]⁺: m/z 234.1550. Common fragmentation would involve cleavage of the propionyl group or fragmentation of the piperazine ring.[14][15][16]

Self-Validation Insight: In the ¹H NMR, the presence of two distinct sets of triplets for the piperazine protons adjacent to the carbonyl is expected due to the restricted rotation around the amide C-N bond at room temperature, leading to different chemical environments for the axial and equatorial protons.[17] This conformational behavior is a key validation point for the structure.

Reactivity and Chemical Behavior

The molecule possesses three primary sites of reactivity that dictate its chemical behavior and its utility as a synthetic intermediate.

References

[4-(4-Propionylpiperazin-1-yl)phenyl]amine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of [4-(4-Propionylpiperazin-1-yl)phenyl]amine

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural outlines to explore the causal reasoning behind analytical choices. We will detail an integrated workflow utilizing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, supplemented by chromatographic purity assessment. Each section presents not only the expected data but also the underlying principles of interpretation, ensuring a self-validating analytical system. The methodologies described herein are grounded in established principles and serve as a robust framework for the characterization of complex substituted aromatic amines.

Introduction and Strategic Overview

The molecule this compound is a substituted phenylpiperazine derivative. Compounds within this class are prevalent in medicinal chemistry, often serving as scaffolds for therapeutic agents targeting the central nervous system and other biological pathways.[1][2] Accurate and unambiguous structure confirmation is a critical prerequisite for any further investigation, including biological screening, patent filing, and regulatory submission.

Our elucidation strategy is predicated on a synergistic workflow, where each analytical technique provides orthogonal, confirmatory data. The logical progression is as follows:

  • Purity Assessment (HPLC): Establish the homogeneity of the sample to ensure that spectroscopic data represents the compound of interest and not a mixture of impurities.

  • Mass Spectrometry (MS): Provide the empirical formula through accurate mass measurement of the molecular ion and offer initial structural clues via characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: Rapidly confirm the presence of key functional groups (amine, amide, aromatic ring), corroborating the proposed structure.

  • NMR Spectroscopy (¹H, ¹³C, 2D): Deliver the definitive atomic-level map of the molecule, establishing the precise connectivity and arrangement of all atoms through chemical shifts, coupling constants, and correlation experiments.

This integrated approach ensures the highest degree of confidence in the final structural assignment.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Final Confirmation Synthesis Synthesized Compound HPLC Purity Check via HPLC Synthesis->HPLC Is sample pure? MS Mass Spectrometry (MS) Determine Molecular Weight & Formula HPLC->MS Proceed if >95% pure IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR NMR Spectroscopy (1H, 13C, 2D) Map Atomic Connectivity IR->NMR Elucidation Final Structure Elucidation NMR->Elucidation

References

Spectroscopic Characterization of [4-(4-Propionylpiperazin-1-yl)phenyl]amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound [4-(4-Propionylpiperazin-1-yl)phenyl]amine, a molecule of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document outlines the theoretical basis for its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), details field-proven experimental protocols, and offers insights into data interpretation.

Introduction: The Structural Imperative

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, unambiguous structural confirmation is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques like NMR and MS provide powerful tools for elucidating molecular architecture. This compound combines several key functional groups: a propionyl moiety, a piperazine ring, and an aminophenyl group. Understanding the characteristic spectroscopic signatures of each component is crucial for verifying the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled technique for determining the connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
CH₃ (Propionyl)1.0 - 1.2Triplet (t)3HAliphatic methyl group adjacent to a methylene group.
CH₂ (Propionyl)2.2 - 2.5Quartet (q)2HMethylene group adjacent to a methyl group and a carbonyl group.
Piperazine (N-CH₂)3.0 - 3.3Triplet (t)4HProtons on the piperazine ring adjacent to the phenylamine.
Piperazine (N-CH₂)3.5 - 3.8Triplet (t)4HProtons on the piperazine ring adjacent to the propionyl group, deshielded by the carbonyl.
NH₂ (Amine)3.5 - 5.0Broad Singlet (br s)2HAmine protons; chemical shift can be variable and concentration-dependent. The signal may broaden or exchange with D₂O.[1][2][3][4][5][6]
Aromatic (C-H)6.6 - 6.8Doublet (d)2HAromatic protons ortho to the amine group.
Aromatic (C-H)6.8 - 7.0Doublet (d)2HAromatic protons ortho to the piperazine group.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
CH₃ (Propionyl)9 - 12Aliphatic methyl carbon.
CH₂ (Propionyl)27 - 30Aliphatic methylene carbon adjacent to a carbonyl.
Piperazine (C)45 - 50Piperazine carbons. Due to the influence of the different N-substituents, two distinct signals may be observed.[7][8][9][10]
Aromatic (C-NH₂)114 - 116Aromatic carbons ortho to the amine group.
Aromatic (C-piperazine)118 - 122Aromatic carbons ortho to the piperazine group.
Aromatic (C-NH₂)140 - 142Aromatic carbon bearing the amine group.
Aromatic (C-piperazine)145 - 148Aromatic carbon bearing the piperazine group.
C=O (Propionyl)170 - 173Carbonyl carbon of the propionyl group.
Experimental Protocol for NMR Data Acquisition

The quality of NMR data is highly dependent on proper sample preparation and instrument setup.[11][12][13][14][15]

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for compounds with amine protons as it can reduce the rate of proton exchange, resulting in sharper signals.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer's probe.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for high-resolution spectra.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A greater number of scans will be required compared to ¹H NMR.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Lock and Shim e->f g Acquire 1H and 13C Spectra f->g h Fourier Transform g->h i Phase and Baseline Correction h->i j Calibrate to TMS i->j k Integrate and Assign Peaks j->k

Caption: A streamlined workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometric Data

For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to produce the protonated molecular ion [M+H]⁺.[16][17][18][19][20]

  • Molecular Formula: C₁₃H₁₉N₃O

  • Monoisotopic Mass: 233.1528 g/mol

  • Expected [M+H]⁺: m/z 234.1601

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural insights. The fragmentation of N-acyl piperazine derivatives often involves cleavage at the bonds of the piperazine ring and the amide bond.[21][22][23][24]

Key Predicted Fragments:

  • Loss of the propionyl group: A fragment corresponding to the [M+H - C₃H₅O]⁺ ion.

  • Cleavage of the piperazine ring: Characteristic fragments resulting from the opening of the piperazine ring.

  • Formation of the aminophenylpiperazine fragment: A fragment corresponding to the [4-(piperazin-1-yl)phenyl]amine cation.

Experimental Protocol for ESI-MS Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water.

    • A small amount of a volatile acid, like formic acid (0.1%), can be added to promote protonation and enhance the signal in positive ion mode.[16]

    • Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and intense signal for the [M+H]⁺ ion.

    • Acquire the full scan mass spectrum to confirm the molecular weight.

    • For structural confirmation, perform MS/MS analysis by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

Visualization of MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Prepare Dilute Solution b Add Volatile Acid (e.g., Formic Acid) a->b c Infuse into ESI Source b->c d Optimize Source Parameters c->d e Acquire Full Scan MS d->e f Perform MS/MS on [M+H]+ e->f g Determine Molecular Weight f->g h Analyze Fragmentation Pattern g->h i Confirm Structure h->i

Caption: A standard workflow for ESI-MS and MS/MS analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The combination of NMR and MS provides a powerful and complementary approach to the structural characterization of this compound. While NMR spectroscopy offers detailed insights into the atomic connectivity and chemical environment of the molecule's skeleton, mass spectrometry confirms the molecular weight and provides valuable information about its fragmentation pathways. By following the outlined protocols and understanding the predicted spectral features, researchers can confidently verify the identity and purity of this compound, a critical step in advancing drug discovery and development efforts.

References

The Dual-Faced Inhibitor: A Technical Guide to the Mechanism of Action of [4-(4-Propionylpiperazin-1-yl)phenyl]amine Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of [4-(4-Propionylpiperazin-1-yl)phenyl]amine

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple, distinct biological targets, often with high affinity and specificity. The this compound core is a prime example of such a versatile scaffold. Its presence in clinically significant and potent investigational compounds underscores its importance for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this chemical moiety, focusing on its role in the inhibition of two critical cellular kinases: Bruton's Tyrosine Kinase (BTK) and the Mammalian Target of Rapamycin (mTOR). We will dissect the signaling pathways, the specific molecular interactions, and the experimental methodologies used to characterize the activity of compounds built upon this core structure.

Part 1: Inhibition of Bruton's Tyrosine Kinase (BTK) - A Cornerstone in B-Cell Malignancy Therapy

The this compound scaffold is a key component of several potent and clinically approved BTK inhibitors, most notably Ibrutinib and Acalabrutinib. These drugs have revolutionized the treatment of various B-cell cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1]

The B-Cell Receptor (BCR) Signaling Pathway: The Central Role of BTK

The B-cell receptor (BCR) signaling pathway is fundamental for the proliferation, differentiation, and survival of B-cells.[2] In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cell growth. BTK is a critical enzyme in this cascade.[3] Upon BCR activation by an antigen, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade involving phosphatidylinositol 3-kinase (PI3K) and the release of intracellular calcium.[2][4] This signaling cascade ultimately promotes cell proliferation and survival while inhibiting apoptosis.[2]

Mechanism of Action: Irreversible Covalent Inhibition

Compounds containing the this compound core, such as Ibrutinib and Acalabrutinib, are designed as potent and irreversible inhibitors of BTK.[1][2] The key to their mechanism lies in an acrylamide group, which is typically attached to the propionylpiperazin moiety. This group acts as a "warhead" that forms a covalent bond with a specific cysteine residue (Cys481) in the active site of the BTK enzyme.[1][2][4] This irreversible binding permanently inactivates the kinase, leading to a sustained blockade of the BCR signaling pathway.[1]

The downstream consequences of this inhibition are profound:

  • Reduced B-cell proliferation and survival: By blocking the survival signals from the BCR, these inhibitors induce apoptosis (programmed cell death) in malignant B-cells.[4]

  • Inhibition of cell migration and adhesion: Ibrutinib has been shown to reduce the chemotaxis of cancer cells towards chemokines like CXCL12 and CXCL13. This disrupts the ability of malignant B-cells to home and adhere to protective microenvironments within lymphoid tissues.[1][4]

  • Modulation of the tumor microenvironment: The blockade of BCR signaling can lead to a more pro-apoptotic environment within the tumor.[2]

Visualizing the BTK Signaling Pathway and its Inhibition

BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PIP2 PIP2 PLCg2->PIP2 Converts PIP3 PIP3 PIP2->PIP3 Ca_release Ca²⁺ Release PIP3->Ca_release Proliferation Cell Proliferation & Survival Ca_release->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Inhibitor This compound (e.g., Ibrutinib, Acalabrutinib) Inhibitor->BTK Irreversibly Inhibits (Covalent bond with Cys481)

Caption: Inhibition of the BCR signaling pathway by this compound-containing BTK inhibitors.

Protocol: In Vitro BTK Kinase Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against BTK.

Objective: To measure the IC50 value of a test compound containing the this compound core against recombinant human BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., a poly-Glu,Tyr peptide)

  • Test compound stock solution (in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute these in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the peptide substrate, and the diluted test compound.

  • Enzyme Addition: Add the recombinant BTK enzyme to each well to initiate the reaction.

  • ATP Addition: After a brief pre-incubation, add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The protocol includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure the assay is performing correctly. The use of a known BTK inhibitor (e.g., Ibrutinib) as a reference compound is crucial for validating the assay's accuracy and reproducibility.

Part 2: Inhibition of the Mammalian Target of Rapamycin (mTOR) - A Master Regulator of Cell Growth

The versatility of the this compound scaffold is further demonstrated by its incorporation into potent inhibitors of the mTOR kinase. A notable example is the investigational compound 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][3]naphthyridin-2(1H)-one, also known as Torin1.[5][6][7][8]

The mTOR Signaling Pathway: A Central Hub for Cellular Processes

mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[5][6] It integrates signals from growth factors, nutrients, and cellular energy status. mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5]

  • mTORC1: Primarily regulates protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5]

  • mTORC2: Is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt and other kinases.[5]

Hyperactivation of the mTOR pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[5]

Mechanism of Action: ATP-Competitive Inhibition

Unlike the covalent mechanism of BTK inhibitors, compounds like Torin1 function as ATP-competitive inhibitors of mTOR.[5][7] This means they bind to the ATP-binding pocket of the mTOR kinase domain, preventing ATP from binding and thus inhibiting the phosphorylation of its downstream substrates. A key feature of Torin1 and similar compounds is their high selectivity for mTOR over other kinases, including the closely related PI3K.[5][6][8] Torin1 has been shown to inhibit the phosphorylation of substrates of both mTORC1 and mTORC2 at low nanomolar concentrations.[5][6][7][8]

Visualizing the mTOR Signaling Pathway and its Inhibition

mTOR_Pathway cluster_upstream Upstream Signals cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream GrowthFactors Growth Factors mTORC1 mTORC1 GrowthFactors->mTORC1 mTORC2 mTORC2 GrowthFactors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Akt Akt mTORC2->Akt Phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis Regulates CellSurvival Cell Survival Akt->CellSurvival Inhibitor This compound (e.g., Torin1) Inhibitor->mTORC1 ATP-Competitive Inhibition Inhibitor->mTORC2 ATP-Competitive Inhibition

Caption: Inhibition of the mTOR signaling pathway by this compound-containing mTOR inhibitors.

Protocol: Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol describes how to assess the cellular activity of an mTOR inhibitor by measuring the phosphorylation status of downstream targets.

Objective: To determine the effect of a test compound on the phosphorylation of S6K1 and Akt in a cancer cell line.

Materials:

  • Cancer cell line with an active mTOR pathway (e.g., U87MG glioblastoma cells)

  • Cell culture medium and supplements

  • Test compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein and the loading control. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the mTOR pathway.

Self-Validation: The inclusion of a vehicle control (DMSO) and a known mTOR inhibitor (e.g., Rapamycin for mTORC1 or Torin1 for both) is essential for validating the results. The loading control (GAPDH) ensures equal protein loading across lanes.

Quantitative Data Summary

Compound ClassExample CompoundTarget KinaseMechanism of ActionPotencyReferences
BTK Inhibitors IbrutinibBTKIrreversible CovalentPotent, sustained inhibition[1],[2],[4]
AcalabrutinibBTKIrreversible CovalentIC50 of 3 nM (purified BTK)[9],[10],[11]
mTOR Inhibitors Torin1mTOR (mTORC1/mTORC2)ATP-CompetitivemTORC1 EC50 = 2 nM, mTORC2 EC50 = 10 nM[5],[6],[7],[8]

Broader Context and Future Directions

While the roles of the this compound scaffold in BTK and mTOR inhibitors are well-established, its utility extends to other areas of kinase inhibition and receptor modulation. Research has shown its presence in compounds targeting c-Src/Abl kinases[12], as well as in molecules with potential as 5-HT1A receptor modulators[13] and general anti-cancer agents.[14][15] This highlights the remarkable versatility of this core structure.

The dual-faced nature of this scaffold, capable of anchoring potent inhibitors for vastly different kinases through distinct mechanisms, provides a rich field for further exploration. Future drug discovery efforts will likely continue to leverage the favorable properties of the this compound core to develop novel therapeutics with improved selectivity, potency, and safety profiles for a range of diseases.

References

Biological activity of [4-(4-Propionylpiperazin-1-yl)phenyl]amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of [4-(4-Propionylpiperazin-1-yl)phenyl]amine Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the biological activity of derivatives based on this core, with a primary focus on their anticancer properties. We delve into the synthesis, mechanism of action, and preclinical evaluation of these compounds, offering detailed experimental protocols and insights into their structure-activity relationships. The guide is intended to serve as a valuable resource for researchers and drug development professionals working in oncology and related fields.

Introduction: The Rise of a Privileged Scaffold

The piperazine ring is a ubiquitous feature in a vast number of biologically active compounds, owing to its favorable physicochemical properties and its ability to engage in crucial interactions with biological targets.[1][2] When incorporated into the this compound framework, it gives rise to a class of molecules with significant therapeutic potential. Notably, derivatives of this scaffold have been identified as potent inhibitors of key signaling pathways implicated in cancer pathogenesis.[3]

One of the most prominent examples is the compound Torin1 , a highly potent and selective inhibitor of the mammalian target of rapamycin (mTOR).[4][5] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival, making it a prime target for cancer therapy. This guide will extensively feature Torin1 as a representative example to illustrate the therapeutic promise of this chemical series.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound derivatives can be achieved through multi-step synthetic routes. The synthesis of Torin1, a complex derivative, provides a clear roadmap for accessing other analogs. The general approach involves the construction of a core structure followed by the introduction of various substituents to explore the structure-activity relationship (SAR).

General Synthesis of a Benzonaphthyridinone Derivative (Torin1)

The synthesis of Torin1 involves a four-step sequence commencing with a dichloroquinoline scaffold.[6] The key steps are:

  • Introduction of the Substituted Aniline: The first step involves the nucleophilic substitution of a chlorine atom on the quinoline ring with the this compound moiety.

  • Lactam Ring Formation: A Horner-Wadsworth-Emmons reaction is then employed to construct the six-membered lactam ring, forming the tricyclic benzonaphthyridinone core.

  • Palladium-Mediated Coupling: The final key step is a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to introduce the desired aryl or heteroaryl group at the R2 position.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow A Dichloroquinoline Scaffold C Nucleophilic Substitution A->C B This compound B->C D Intermediate 1 C->D F Lactam Formation D->F E Horner-Wadsworth-Emmons Reagents E->F G Benzonaphthyridinone Core F->G I Palladium-Catalyzed Coupling G->I H Boronic Acid (R2-B(OH)2) H->I J Final Derivative (e.g., Torin1) I->J

Caption: Generalized synthetic workflow for this compound derivatives.

Biological Activity and Mechanism of Action: Targeting the mTOR Pathway

The primary biological activity of interest for this class of compounds is their potent inhibition of the mTOR signaling pathway.

The mTOR Signaling Pathway

mTOR is a central kinase that integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth and proliferation.[7] It exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

  • mTORC1: Regulates protein synthesis by phosphorylating key downstream effectors, including p70 S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[8]

  • mTORC2: Is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt and other kinases.[9]

Hyperactivation of the mTOR pathway is a common feature in many human cancers, making it an attractive therapeutic target.[6]

mTOR_Signaling_Pathway cluster_0 Upstream Signals cluster_1 mTOR Complexes cluster_2 Downstream Effectors cluster_3 Cellular Processes Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Energy Status Energy Status Energy Status->mTORC1 S6K1 p70 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Akt Akt mTORC2->Akt Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Cell Survival Cell Survival Akt->Cell Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth Torin1 Torin1 (this compound derivative) Torin1->mTORC1 Torin1->mTORC2

Caption: Simplified mTOR signaling pathway and the inhibitory action of Torin1.

Torin1: A Potent and Selective mTOR Inhibitor

Torin1 has been extensively characterized as a highly potent and selective ATP-competitive inhibitor of mTOR. It effectively inhibits both mTORC1 and mTORC2 with high potency.[10] This dual inhibition is a significant advantage over earlier mTOR inhibitors like rapamycin, which primarily targets mTORC1.[7]

CompoundTargetIC50 (nM)Selectivity vs. PI3K
Torin1 mTOR2-10 (cellular)>1000-fold

Table 1: Inhibitory activity of Torin1.[5][10]

The inhibition of mTORC1 and mTORC2 by Torin1 leads to a downstream cascade of events, including the dephosphorylation of S6K1 and 4E-BP1, which ultimately results in the suppression of protein synthesis and cell cycle arrest.[7]

Experimental Protocols for Biological Evaluation

A robust and reproducible set of assays is crucial for the evaluation of this compound derivatives.

In Vitro Assays

This assay directly measures the ability of a compound to inhibit the kinase activity of mTOR.[11]

Protocol:

  • Immunoprecipitation of mTORC1/mTORC2:

    • Lyse cells (e.g., HEK293T) in CHAPS lysis buffer.[12]

    • Incubate lysates with anti-mTOR, anti-Raptor (for mTORC1), or anti-Rictor (for mTORC2) antibodies.

    • Capture the immune complexes with Protein A/G beads.

  • Kinase Reaction:

    • Wash the immunoprecipitates with kinase wash buffer.

    • Resuspend the beads in kinase buffer containing the test compound at various concentrations.

    • Add a substrate (e.g., recombinant 4E-BP1 or Akt) and ATP to initiate the reaction.[11]

    • Incubate at 30°C for 30-60 minutes.

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.

This method assesses the inhibition of mTOR signaling within a cellular context by measuring the phosphorylation status of downstream targets.[8]

Protocol:

  • Cell Treatment:

    • Plate cancer cells (e.g., U87MG, MCF-7) and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-24 hours).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, phospho-Akt (Ser473), and total Akt.[7]

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Assays: Xenograft Tumor Models

Xenograft models are essential for evaluating the in vivo efficacy of anticancer compounds.[13]

Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 U87MG cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[14]

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

    • Administer the test compound (e.g., Torin1 at 20 mg/kg) and vehicle via the desired route (e.g., intraperitoneal or oral) according to a predetermined schedule.[10]

  • Efficacy and Pharmacodynamic Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blotting for mTOR pathway markers) and histopathological examination.

In_Vivo_Workflow A Cancer Cell Culture (e.g., U87MG) B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment & Control Groups C->D E Compound Administration D->E F Continued Monitoring of Tumor Volume & Body Weight E->F G Euthanasia and Tumor Excision F->G H Pharmacodynamic & Histological Analysis G->H

Caption: Experimental workflow for in vivo xenograft studies.

Structure-Activity Relationship (SAR)

The SAR of benzonaphthyridinone-based mTOR inhibitors, including Torin1, has been investigated to understand the key structural features required for potent activity.[15]

  • The Tricyclic Core: The rigid benzonaphthyridinone core is crucial for high-affinity binding to the ATP-binding pocket of mTOR.[6]

  • The Propionylpiperazine Moiety: The this compound group plays a significant role in establishing favorable interactions within the kinase domain and contributes to the overall potency and selectivity of the molecule.

  • Substituents on the Phenyl Ring: The trifluoromethyl group on the phenyl ring of Torin1 enhances its activity.[4]

  • The R2 Group: Modifications at the R2 position of the benzonaphthyridinone core can modulate the potency and selectivity profile of the inhibitors.

Pharmacokinetics and Drug Development Considerations

While many piperazine derivatives exhibit favorable drug-like properties, their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME), must be carefully evaluated.[1] For instance, some piperazine-containing compounds can be inhibitors of P-glycoprotein, which can affect the bioavailability of co-administered drugs.[16][17] Early assessment of ADME and potential toxicities is critical for the successful translation of these compounds into clinical candidates.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The remarkable potency and selectivity of derivatives like Torin1 against the mTOR pathway underscore the therapeutic potential of this chemical class. Future research should focus on:

  • Expanding the Chemical Diversity: Synthesizing and evaluating a broader range of derivatives to further refine the SAR and identify compounds with improved drug-like properties.

  • Investigating Other Kinase Targets: Exploring the activity of these derivatives against other kinases to identify potential multi-targeted agents or compounds with novel mechanisms of action.

  • Combination Therapies: Evaluating the synergistic effects of these mTOR inhibitors with other established anticancer drugs.

This in-depth technical guide provides a solid foundation for researchers to build upon in their quest to develop the next generation of targeted cancer therapies based on the this compound scaffold.

References

The Propionylpiperazin-1-yl Phenylamine Moiety: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The propionylpiperazin-1-yl phenylamine moiety has emerged as a significant structural motif in the design of potent and selective kinase inhibitors. This technical guide provides a comprehensive analysis of the role of this moiety in kinase inhibition, exploring its binding modes, structure-activity relationships (SAR), and its contribution to the overall pharmacological profile of inhibitors. We delve into the mechanistic intricacies of how this scaffold interacts with the kinase active site, drawing insights from the well-characterized mTOR inhibitor, Torin1, and its analogs. This guide also offers detailed, field-proven protocols for the biochemical and cellular evaluation of kinase inhibitors incorporating this moiety, including the ADP-Glo™ kinase assay and Western blotting for target validation and downstream signaling analysis. Furthermore, a representative synthetic scheme is provided to illustrate the practical construction of these valuable molecules. Through a blend of theoretical understanding and practical application, this document aims to equip researchers with the knowledge to effectively leverage the propionylpiperazin-1-yl phenylamine scaffold in the development of next-generation kinase inhibitors.

Introduction: A Moiety of Interest in Kinase Inhibitor Design

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most important classes of drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases. Within the medicinal chemist's toolkit, certain structural motifs, often referred to as "privileged scaffolds," are repeatedly found in successful drug candidates due to their favorable binding properties and synthetic accessibility. The propionylpiperazin-1-yl phenylamine moiety has garnered significant attention as such a scaffold.

This moiety consists of a central phenylamine core, a piperazine ring, and a terminal propionyl group. This combination of features provides a unique blend of rigidity and flexibility, along with strategically placed hydrogen bond acceptors and donors, that allows for high-affinity interactions within the ATP-binding pocket of various kinases. The phenylamine can engage in crucial hydrogen bonding interactions with the kinase hinge region, a key determinant of inhibitor binding. The piperazine ring often serves as a versatile linker, allowing for the exploration of different substitution patterns to optimize potency, selectivity, and pharmacokinetic properties. The terminal propionyl group can occupy a hydrophobic pocket and contribute to the overall binding affinity.

The discovery of Torin1, a highly potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), prominently highlighted the potential of this scaffold.[1][3] Torin1 demonstrated superior activity compared to earlier allosteric mTOR inhibitors like rapamycin, as it inhibits both mTORC1 and mTORC2 complexes.[4][5] This has spurred further investigation into the utility of the propionylpiperazin-1-yl phenylamine moiety in targeting other kinases.

This guide will provide an in-depth exploration of this important chemical entity, offering both the "why" and the "how" for researchers in the field of kinase drug discovery.

Mechanism of Action and Binding Mode

The propionylpiperazin-1-yl phenylamine moiety primarily functions as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[1] The precise binding mode can vary depending on the specific kinase and the overall structure of the inhibitor. However, a general model can be derived from studies on inhibitors like Torin1.

While a definitive co-crystal structure of a kinase in complex with an inhibitor containing the exact propionylpiperazin-1-yl phenylamine moiety is not publicly available, molecular modeling and structure-activity relationship (SAR) studies of Torin1 provide valuable insights into its binding mode with mTOR.[5]

A homology model of the mTOR kinase domain suggests that the core of the inhibitor, a tricyclic benzonaphthyridinone in the case of Torin1, occupies the ATP-binding site.[5] The propionylpiperazin-1-yl phenylamine moiety extends into a solvent-exposed region, where it makes several key interactions:

  • Piperazine Ring: The piperazine ring often adopts a chair conformation and acts as a linker, positioning the phenylamine and propionyl groups for optimal interactions. The nitrogen atoms of the piperazine can also be involved in hydrogen bonding with water molecules or protein residues.

  • Phenylamine Group: This group is crucial for establishing interactions within the kinase active site. The amine proton can act as a hydrogen bond donor, while the aromatic ring can engage in hydrophobic interactions.

  • Propionyl Group: The carbonyl oxygen of the propionyl group can act as a hydrogen bond acceptor, while the ethyl chain can occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity.

  • Trifluoromethyl Group: In Torin1, the trifluoromethyl group on the phenyl ring is thought to enhance the binding affinity through hydrophobic interactions and by influencing the electronic properties of the ring.[1]

The following diagram illustrates a conceptual binding model of the propionylpiperazin-1-yl phenylamine moiety within a generic kinase active site, based on the insights from Torin1.

G cluster_moiety Propionylpiperazin-1-yl Phenylamine Moiety cluster_kinase Kinase Active Site Propionyl Propionyl Group (Hydrophobic Pocket) HydrophobicPocket Hydrophobic Pocket Propionyl->HydrophobicPocket Hydrophobic Interaction Piperazine Piperazine Ring (Linker/Solvent Exposed) Solvent Solvent Exposed Region Piperazine->Solvent Phenylamine Phenylamine (Hinge Region Interaction) Hinge Hinge Region Phenylamine->Hinge H-Bond

Caption: Conceptual binding mode of the propionylpiperazin-1-yl phenylamine moiety.

Structure-Activity Relationship (SAR) Studies

SAR studies on Torin1 and its analogs have provided valuable information on the contribution of different parts of the propionylpiperazin-1-yl phenylamine moiety to kinase inhibition.

ModificationEffect on ActivityReference
Propionyl Group Replacement with smaller or larger acyl groups can decrease potency.[4]
Piperazine Ring Substitution on the piperazine ring can modulate solubility and cell permeability.[6]
Phenylamine Linker The substitution pattern on the phenyl ring is critical for selectivity.[1]
Trifluoromethyl Group Removal or replacement often leads to a significant loss of potency.[1]

These studies underscore the finely tuned nature of the interactions between the inhibitor and the kinase. The propionyl group appears to be optimal for fitting into a specific hydrophobic pocket in mTOR. Modifications to the phenyl ring and its substituents can dramatically alter the selectivity profile, suggesting that this part of the moiety is key to achieving specificity for a particular kinase target.

Experimental Protocols

To facilitate the evaluation of kinase inhibitors containing the propionylpiperazin-1-yl phenylamine moiety, this section provides detailed, step-by-step protocols for key biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[4]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase of interest, the substrate, and the appropriate kinase buffer.

    • Add the test compound (inhibitor) at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

G start Start step1 1. Set up kinase reaction (Kinase, Substrate, Inhibitor) start->step1 step2 2. Initiate with ATP Incubate step1->step2 step3 3. Add ADP-Glo™ Reagent Stop reaction, deplete ATP step2->step3 step4 4. Add Kinase Detection Reagent Convert ADP to ATP, generate light step3->step4 end 5. Measure Luminescence Determine IC50 step4->end

Caption: ADP-Glo™ Kinase Assay Workflow.

Cellular Target Engagement and Downstream Signaling: Western Blotting

Western blotting is a fundamental technique to assess whether a kinase inhibitor engages its target in a cellular context and inhibits downstream signaling pathways.

Principle: This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the target protein and its phosphorylated (activated) form, as well as downstream signaling proteins.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency.

    • Treat cells with the kinase inhibitor at various concentrations for a specified time.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (total and phosphorylated forms) or a downstream target.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

G start Start step1 1. Cell Treatment with Inhibitor start->step1 step2 2. Cell Lysis & Protein Quantification step1->step2 step3 3. SDS-PAGE & Protein Transfer step2->step3 step4 4. Immunoblotting (Primary & Secondary Antibodies) step3->step4 end 5. Chemiluminescent Detection & Analysis step4->end

Caption: Western Blotting Workflow for Kinase Inhibitor Evaluation.

Representative Synthesis

The synthesis of kinase inhibitors bearing the propionylpiperazin-1-yl phenylamine moiety often involves a multi-step sequence. The following scheme illustrates a generalized and representative synthetic route for a key intermediate, which can then be further elaborated to the final inhibitor.

Synthesis of N-(4-(piperazin-1-yl)phenyl)propionamide

G A 1-Boc-piperazine C Intermediate A A->C Nucleophilic Aromatic Substitution B 1-Fluoro-4-nitrobenzene B->C E Intermediate B C->E Nitro Reduction D H2, Pd/C D->E G Intermediate C E->G Acylation F Propionyl chloride, Et3N F->G I Final Intermediate G->I Boc Deprotection H TFA or HCl H->I

Caption: Representative synthetic route to a key piperazine intermediate.

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution: 1-Boc-piperazine is reacted with 1-fluoro-4-nitrobenzene in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature to afford tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate.

  • Nitro Group Reduction: The nitro group of the intermediate is reduced to an amine using standard conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) in a solvent like ethanol or methanol, to yield tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate.

  • Acylation: The resulting aniline is acylated with propionyl chloride in the presence of a non-nucleophilic base like triethylamine (Et3N) in a solvent such as dichloromethane (DCM) to give tert-butyl 4-(4-propionamidophenyl)piperazine-1-carboxylate.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to provide the final intermediate, N-(4-(piperazin-1-yl)phenyl)propionamide, typically as a salt.

This intermediate can then be coupled with a suitable heterocyclic core to generate the final kinase inhibitor.

Conclusion

The propionylpiperazin-1-yl phenylamine moiety has proven to be a highly effective scaffold in the design of potent and selective kinase inhibitors. Its ability to engage in key interactions within the ATP-binding pocket, coupled with its synthetic tractability, makes it an attractive starting point for medicinal chemistry campaigns. The success of Torin1 as a dual mTORC1/mTORC2 inhibitor has paved the way for the exploration of this moiety against other kinase targets.

This technical guide has provided a comprehensive overview of the role of the propionylpiperazin-1-yl phenylamine moiety in kinase inhibition, from its mechanism of action and binding mode to practical experimental protocols for its evaluation. By understanding the fundamental principles outlined herein, researchers can better leverage this privileged scaffold to develop novel and effective kinase inhibitors for the treatment of a wide range of diseases. Future work in this area will likely focus on the discovery of inhibitors with this moiety targeting other clinically relevant kinases and the further optimization of their pharmacokinetic and pharmacodynamic properties.

References

Structure-activity relationship (SAR) of [4-(4-Propionylpiperazin-1-yl)phenyl]amine analogs.

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Structure-Activity Relationship of [4-(4-Propionylpiperazin-1-yl)phenyl]amine Analogs

Abstract

The this compound core is a versatile and highly adaptable scaffold that has emerged as a cornerstone in the design of a diverse array of biologically active agents. Its unique combination of a rigid aromatic system, a flexible piperazine linker, and a terminal propionyl group provides a rich canvas for synthetic modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide synthesizes findings from seminal studies to provide an in-depth analysis of the structure-activity relationships (SAR) of this important chemical series. We will explore the critical structural modifications that govern potency and selectivity across various biological targets, including protein kinases and G-protein coupled receptors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Introduction: The Rise of a Versatile Scaffold

The piperazine moiety is a common feature in many approved drugs, valued for its ability to impart favorable physicochemical properties such as improved aqueous solubility and oral bioavailability. When incorporated into the this compound framework, it serves as a key linker element, orienting the phenylamine and propionyl groups in distinct spatial arrangements. This structural motif has been successfully exploited to develop potent and selective inhibitors of several important drug targets. This guide will dissect the SAR of this scaffold by examining key substitutions at three primary locations: the phenyl ring, the piperazine ring, and the propionyl group.

Kinase Inhibition: A Primary Application

The this compound scaffold has proven particularly fruitful in the development of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Targeting mTOR: The Torin1 Story

A prominent example of the successful application of this scaffold is in the development of Torin1, a highly potent and selective inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[1]

The discovery of Torin1 began with a high-throughput screen that identified a quinoline-based mTOR inhibitor.[2] Extensive medicinal chemistry efforts led to the development of the tricyclic benzonaphthyridinone inhibitor, Torin1, which incorporates the [4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl] moiety.[2][3] Torin1 potently inhibits the phosphorylation of both mTORC1 and mTORC2 substrates at nanomolar concentrations.[2] It exhibits remarkable selectivity, with a 1000-fold preference for mTOR over the closely related phosphoinositide 3-kinase (PI3K) and high selectivity against a panel of over 450 other protein kinases.[2][3]

The SAR studies leading to Torin1 revealed several key insights:

  • Trifluoromethyl Group: The presence of a trifluoromethyl group at the 3-position of the phenyl ring was found to be crucial for high potency.

  • Propionyl Group: The propionyl group on the piperazine was optimal for activity. Alterations to this group generally led to a decrease in potency.

  • Tricyclic Core: The rigid tricyclic benzonaphthyridinone core was essential for the observed high affinity and selectivity.[3]

JNK Inhibition: Exploring the Piperazine Amide

The this compound scaffold has also been investigated for its potential to inhibit c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in stress signaling, apoptosis, and inflammation.[4] A high-throughput screening hit bearing a piperazine amide core was optimized, leading to a series of potent pan-JNK inhibitors.[4][5]

Key SAR findings from this series include:

  • Piperazine Substituent: While the unprotected piperazine was significantly less potent, small alkyl substitutions on the piperazine nitrogen did not drastically alter potency.[4] However, the introduction of small, unsaturated side chains provided a modest boost in potency, potentially through favorable pi-stacking interactions.[4]

  • Phenyl Ring Substituents: Small substituents such as chloro, fluoro, and methyl at the 3-position of the phenyl ring were tolerated. In contrast, larger groups resulted in a loss of activity.[4]

  • Selectivity: The optimized analogs demonstrated pan-JNK inhibition, with slight preference for JNK1 over JNK3, and no activity against the related p38 kinase.[4]

Modulation of G-Protein Coupled Receptors (GPCRs)

Beyond kinases, the versatility of the arylpiperazine nucleus, a core component of the topic scaffold, extends to the modulation of GPCRs, particularly serotonin receptors.

5-HT1A Receptor Agonism

A series of N-{4-[4-(aryl)piperazin-1-yl]-phenyl}-amine derivatives were synthesized and evaluated for their anxiolytic effects, which are putatively mediated by agonism at the 5-HT1A receptor.[6] In these studies, modifications were primarily focused on the terminal amine and the aryl group attached to the piperazine. The propionyl group of our core topic is conceptually replaced by other functionalities in these analogs.

Key findings from this research include:

  • Anxiolytic Activity: Certain compounds in the series demonstrated significant anxiolytic effects in the Elevated Plus Maze (EPM) task, comparable to the known anxiolytic drug Buspirone.[6]

  • 5-HT1A Receptor Mediation: The anxiolytic effects were antagonized by the 5-HT1A receptor antagonist WAY-100635, confirming the involvement of this receptor.[6]

  • Neurochemical Effects: Active compounds were shown to significantly decrease serotonin levels in the brain, a characteristic of 5-HT1A receptor agonists.[6]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the characterization of this compound analogs.

General Synthetic Procedure for Piperazine-Containing Compounds

The synthesis of arylpiperazine derivatives often involves standard organic chemistry transformations. A common approach is the nucleophilic aromatic substitution or the Buchwald-Hartwig amination to couple the piperazine moiety with an appropriate aryl halide.[7] Subsequent N-alkylation or N-acylation can be used to introduce the propionyl group or other desired substituents.[7]

Example Synthetic Step: N-Acylation

  • To a solution of the piperazine-substituted aniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added a base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • Propionyl chloride or propionic anhydride (1.1 equivalents) is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-propionylpiperazine derivative.

In Vitro Kinase Inhibition Assay (Example: mTOR)

The inhibitory activity of compounds against mTOR can be determined using a variety of biochemical assays, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents and Buffers:

    • Kinase buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Recombinant mTOR kinase.

    • Biotinylated substrate peptide (e.g., a peptide derived from 4E-BP1).

    • ATP.

    • Europium-labeled anti-phospho-substrate antibody.

    • Streptavidin-allophycocyanin (SA-APC).

    • Stop buffer: 100 mM HEPES, pH 7.5, 0.1% BSA, 50 mM EDTA.

  • Assay Procedure:

    • A serial dilution of the test compound is prepared in DMSO and then diluted in kinase buffer.

    • The kinase, biotinylated substrate, and test compound are incubated together in a 384-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • The reaction is stopped by the addition of the stop buffer containing the Eu-labeled antibody and SA-APC.

    • The plate is incubated for 60 minutes at room temperature to allow for the development of the FRET signal.

    • The TR-FRET signal is read on a compatible plate reader.

  • Data Analysis:

    • The data are normalized to the control wells (no inhibitor) and the background wells (no kinase).

    • The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Cellular Assay for mTOR Inhibition

The cellular activity of mTOR inhibitors can be assessed by monitoring the phosphorylation status of downstream substrates like S6K1 and 4E-BP1 via Western blotting.[1][3]

  • Cell Culture and Treatment:

    • Cells (e.g., U87MG glioblastoma cells) are cultured in appropriate media.

    • Cells are treated with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Protein Extraction and Quantification:

    • Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of mTOR substrates (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • The band intensities are quantified using densitometry software.

    • The ratio of phosphorylated to total protein is calculated and normalized to the vehicle-treated control.

Data Summary and Visualizations

Table 1: SAR of Piperazine Amides as JNK Inhibitors
CompoundR1 (Piperazine)R2 (Phenyl)JNK1 IC₅₀ (nM)JNK3 IC₅₀ (nM)
4a HH>1000>1000
4b MethylH500600
4c EthylH450550
4d PropylH400500
4e AllylH150200
4g PropargylH80100
4p Propionyl3-Cl120150
4q Propionyl3-F110140

Data adapted from literature reports.[4]

Diagrams

SAR_Overview cluster_scaffold This compound Core cluster_targets Biological Targets Scaffold Core Scaffold Phenyl Phenyl Ring Scaffold->Phenyl Modification Site 1 Piperazine Piperazine Ring Scaffold->Piperazine Modification Site 2 Propionyl Propionyl Group Scaffold->Propionyl Modification Site 3 Kinases Kinases (mTOR, JNK) Scaffold->Kinases Inhibition GPCRs GPCRs (5-HT1A) Scaffold->GPCRs Modulation

Caption: Key modification sites and biological targets of the scaffold.

mTOR_Pathway mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 Akt Akt mTORC2->Akt CellGrowth Cell Growth & Proliferation S6K1->CellGrowth FourEBP1->CellGrowth Akt->CellGrowth Torin1 Torin1 (this compound analog) Torin1->mTORC1 Inhibits Torin1->mTORC2 Inhibits

Caption: Inhibition of mTOR signaling by a representative analog.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a launchpad for the development of potent and selective modulators of diverse biological targets. The SAR insights gleaned from studies on mTOR and JNK inhibitors highlight the importance of specific substitutions on the phenyl and piperazine rings for achieving high potency. The propionyl group often represents an optimal functionality, though further exploration of bioisosteric replacements could yield novel intellectual property and improved pharmacological profiles.

Future research in this area could focus on several promising avenues:

  • Exploration of New Targets: The inherent versatility of the scaffold suggests that it could be adapted to target other enzyme families or receptor classes.

  • Fine-Tuning Selectivity: For kinase inhibitors, achieving greater selectivity remains a key challenge. Subtle modifications to the scaffold, guided by structural biology and computational modeling, could lead to inhibitors with improved safety profiles.

  • Pharmacokinetic Optimization: While the piperazine moiety generally confers good pharmacokinetic properties, further optimization of metabolic stability and tissue distribution will be crucial for advancing lead compounds into clinical development.

References

In Silico Modeling of [4-(4-Propionylpiperazin-1-yl)phenyl]amine Binding: A Technical Guide to Unveiling Molecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of the binding of [4-(4-Propionylpiperazin-1-yl)phenyl]amine, a novel small molecule, to a putative protein target. As this compound is not extensively characterized in public literature, this document serves as a practical workflow for researchers, scientists, and drug development professionals to elucidate its potential mechanism of action through computational methods. We will navigate the entire pipeline, from initial structural setup and molecular docking to dynamic simulations and rigorous binding free energy calculations, emphasizing the rationale behind each methodological choice to ensure scientific integrity and reproducibility.

Introduction: The Imperative for In Silico Characterization

In modern drug discovery, the journey from a newly synthesized compound to a viable therapeutic candidate is arduous and resource-intensive.[1] In silico modeling has emerged as an indispensable tool to expedite this process, offering atomic-level insights into molecular interactions that govern therapeutic efficacy.[2] This guide will utilize this compound as a case study to present a robust computational workflow. The objective is not merely to outline a series of steps but to provide a self-validating system of protocols that, when followed, will yield a credible and defensible model of its binding behavior.

Part 1: Foundational Preparations for a Credible Model

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase is critical and requires meticulous attention to detail.

Target Selection and Preparation

The initial step in our investigation is the selection of a biologically relevant protein target. For the purpose of this guide, let us hypothesize that this compound is designed to target a specific kinase, a common class of drug targets. The preparation of the receptor structure is a multi-step process aimed at ensuring it is computationally ready.[3][4]

Experimental Protocol: Receptor Preparation

  • Obtain the Crystal Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands, unless a specific water molecule is known to be crucial for ligand binding.[4][5] This is done to create a clean system for docking our ligand of interest.

  • Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. If present, these should be modeled using tools like MODELLER or the protein preparation wizard in Schrödinger's Maestro.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign protonation states to titratable residues (like Histidine, Aspartate, and Glutamate) based on the physiological pH (usually ~7.4). This is crucial for accurate electrostatic calculations.[4]

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogen atoms or modeling missing loops. The constraints are applied to the protein backbone to preserve the experimentally determined conformation.

Ligand Preparation

The small molecule, this compound, must also be prepared for simulation. This involves generating a 3D conformation and assigning appropriate chemical properties.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: If starting from a 2D structure, use a tool like Avogadro or ChemDraw to generate a 3D conformation.[6]

  • Energy Minimization: Perform an unconstrained energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Calculation: Calculate partial atomic charges for the ligand. This is a critical step for accurately modeling electrostatic interactions. Tools like antechamber from the AmberTools suite can be used for this purpose.

  • File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking and simulation software (e.g., .pdbqt for AutoDock Vina, .mol2 for others).[6]

Part 2: Predicting Binding Modes with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[7][8][9] This provides the initial hypothesis of the binding pose.

The Rationale Behind Docking

Docking algorithms explore a vast conformational space to find the most favorable binding pose based on a scoring function.[7][10] This initial prediction is a static snapshot but is invaluable for guiding further, more computationally intensive studies.

Diagram: Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor Prepared Receptor Grid Define Binding Site (Grid Box) Receptor->Grid Ligand Prepared Ligand Docking Run Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Poses Generate Binding Poses Docking->Poses Scores Calculate Binding Affinity Scores Poses->Scores Analysis Analyze Top Poses Scores->Analysis

Caption: Workflow for molecular docking.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand: Convert the prepared protein and ligand files to the .pdbqt format using AutoDock Tools.[11]

  • Define the Binding Site: Define a grid box that encompasses the putative binding site on the receptor. The size and center of this box dictate the search space for the docking algorithm.[12]

  • Configure Docking Parameters: Create a configuration file specifying the paths to the receptor and ligand, the grid box dimensions, and the exhaustiveness of the search.[13]

  • Run AutoDock Vina: Execute the docking calculation from the command line.

  • Analyze Results: Vina will output a set of binding poses ranked by their predicted binding affinity (in kcal/mol).[14]

Interpreting Docking Results

The output of a docking simulation requires careful analysis. The primary metrics are the binding affinity score and the root-mean-square deviation (RMSD) between different poses.

Data Presentation: Docking Results Summary

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interactions
1-9.50.00Hydrogen bond with GLU-85, Pi-Pi stacking with PHE-146
2-9.21.21Hydrogen bond with GLU-85, Hydrophobic interactions
3-8.91.87Pi-Alkyl interaction with LEU-25

Visual inspection of the top-ranked poses using software like PyMOL or Discovery Studio is crucial to assess the plausibility of the predicted interactions.[15][16][17]

Part 3: Unveiling the Dynamics with Molecular Dynamics Simulations

While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, accounting for flexibility and the influence of solvent.[2][18]

The Necessity of Dynamic Simulation

MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements over time.[2] This allows for the assessment of the stability of the docked pose and reveals conformational changes that may occur upon ligand binding.

Diagram: MD Simulation Workflow

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Complex Protein-Ligand Complex (from Docking) Topology Generate Topology & Parameters (Force Field: CHARMM36) Complex->Topology Solvation Solvate in Water Box Topology->Solvation Ions Add Ions to Neutralize Solvation->Ions Minimization Energy Minimization Ions->Minimization NVT NVT Equilibration (Constant Volume/Temp) Minimization->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production Production MD Run NPT->Production Trajectory Analyze Trajectory (RMSD, RMSF, H-Bonds) Production->Trajectory

Caption: Workflow for MD simulation.

Experimental Protocol: MD Simulation with GROMACS

  • System Preparation: Combine the coordinates of the best-docked pose of the protein-ligand complex.

  • Topology Generation: Use a force field (e.g., CHARMM36) to generate the topology files for the protein and ligand.[6][19] The ligand topology may need to be generated using a server like CGenFF.[6]

  • Solvation and Ionization: Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Energy Minimization: Perform a steepest descent energy minimization to remove bad contacts.

  • Equilibration: Perform a two-phase equilibration: first in the NVT (constant volume and temperature) ensemble, followed by the NPT (constant pressure and temperature) ensemble to stabilize the system's temperature and pressure.[6][19]

  • Production MD: Run the production simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

Analysis of MD Trajectories

The output trajectory is a rich source of information. Key analyses include:

  • Root-Mean-Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time.

  • Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen Bond Analysis: To quantify the stability of key hydrogen bonds identified in docking.

Part 4: Quantifying Binding Affinity with Free Energy Calculations

To obtain a more accurate estimate of binding affinity, we can employ binding free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[1][20][21]

Rationale for End-Point Free Energy Methods

MM/PBSA and MM/GBSA are "end-point" methods that calculate the free energy of the complex, the free protein, and the free ligand from snapshots of an MD trajectory.[22] While less computationally expensive than alchemical free energy methods, they provide a good balance of accuracy and efficiency.[20][22]

Diagram: MM/PBSA Calculation Workflow

G cluster_input Input cluster_calc Calculations for Each Snapshot cluster_deltaG Binding Free Energy Trajectory MD Trajectory of Complex G_complex G_complex Trajectory->G_complex G_receptor G_receptor Trajectory->G_receptor G_ligand G_ligand Trajectory->G_ligand DeltaG ΔG_bind = G_complex - (G_receptor + G_ligand) G_complex->DeltaG G_receptor->DeltaG G_ligand->DeltaG

Caption: Workflow for MM/PBSA calculation.

Experimental Protocol: MM/PBSA Calculation

  • Extract Snapshots: From the production MD trajectory, extract a series of snapshots (e.g., every 100 ps).

  • Calculate Energy Components: For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually. This involves computing the molecular mechanics energy in the gas phase and the solvation free energy (using either the Poisson-Boltzmann or Generalized Born model).[20]

  • Compute Binding Free Energy: Calculate the binding free energy (ΔG_bind) for each snapshot using the equation: ΔG_bind = G_complex - (G_receptor + G_ligand).[1]

  • Average the Results: Average the ΔG_bind values over all snapshots to obtain the final estimate of the binding free energy.

Data Presentation: Binding Free Energy Components (kcal/mol)

ComponentAverage ValueStandard Deviation
Van der Waals Energy-45.23.1
Electrostatic Energy-20.52.5
Polar Solvation Energy30.84.2
Nonpolar Solvation Energy-5.10.5
ΔG_bind -40.0 5.3

Part 5: Ensuring Scientific Integrity through Validation and Reporting

A computational model is only as valuable as its credibility. Therefore, validation is a non-negotiable step in the workflow.[23][24]

Strategies for Model Validation
  • Comparison with Experimental Data: If available, compare the calculated binding free energy with experimentally determined values (e.g., from Isothermal Titration Calorimetry or Surface Plasmon Resonance).

  • Retrospective Docking: Dock a known binder and a known non-binder into the target protein. The model should be able to distinguish between them.

  • Sensitivity Analysis: Assess how sensitive the results are to changes in simulation parameters (e.g., force field, water model).

Reporting Standards

When publishing results from in silico modeling, it is essential to provide sufficient detail for the work to be reproduced. This includes:

  • Software versions and force fields used.

  • Detailed protocols for protein and ligand preparation.

  • All simulation parameters (e.g., temperature, pressure, simulation time).

  • Methods used for data analysis.

Adherence to guidelines such as the ASME V&V 40 for assessing the credibility of computational models is highly recommended.[23][25]

Conclusion

This guide has outlined a comprehensive and technically rigorous workflow for the in silico modeling of this compound binding to a protein target. By following this structured approach, from meticulous preparation and initial docking to dynamic simulations and free energy calculations, researchers can generate a credible and insightful model of molecular interactions. This, in turn, can guide further experimental validation and accelerate the drug discovery process.

References

A Technical Guide to the Pharmacokinetic Properties of [4-(4-Propionylpiperazin-1-yl)phenyl]amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The journey of a drug candidate from discovery to clinical application is critically dependent on its pharmacokinetic profile. The [4-(4-Propionylpiperazin-1-yl)phenyl]amine scaffold represents a versatile and promising platform in medicinal chemistry. The inclusion of the piperazine moiety often imparts favorable physicochemical properties that can lead to improved aqueous solubility and oral bioavailability.[1] This guide provides an in-depth analysis of the core pharmacokinetic (PK) principles—Absorption, Distribution, Metabolism, and Excretion (ADME)—as they pertain to this specific class of compounds. By synthesizing theoretical causality with validated experimental protocols, this document serves as a technical resource for scientists aiming to characterize and optimize these derivatives for therapeutic success.

Section 1: Foundational Physicochemical Properties and Their Pharmacokinetic Impact

The ADME profile of a molecule is fundamentally governed by its physicochemical properties. For the this compound scaffold, key characteristics such as lipophilicity (LogP/LogD), ionization state (pKa), and aqueous solubility dictate its behavior in a biological system. The piperazine ring, with its two basic nitrogen atoms, generally increases polarity and can be protonated at physiological pH, enhancing water solubility.[1][2] Conversely, modifications to the phenyl ring or the propionyl group can modulate lipophilicity, which is crucial for membrane permeability.[2] Achieving a balance between these properties is a central goal of lead optimization.

cluster_0 Core Scaffold: this compound cluster_1 Pharmacokinetic Outcomes Core Scaffold (pKa, LogP, Solubility) Absorption Absorption (Permeability, Efflux) Core->Absorption Solubility & Lipophilicity dictate membrane passage Distribution Distribution (Vd, PPB) Core->Distribution Basicity (pKa) influences tissue binding & Vd Metabolism Metabolism (Clearance, DDI Risk) Core->Metabolism Structural motifs are substrates for enzymes Excretion Excretion (Renal, Hepatic) Core->Excretion Polarity & size determine elimination route

Caption: Relationship between core physicochemical properties and ADME outcomes.

Section 2: Absorption

Absorption describes the process by which a drug enters systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract epithelium. The structural features of this compound derivatives suggest that absorption can occur via passive diffusion, governed by lipophilicity, and potentially be influenced by membrane transporters.[3] Efflux transporters, such as P-glycoprotein (P-gp), are a critical consideration as they can actively pump drugs out of intestinal cells, limiting bioavailability. Some piperazine derivatives have been investigated as P-gp inhibitors, highlighting the scaffold's potential interaction with this key transporter.[4]

Experimental Protocol: In Vitro Permeability using Caco-2 Cell Monolayers

This assay is the industry standard for predicting intestinal drug absorption and identifying substrates of efflux transporters like P-gp.[5]

Objective: To determine the apparent permeability coefficient (Papp) of a derivative in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a differentiated, polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure monolayer confluence and integrity. A reference compound with low permeability (e.g., Lucifer Yellow) is used as a negative control.

  • Permeability Assay:

    • The test compound is added to the donor chamber (either apical or basolateral).

    • Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the donor and receiver chambers is quantified using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

  • Data Analysis:

    • The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Efflux Ratio (ER): The ratio of Papp (B→A) / Papp (A→B) is calculated. An ER > 2 is a strong indication that the compound is a substrate for an active efflux transporter like P-gp.

Data Interpretation Table:

ParameterValueInterpretation
Papp (A→B) > 10 x 10⁻⁶ cm/sHigh Predicted Absorption
1 - 10 x 10⁻⁶ cm/sModerate Predicted Absorption
< 1 x 10⁻⁶ cm/sLow Predicted Absorption
Efflux Ratio > 2.0Potential P-gp Substrate

Section 3: Distribution

Once in the bloodstream, a drug distributes into various tissues and fluids. Key parameters describing this process are Plasma Protein Binding (PPB) and the Volume of Distribution (Vd). The basic nitrogen atoms of the piperazine ring can become protonated, leading to potential sequestration in acidic lysosomes, which can result in a high Vd. PPB is also critical, as only the unbound (free) drug is available to interact with its target and be metabolized or excreted.[7]

Experimental Protocol: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Objective: To determine the percentage of the drug that is bound to plasma proteins.

Methodology:

  • Device Preparation: A RED device insert (containing a semipermeable membrane with an 8 kDa molecular weight cutoff) is placed into a Teflon base plate.

  • Sample Addition: The test compound is spiked into fresh plasma (human, rat, etc.). 200-300 µL of this plasma is added to one chamber of the insert. An equal volume of phosphate-buffered saline (PBS) is added to the opposing buffer chamber.

  • Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

  • Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The plasma sample is typically mixed with an equal volume of blank PBS, and the buffer sample is mixed with an equal volume of blank plasma to ensure matrix matching.

  • Quantification: Both samples are analyzed by LC-MS/MS to determine the concentration of the test compound.

  • Calculation:

    • Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber

    • % Bound = (1 - fu) * 100

Section 4: Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, primarily in the liver. This process facilitates excretion and can lead to the formation of active or inactive metabolites. For this compound derivatives, several metabolic pathways are plausible:

  • Phase I Reactions: Oxidation of the phenyl ring, N-dealkylation at the piperazine nitrogen, or oxidation of the piperazine ring itself. These reactions are primarily catalyzed by Cytochrome P450 (CYP) enzymes.[8] Studies on various piperazine-based drugs show significant involvement of CYP3A4, CYP2D6, and CYP1A2.[9][10]

  • Phase II Reactions: Conjugation (e.g., glucuronidation) of hydroxylated metabolites.

Assessing a compound's metabolic stability and its potential to inhibit CYP enzymes is crucial for predicting its half-life and risk of causing drug-drug interactions (DDIs).[11]

cluster_0 Metabolic Pathways Parent Parent Derivative N_Dealkylation N-Dealkylation (Piperazine) Parent->N_Dealkylation Phase I (CYP450s) Ring_Oxidation Aromatic/Alicyclic Oxidation Parent->Ring_Oxidation Phase I (CYP450s) Propionyl_Hydrolysis Amide/Ester Hydrolysis Parent->Propionyl_Hydrolysis Phase I (CYP450s) Conjugation Phase II Conjugation N_Dealkylation->Conjugation Phase II (UGTs) Ring_Oxidation->Conjugation Phase II (UGTs)

Caption: Plausible metabolic pathways for the core scaffold.

Experimental Protocol: In Vitro Metabolic Stability using Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) of a compound, which reflects its susceptibility to metabolism by Phase I enzymes.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a buffer solution. Prepare a separate solution of the required cofactor, NADPH.

  • Incubation:

    • Pre-warm the microsomal suspension at 37°C.

    • Add the test compound (at a low concentration, typically 1 µM) to the microsomes and pre-incubate for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing & Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear regression line gives the elimination rate constant, k.

    • In Vitro Half-Life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (CLint): Calculated based on the t½ and the specific protein and microsomal concentrations used in the assay.

Section 5: Excretion

Excretion is the final removal of the drug and its metabolites from the body, primarily via the kidneys (urine) and/or the liver (bile/feces).[2] The route and rate of excretion depend on the physicochemical properties of the parent drug and its metabolites. Polar, water-soluble compounds are more readily excreted by the kidneys. The process can involve passive glomerular filtration as well as active transport mediated by uptake (e.g., OATs, OCTs) and efflux transporters in the kidneys and liver.[12]

Section 6: The Integrated Picture: In Vivo Pharmacokinetics

While in vitro assays provide crucial early data, in vivo studies in animal models are essential to understand the integrated ADME processes and determine key PK parameters. These studies establish the relationship between the administered dose and the resulting concentration of the drug in the body over time.

cluster_0 In Vivo PK Workflow Dosing Dosing (IV and PO routes) Sampling Blood Sampling (Time course) Dosing->Sampling Bioanalysis Sample Processing & LC-MS/MS Quantification Sampling->Bioanalysis Analysis PK Modeling (NCA/Compartmental) Bioanalysis->Analysis Parameters Determine Key Parameters (CL, Vd, t½, AUC, %F) Analysis->Parameters

Caption: Standard workflow for an in vivo pharmacokinetic study.

Experimental Protocol: Rodent Pharmacokinetic Study (High-Level Overview)

Objective: To determine fundamental PK parameters such as Clearance (CL), Volume of Distribution (Vd), Half-life (t½), Area Under the Curve (AUC), and Oral Bioavailability (%F).

Methodology:

  • Animal Model: Typically performed in mice or rats.[13] Animals are cannulated for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Cohort: A group of animals receives the drug directly into the bloodstream (e.g., via tail vein bolus). This allows for the determination of absolute clearance and volume of distribution.

    • Oral (PO) Cohort: A second group receives the drug via oral gavage. This route is used to assess oral absorption and bioavailability.

  • Blood Sampling: Small blood samples are collected at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose. Plasma is harvested by centrifugation.

  • Bioanalysis: Drug concentrations in the plasma samples are quantified using a validated LC-MS/MS method.[14]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using specialized software (e.g., Phoenix WinNonlin).

    • Non-Compartmental Analysis (NCA): Directly calculates parameters from the data.

      • AUC: Calculated using the trapezoidal rule.

      • CL: CL = Dose_IV / AUC_IV

      • t½: Determined from the terminal slope of the log-linear concentration-time plot.

      • Vd: Vd = CL * t½ / 0.693

      • Oral Bioavailability (%F): %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Section 7: Case Study: A Potent mTOR Inhibitor Derivative

A specific derivative of this class, 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][8][15]naphthyridin-2(1H)-one (also known as Torin1), has been evaluated for its pharmacokinetic properties.[16][17] This provides valuable real-world data for this scaffold.

In Vitro Metabolic Stability Data: The compound was found to be rapidly metabolized in both human and mouse liver microsomes, indicating a high intrinsic clearance.[16] This suggests that in an in vivo setting, the drug would likely be cleared quickly by the liver.

MatrixHalf-Life (t½)
Human Liver Microsomes4 minutes
Mouse Liver Microsomes4 minutes
Data sourced from J Med Chem. 2010;53(19):7146-55.[16]

In Vivo Pharmacokinetic Data in Mice: The in vivo study in mice confirmed the findings from the in vitro experiments, showing moderate to high clearance depending on the route of administration.

Parameter (Units)IV (1 mg/kg)PO (10 mg/kg)IP (10 mg/kg)
Cmax (ng/mL)1371001290
Tmax (h)0.080.250.5
AUC (ng·h/mL)1041482060
(h)1.11.21.1
CL (mL/min/kg)160--
Vd (L/kg)14--
%F -14%-
Data sourced from J Med Chem. 2010;53(19):7146-55.[16]

The low oral bioavailability (%F) of 14% is consistent with the rapid metabolism observed in the liver microsome assay, suggesting significant first-pass metabolism is a key challenge for this particular derivative.[16]

Conclusion

The this compound scaffold offers a promising foundation for the development of new therapeutics. Its pharmacokinetic profile is characterized by a complex interplay between the solubility-enhancing properties of the piperazine ring and the metabolic liabilities associated with the overall structure. Early and comprehensive ADME profiling, using the types of assays detailed in this guide, is paramount.[15][18] Key areas for optimization for this class of compounds will likely involve modulating metabolic stability to reduce clearance and improve oral bioavailability, while carefully monitoring for potential transporter interactions and CYP450 inhibition to minimize the risk of drug-drug interactions.

References

An In-Depth Technical Guide to the Discovery of mTOR Inhibitors Featuring the [4-(4-Propionylpiperazin-1-yl)phenyl]amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the strategic design, synthesis, and biological evaluation of a potent class of mammalian Target of Rapamycin (mTOR) inhibitors. We will delve into the rationale behind the development of compounds centered on the [4-(4-Propionylpiperazin-1-yl)phenyl]amine scaffold, a key structural motif that culminated in the discovery of highly selective and potent mTOR kinase inhibitors like Torin1. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in kinase inhibitor discovery and cancer therapeutics.

The Rationale for Targeting the mTOR Kinase

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a master regulator of cellular growth, proliferation, metabolism, and survival.[1][2][3] Its frequent dysregulation across a wide spectrum of human cancers has established it as a high-priority target for therapeutic intervention.[1][4] mTOR, a serine/threonine protein kinase, is the central node of this pathway, integrating signals from growth factors, nutrients, and cellular energy status.[5][6][7][8]

mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5]

  • mTORC1 controls protein synthesis and cell growth by phosphorylating key substrates like S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4EBP1).

  • mTORC2 regulates cell survival and cytoskeletal organization, primarily through the phosphorylation of Akt at serine 473 (S473).[5]

First-generation mTOR inhibitors, such as rapamycin and its analogs ("rapalogs"), were allosteric inhibitors that primarily targeted mTORC1.[1][4] While clinically approved, their efficacy is often limited by an inability to inhibit mTORC2. This leads to a feedback activation of Akt, which can undermine the therapeutic effect.[1] This critical limitation drove the search for second-generation, ATP-competitive inhibitors capable of blocking the kinase activity of both mTORC1 and mTORC2, promising a more complete and durable pathway inhibition.

mTOR_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Cellular Processes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Feedback Loop Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth mTORC2->AKT p-Akt(S473) Cell Survival Cell Survival mTORC2->Cell Survival Cytoskeleton Cytoskeleton mTORC2->Cytoskeleton Scaffold_Inhibitor This compound Scaffold Inhibitors (e.g., Torin1) Scaffold_Inhibitor->mTORC1 Inhibition Scaffold_Inhibitor->mTORC2 Inhibition

Caption: The PI3K/Akt/mTOR Signaling Axis and Point of Intervention.

From Screening Hit to Optimized Lead: A Structure-Guided Approach

The journey toward this class of inhibitors began with the identification of a quinoline-based compound from a high-throughput biochemical screen against the mTOR kinase.[5][6][7][8][9] This initial hit served as the foundational scaffold for an intensive structure-activity relationship (SAR) campaign. The goal was to evolve this starting point into a lead compound with superior potency, selectivity, and drug-like properties.

The critical breakthrough was the development of a tricyclic benzonaphthyridinone core structure.[5][7] This rigidified core was hypothesized to orient the key pharmacophoric elements optimally within the ATP-binding pocket of the mTOR kinase domain. The subsequent optimization focused on the solvent-exposed region, leading to the exploration of various piperazine derivatives.

It was discovered that acylation of the terminal piperazine nitrogen was key to enhancing potency. A systematic evaluation of different acyl groups revealed that the propionyl moiety provided a superior balance of potency and selectivity.[5] This culminated in the synthesis of Torin1 , a landmark inhibitor featuring the this compound scaffold.[6][9]

SAR_Logic cluster_scaffold Core Scaffold of Torin1 cluster_regions Regions for SAR Exploration CoreStructure R1 R1: Hinge-Binding (Quinoline) CoreStructure->R1 Critical for H-bonding R2 R2: Core Rigidity (Benzonaphthyridinone) CoreStructure->R2 Optimizes Conformation R3 R3: Solvent-Exposed Region (this compound) CoreStructure->R3 Modulates Potency & Selectivity

Caption: Key Pharmacophoric Regions for SAR Optimization.

Structure-Activity Relationship (SAR) Summary

The optimization campaign yielded critical insights into the molecular requirements for potent mTOR inhibition.

Compound/ModificationCore StructureR-Group on PiperazinemTORC1 IC50 (nM)Cellular mTOR Inhibition (nM)Key Insight
Starting Hit Quinoline(Varies)>1000>1000Modest activity, suitable starting point.
Intermediate Benzonaphthyridinone-H (unsubstituted)~100~250Tricyclic core significantly improves potency.
Torin1 Benzonaphthyridinone -C(O)CH2CH3 (Propionyl) ~0.2 ~2-10 Propionyl group in solvent-exposed region confers optimal potency and selectivity. [5]
Analog A Benzonaphthyridinone-C(O)CH3 (Acetyl)~5~50Shorter acyl chain reduces potency compared to propionyl.
Analog B Benzonaphthyridinone-SO2CH3 (Mesyl)~25~150Sulfonamide is less favorable than the propionyl amide.

Rigorous Biological Evaluation: Proving the Mechanism

A compound's true value is demonstrated through rigorous biological testing. The inhibitors developed from this scaffold were subjected to a battery of in vitro and in vivo assays to confirm their potency, selectivity, and mechanism of action.

In Vitro Characterization

The primary goal was to confirm that the synthesized compounds were potent, ATP-competitive inhibitors of both mTORC1 and mTORC2, with high selectivity over the closely related PI3K kinases.

  • Biochemical Kinase Assays: Direct inhibition of purified mTOR kinase was measured, yielding picomolar to low-nanomolar IC50 values for the lead compounds.[5]

  • Cellular Target Engagement: Western blot analysis in cancer cell lines was used to measure the phosphorylation of key downstream substrates. Treatment with Torin1 demonstrated a dose-dependent inhibition of phosphorylation of the mTORC1 substrate S6K and the mTORC2 substrate Akt (S473).[5][7][10] This provided unequivocal evidence of dual mTORC1/mTORC2 inhibition in a cellular context.

  • Selectivity Profiling: Torin1 was profiled against a large panel of over 450 protein kinases. It exhibited remarkable selectivity, with a 1000-fold greater potency for mTOR compared to PI3K.[5][6][7] This high degree of selectivity is a hallmark of a well-designed inhibitor and is crucial for minimizing off-target effects.

Kinase TargetTorin1 IC50 / EC50 (nM)Selectivity (vs. mTOR)
mTOR ~2 -
PI3Kα ~1800~1000-fold
DNA-PK >5000>2500-fold
ATM >5000>2500-fold
In Vivo Efficacy

The ultimate test of a potential therapeutic is its ability to inhibit tumor growth in a living system.

  • Xenograft Models: Torin1 was evaluated in a U87MG human glioblastoma xenograft mouse model. Administration of the compound at 20 mg/kg resulted in significant tumor growth inhibition.[5][6][7]

  • Pharmacodynamic Analysis: To confirm that the observed anti-tumor activity was due to on-target mTOR inhibition, tumors were excised from treated animals and analyzed. The results showed a marked reduction in the phosphorylation of mTOR substrates in the tumor tissue, providing a direct link between target engagement and therapeutic efficacy.[5][6][7]

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screen (Biochemical Assay) Hit_ID Hit Identification (Quinoline Scaffold) HTS->Hit_ID SAR SAR Campaign (Synthesis of Analogs) Hit_ID->SAR In_Vitro In Vitro Testing (Cellular Assays, Western Blot) SAR->In_Vitro Iterative Cycle In_Vitro->SAR Iterative Cycle Lead_Opt Lead Optimization (Torin1) In_Vitro->Lead_Opt Selectivity Kinase Selectivity Profiling Lead_Opt->Selectivity In_Vivo In Vivo Efficacy (Xenograft Models) Selectivity->In_Vivo PD_PK Pharmacodynamics & Pharmacokinetics In_Vivo->PD_PK

Caption: The Iterative Workflow of Kinase Inhibitor Discovery.

Key Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are standardized protocols representative of those used to characterize inhibitors from this chemical series.

Protocol 1: Western Blot for Cellular mTOR Pathway Inhibition

This protocol validates the on-target effect of an inhibitor within a cellular environment.

  • Cell Culture & Treatment: Plate cancer cells (e.g., U87MG, A549) in 6-well plates and allow them to adhere overnight. Treat cells with the inhibitor at various concentrations (e.g., 0, 10, 50, 250 nM) for 2-4 hours.

  • Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Normalize protein amounts (e.g., 20 µ g/lane ) and separate proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: p-Akt (S473), total Akt, p-S6K (T389), total S6K, and a loading control (e.g., β-actin).

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. A decrease in the p-Akt/total Akt and p-S6K/total S6K ratios indicates successful mTOR inhibition.

Protocol 2: In Vitro mTOR Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of mTOR.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, active mTOR enzyme, and an inactive substrate (e.g., a recombinant fragment of p70S6K).[10]

  • Inhibitor Addition: Add the test compound (e.g., Torin1) across a range of concentrations to the wells. Include a DMSO control (vehicle) and a no-enzyme control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (e.g., 100 µM).[10] Incubate for 30 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products via Western blot, using a phospho-specific antibody against the substrate (e.g., p-p70S6K at T389).

  • Data Interpretation: Quantify band intensity. The concentration of the inhibitor that reduces substrate phosphorylation by 50% is determined as the IC50 value.

Conclusion and Future Perspective

The discovery of mTOR inhibitors based on the this compound scaffold, exemplified by Torin1, represents a significant achievement in kinase drug discovery. This work showcased a successful progression from a screening hit to a highly potent and selective dual mTORC1/mTORC2 inhibitor with proven in vivo efficacy.[5][7]

The key takeaways from this program are:

  • Rational Design: The use of a rigid tricyclic core was instrumental in achieving high potency.

  • Scaffold Hopping & SAR: Systematic exploration of the solvent-exposed region led to the identification of the optimal propionylpiperazine moiety.

  • Importance of Selectivity: Achieving high selectivity over PI3K was critical for creating a clean pharmacological tool and a viable therapeutic candidate.

Torin1 and related compounds have become invaluable research tools for dissecting the complex biology of the mTOR pathway.[5][7] The benzonaphthyridinone scaffold remains a promising foundation for the development of next-generation mTOR inhibitors with improved pharmacokinetic profiles and clinical potential.[5][7][8]

References

The Utility of [4-(4-Propionylpiperazin-1-yl)phenyl]amine as a Core Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying high-quality lead compounds.[1] By starting with small, low-complexity molecules, FBDD allows for a more thorough exploration of a target's chemical space, often yielding leads with superior physicochemical properties compared to traditional high-throughput screening (HTS) hits.[2][3] This guide provides a deep dive into the application of a specific, high-value fragment: [4-(4-Propionylpiperazin-1-yl)phenyl]amine . This fragment combines the privileged piperazine scaffold with synthetically tractable handles, making it an exemplary starting point for medicinal chemistry campaigns.[4] We will explore its fundamental properties, synthesis, and application in a real-world drug discovery context, culminating in the development of potent kinase inhibitors. This document serves as a technical blueprint for researchers looking to leverage this fragment in their own discovery programs.

The Strategic Advantage of Fragment-Based Drug Discovery (FBDD)

Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low molecular weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[5][6] The core principle is that these small fragments are more likely to find complementary interactions within a protein's binding site.[3] Because of their simplicity, fragment libraries can cover a larger and more diverse chemical space with fewer compounds.[1]

The FBDD process is iterative and structure-guided, beginning with the identification of fragment hits and evolving them into potent, selective leads. This "bottom-up" approach has proven highly successful, particularly for challenging targets like protein-protein interactions.[7][8]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Target Target Selection & Protein Production Screen Biophysical Screening (SPR, NMR, DSF, X-ray) Target->Screen Lib Fragment Library (1k-3k Compounds) Lib->Screen Hits Validated Hits (μM-mM Affinity) Screen->Hits SBDD Structure-Based Design (X-ray, Cryo-EM) Hits->SBDD  Structure  Determination SAR Iterative Synthesis (SAR Exploration) SBDD->SAR Lead Lead Compound (nM Affinity) SAR->Lead SAR->Lead caption Figure 1. The general workflow of a Fragment-Based Drug Discovery (FBDD) campaign.

Figure 1. The general workflow of a Fragment-Based Drug Discovery (FBDD) campaign.

The Core Fragment: this compound

The piperazine ring is a classic "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, synthetic accessibility, and ability to engage in key hydrogen bonding interactions.[4][9] The fragment this compound (hereafter referred to as Fragment 1 ) is an excellent starting point for an FBDD campaign.

Physicochemical Properties & "Rule of Three" Compliance

A successful fragment should possess properties that allow for significant optimization without entering undesirable physicochemical space. The "Rule of Three" (Ro3) provides a guideline for these properties.[10][11]

Property"Rule of Three" Guideline[3][12]Fragment 1 (Calculated)Compliance
Molecular Weight (MW)≤ 300 Da247.33 g/mol Yes
cLogP≤ 31.8 - 2.2Yes
Hydrogen Bond Donors≤ 32 (amine NH₂)Yes
Hydrogen Bond Acceptors≤ 33 (2x piperazine N, 1x amide O)Yes
Rotatable Bonds≤ 33Yes

As shown, Fragment 1 is fully compliant with the Rule of Three, making it an ideal starting point with ample room for chemical elaboration into a more potent, drug-like molecule.

Synthesis and Chemical Reactivity

The synthetic tractability of a fragment is crucial for the hit-to-lead phase.[2] Fragment 1 can be reliably synthesized in a straightforward, two-step process, providing two key vectors for chemical modification.

Synthesis_Workflow cluster_synthesis Synthetic Pathway for Fragment 1 SM1 1-Boc-piperazine Step1 Buchwald-Hartwig or SNAr Reaction SM1->Step1 SM2 1-fluoro-4-nitrobenzene SM2->Step1 Intermediate tert-butyl 4-(4-nitrophenyl) piperazine-1-carboxylate Step1->Intermediate Step2 Reduction (e.g., H₂, Pd/C) Intermediate->Step2 Aniline tert-butyl 4-(4-aminophenyl) piperazine-1-carboxylate Step2->Aniline Step3 Boc Deprotection (TFA) Aniline->Step3 Piperazine 1-(4-aminophenyl)piperazine Step3->Piperazine Step4 Acylation (Propionyl chloride) Piperazine->Step4 Product This compound (Fragment 1) Step4->Product caption Figure 2. A representative synthetic route to Fragment 1.

Figure 2. A representative synthetic route to Fragment 1.

This synthesis provides two primary growth vectors:

  • The aniline amine (-NH₂): This group is a versatile handle for amide couplings, reductive aminations, and sulfonamide formations, allowing for exploration of the surrounding protein pocket.

  • The propionyl group: This can be readily modified. Replacing it with different acyl groups, alkyl groups, or sulfonyl groups can probe for additional interactions and fine-tune potency and selectivity.[13]

Application in a Drug Discovery Campaign

Phase 1: Fragment Screening & Hit Validation

Because fragments bind with weak affinity (μM to mM range), sensitive biophysical techniques are required for screening.[7][14] A tiered approach is recommended to efficiently identify and validate true hits while eliminating false positives.[5]

TechniqueThroughputInformation GainedPrimary Use
Differential Scanning Fluorimetry (DSF) HighTarget engagement (ΔTₘ)Primary Screen
Surface Plasmon Resonance (SPR) [15]Medium-HighKinetics (K₋, K₋), Affinity (K₋)Primary Screen / Validation
NMR Spectroscopy (1D) [7]MediumBinding confirmation, Affinity (K₋)Orthogonal Validation
X-ray Crystallography [16]LowHigh-resolution binding modeStructure-Based Design

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

  • Principle: This method measures the thermal stability of a target protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ).

  • Methodology:

    • Preparation: Dispense 20 μL of a solution containing the target protein (2-5 μM) and a fluorescent dye (e.g., SYPRO Orange) into each well of a 96- or 384-well PCR plate.

    • Compound Addition: Add Fragment 1 (or other library fragments) to a final concentration of 200-500 μM from a DMSO stock. Include a DMSO-only control.

    • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Data Acquisition: Monitor the fluorescence increase as the protein unfolds and the dye binds to exposed hydrophobic regions.

    • Analysis: A "hit" is identified by a positive shift in the melting temperature (ΔTₘ) of ≥ 2 standard deviations above the DMSO control mean.

Protocol 2: Orthogonal Hit Validation via Saturation Transfer Difference (STD) NMR

  • Principle: This ligand-observed NMR experiment confirms direct binding. Protons on the protein are selectively saturated with radiofrequency pulses. If a fragment is bound, this saturation is transferred to it and can be detected as a decrease in the fragment's NMR signal intensity.

  • Methodology:

    • Sample Preparation: Prepare two NMR tubes with the target protein (~10-20 μM) in a deuterated buffer. To one, add the fragment hit (e.g., Fragment 1 ) to a concentration of ~100-200 μM. The second tube serves as a control.

    • Acquisition: Acquire two spectra: an "on-resonance" spectrum where the protein is saturated, and an "off-resonance" spectrum where the pulse is applied to a region with no protein signals.

    • Analysis: Subtract the on-resonance from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the fragment that was in close contact with the protein, confirming a direct binding event.

Phase 2: Hit-to-Lead Optimization

Once a fragment hit like Fragment 1 is validated and its binding mode is determined (ideally by X-ray crystallography), the hit-to-lead phase begins.[17] The goal is to "grow" the fragment into a larger, more potent molecule by adding chemical functionality that makes additional favorable interactions with the target.[18]

Optimization_Strategies cluster_opt Fragment Evolution Strategies cluster_grow Growing cluster_merge Merging cluster_link Linking Start Fragment Hit (e.g., Fragment 1) Grow Add functionality to an open vector Start->Grow Most Common Strategy Merge Combine two overlapping fragment hits Start->Merge Link Connect two fragments in adjacent pockets Start->Link Lead Potent Lead Compound Grow->Lead Merge->Lead Link->Lead caption Figure 3. Common strategies for optimizing a fragment hit into a lead compound.

Figure 3. Common strategies for optimizing a fragment hit into a lead compound.

Case Study: Evolution of Fragment 1 into Torin1, a Potent mTOR Inhibitor

The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth and is a major target in cancer therapy.[19][20] The development of the highly potent and selective mTOR inhibitor, Torin1 , provides an excellent example of how a moiety identical to Fragment 1 can be utilized in a successful drug discovery campaign.[21]

Torin1 is a complex molecule, but its structure reveals a core scaffold where the [4-(4-propionylpiperazin-1-yl)phenyl] moiety is attached to a larger heterocyclic system.[19][22]

  • Discovery: The journey to Torin1 began with a high-throughput screen that identified a quinoline-based hit.[20] Subsequent medicinal chemistry efforts explored modifications to improve potency and selectivity.

  • Role of the Fragment Moiety: The introduction of the 4-(4-propionylpiperazin-1-yl)phenyl group was a key optimization step.[19]

    • The phenylpiperazine unit serves to position the molecule correctly within the ATP-binding pocket of the mTOR kinase.

    • The terminal propionyl group likely contributes to potency and helps to satisfy the steric and electronic requirements of the binding site.

    • The basic nitrogen in the piperazine ring can improve aqueous solubility, a common challenge in kinase inhibitor development.[19]

The resulting compound, Torin1, inhibits mTORC1 and mTORC2 with nanomolar potency and exhibits over 1,000-fold selectivity for mTOR over the related PI3K kinase.[20][21] It is a powerful chemical probe used widely in cell biology to study mTOR signaling.[21]

mTOR_Pathway cluster_pathway Simplified mTOR Signaling Pathway GF Growth Factors PI3K PI3K GF->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Feedback S6K1 S6K1 / 4E-BP1 mTORC1->S6K1 mTORC2->AKT Survival Cell Survival mTORC2->Survival Growth Cell Growth & Proliferation S6K1->Growth Torin1 Torin1 (Contains Fragment 1 Moiety) Torin1->mTORC1 Torin1->mTORC2 caption Figure 4. Torin1 inhibits both mTOR complexes, blocking downstream signaling.

Figure 4. Torin1 inhibits both mTOR complexes, blocking downstream signaling.

Conclusion and Future Perspectives

This compound is more than just a chemical structure; it is a validated, high-utility starting point for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with its straightforward synthesis and strategically placed vectors for chemical elaboration, makes it an invaluable tool for medicinal chemists. The successful incorporation of this moiety into the potent mTOR inhibitor Torin1 underscores its potential.[19][21] Researchers can confidently employ this fragment in screening campaigns against a wide variety of targets, particularly kinases, with a high degree of assurance in its synthetic tractability and potential for optimization into a high-quality lead compound.

References

Methodological & Application

Application Notes and Protocols for [4-(4-Propionylpiperazin-1-yl)phenyl]amine Derivatives in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Key Cellular Pathways in Oncology with Piperazine Derivatives

The relentless pursuit of targeted cancer therapies has led to the exploration of diverse chemical scaffolds capable of modulating critical cellular signaling pathways. Among these, piperazine-containing compounds have emerged as a versatile and privileged structure in medicinal chemistry. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of a specific class of these compounds: [4-(4-Propionylpiperazin-1-yl)phenyl]amine derivatives.

These derivatives have shown significant promise as potent and selective inhibitors of key proteins involved in cancer cell proliferation and survival. A prominent example from this class is a compound that has been identified as a highly selective inhibitor of the Mammalian Target of Rapamycin (mTOR), a master regulator of cell growth.[1][2][3] This guide will use the mTOR signaling pathway as a primary example to illustrate the mechanism of action and to provide a framework for investigating other derivatives of this class that may target similar or different pathways.

The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for screening and characterizing the anti-cancer properties of these compounds in various cancer cell lines.

Part 1: Mechanism of Action - The mTOR Signaling Axis

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes such as growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[1] The mTOR protein kinase exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with distinct downstream substrates and cellular functions.[1]

Certain this compound derivatives have been shown to be potent ATP-competitive inhibitors of mTOR, effectively blocking the activity of both mTORC1 and mTORC2.[1][2] This dual inhibition leads to a comprehensive shutdown of mTOR signaling, resulting in the dephosphorylation of key downstream effectors like S6K1, 4E-BP1 (regulated by mTORC1), and Akt (regulated by mTORC2).[1] The ultimate consequence of this inhibition is the suppression of cell growth, proliferation, and the induction of apoptosis.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Apoptosis Apoptosis mTORC1->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Activates (Feedback Loop) Proliferation Cell Growth & Proliferation S6K1->Proliferation fourEBP1->Proliferation Inhibits (when unphosphorylated) Derivative [4-(4-Propionylpiperazin- 1-yl)phenyl]amine Derivative (e.g., Torin1) Derivative->mTORC1 Inhibits Derivative->mTORC2 Inhibits Cell_Viability_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Derivative (various concentrations) A->B C 3. Incubate (e.g., 24, 48, 72h) B->C D 4. Add PrestoBlue™ Reagent C->D E 5. Incubate (e.g., 1-4h) D->E F 6. Read Fluorescence (Ex: 560nm, Em: 590nm) E->F G 7. Data Analysis (Calculate IC50) F->G Cell_Cycle_Logic Start Analyze Cell Cycle Data G1_Arrest Increased G1 population? Start->G1_Arrest S_Arrest Increased S phase population? G1_Arrest->S_Arrest No Hypothesize_G1 Hypothesize inhibition of G1/S transition proteins (e.g., Cyclin D/E, CDK4/6/2) G1_Arrest->Hypothesize_G1 Yes G2M_Arrest Increased G2/M population? S_Arrest->G2M_Arrest No Hypothesize_S Hypothesize DNA synthesis inhibition S_Arrest->Hypothesize_S Yes Hypothesize_G2M Hypothesize mitotic spindle disruption or DNA damage checkpoint activation G2M_Arrest->Hypothesize_G2M Yes No_Change No significant change G2M_Arrest->No_Change No

References

In Vitro Evaluation of [4-(4-Propionylpiperazin-1-yl)phenyl]amine Compounds: A Multi-Assay Approach to Characterize Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The [4-(4-Propionylpiperazin-1-yl)phenyl]amine scaffold is a key pharmacophore found in a number of potent kinase inhibitors, most notably in compounds targeting the PI3K/mTOR signaling pathway.[1][2] The piperazine ring often serves as a versatile linker, crucial for optimizing potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comprehensive framework for the in vitro evaluation of novel compounds based on this scaffold. We present an integrated, tiered approach, beginning with broad cytotoxicity screening, followed by direct target engagement assays, and culminating in the elucidation of the cellular mechanism of action. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to accurately characterize the biological activity of this important class of molecules.

Introduction: The Rationale for a Targeted Evaluation Strategy

The discovery of Torin1, a highly potent and selective mTOR inhibitor, highlighted the potential of the this compound core structure in developing targeted cancer therapeutics.[4][5] The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival, forming two distinct complexes: mTORC1 and mTORC2.[2] Its hyperactivation is a common feature in many cancers, making it a prime target for drug development.[2]

Given this precedent, a logical strategy for evaluating new analogues is to hypothesize their action as kinase inhibitors within the mTOR signaling cascade. Our evaluation workflow is therefore designed to test this hypothesis systematically.

Visualized Evaluation Workflow

G cluster_0 Tier 1: General Activity cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: Cellular Mechanism A Compound Synthesis & QC B Cell Viability & Cytotoxicity Assay (MTT / XTT) A->B Dose-response C In Vitro Kinase Assay (e.g., TR-FRET) B->C Active compounds (IC50 < 10 µM) D Western Blot Analysis of mTOR Pathway C->D Potent inhibitors (Biochemical IC50) E Receptor Binding Assay (Off-Target Profiling) C->E Selectivity check

Caption: Tiered workflow for evaluating novel compounds.

Tier 1 Protocol: Cell Viability and Cytotoxicity Assessment

Before investigating specific molecular targets, it is essential to determine a compound's general effect on cell proliferation and health. Tetrazolium reduction assays like MTT and XTT are simple, high-throughput colorimetric methods ideal for this initial screen. They measure the metabolic activity of living cells, which is proportional to the number of viable cells.[6]

Principle of the XTT Assay

The XTT assay is based on the reduction of the yellow tetrazolium salt, XTT, into a water-soluble orange formazan product by mitochondrial dehydrogenases in metabolically active cells.[7] Unlike the MTT assay, the formazan product is soluble, eliminating a solubilization step and simplifying the protocol. The intensity of the orange color is directly proportional to the number of viable cells.

Detailed Protocol: XTT Cell Viability Assay

Materials:

  • 96-well flat-bottom cell culture plates

  • Cancer cell line of interest (e.g., U87MG glioblastoma, A549 lung carcinoma)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO (10 mM stock)

  • XTT labeling reagent and electron-coupling solution (commercially available kits)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling solution according to the manufacturer's instructions (a common ratio is 50:1).[7]

  • Labeling: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The optimal incubation time depends on the cell type and metabolic rate and should be optimized.

  • Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of ~650 nm should be used for background correction.[7]

Data Analysis:

  • Subtract the reference wavelength absorbance from the test wavelength absorbance.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
Compound XU87MG721.5
Compound YU87MG7212.8
Torin1 (Ref)U87MG720.005

Tier 2 Protocol: In Vitro Kinase Inhibition Assay

Compounds showing significant cytotoxicity (e.g., IC₅₀ < 10 µM) should be advanced to a direct target engagement assay. A biochemical kinase assay using purified enzyme determines if the compound directly inhibits the kinase activity of its putative target (e.g., mTOR). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for this purpose.[8]

Principle of the TR-FRET Kinase Assay

This homogenous assay measures the phosphorylation of a biotinylated peptide substrate by the kinase.[8] A terbium (Tb)-labeled anti-phospho-specific antibody serves as the donor fluorophore. The phosphorylated, biotinylated peptide is captured by a streptavidin-conjugated acceptor fluorophore (e.g., XL665). When the antibody binds the phosphorylated peptide, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation. The resulting signal is proportional to kinase activity. An inhibitor will reduce phosphorylation, leading to a decrease in the FRET signal.[8]

Visualized TR-FRET Assay Workflow

G cluster_0 cluster_1 A Kinase (mTOR) E Phosphorylated Biotin-Peptide A->E Phosphorylation B Biotin-Peptide Substrate B->E Phosphorylation C ATP C->E Phosphorylation D Test Compound D->E Inhibits D->E Phosphorylation H FRET Signal E->H Proximity Binding F Tb-Ab (Donor) F->H Proximity Binding G SA-XL665 (Acceptor) G->H Proximity Binding

Caption: Workflow of a TR-FRET based kinase assay.

Detailed Protocol: mTOR Kinase TR-FRET Assay

Materials:

  • 384-well low-volume assay plates

  • Recombinant human mTOR protein

  • Biotinylated substrate peptide (e.g., Biotin-4E-BP1)

  • ATP

  • Kinase assay buffer

  • Terbium-labeled anti-phospho-4E-BP1 antibody

  • Streptavidin-XL665

  • Stop/Detection buffer

  • TR-FRET enabled microplate reader

Procedure:

  • Compound Plating: Dispense test compounds in DMSO, serially diluted, into the assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase buffer, mTOR enzyme, and the biotinylated substrate.

    • Add the master mix to the wells containing the test compounds.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60-90 minutes).

  • Reaction Termination & Detection:

    • Prepare a detection mix containing the stop/detection buffer, Tb-labeled antibody, and Streptavidin-XL665.

    • Add the detection mix to all wells to stop the kinase reaction and initiate the detection process.

  • Incubation: Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Signal Reading: Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis:

  • Calculate the TR-FRET ratio (Emission_665nm / Emission_620nm).

  • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the percent inhibition against the log of compound concentration and fit to a dose-response curve to determine the biochemical IC₅₀.

Tier 3 Protocol: Western Blot Analysis of the mTOR Signaling Pathway

Confirming that a compound inhibits a kinase in a purified system is crucial, but demonstrating target modulation in a cellular environment is the definitive next step. Western blotting allows for the quantification of changes in the phosphorylation status of downstream proteins, providing direct evidence of pathway inhibition.[9]

The mTOR Signaling Pathway

Inhibition of mTOR kinase activity should lead to a decrease in the phosphorylation of its key downstream targets. For mTORC1, these include S6 Ribosomal Protein Kinase (S6K) and the translational repressor 4E-BP1. For mTORC2, a key substrate is Akt at serine 473.[2] Monitoring these specific phosphorylation events provides a clear readout of a compound's cellular activity.

Visualized mTOR Signaling Pathway

G GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 pAkt p-Akt (S473) S6K p70S6K mTORC1->S6K phosphorylates T389 EBP1 4E-BP1 mTORC1->EBP1 phosphorylates T37/46 mTORC2 mTORC2 mTORC2->Akt phosphorylates S473 pS6K p-p70S6K (T389) Growth Cell Growth & Proliferation pS6K->Growth pEBP1 p-4E-BP1 (T37/46) pEBP1->Growth pAkt->Growth Survival

Caption: Simplified mTOR signaling pathway highlighting key targets for Western blot analysis.

Detailed Protocol: Western Blot Analysis

Materials:

  • 6-well cell culture plates

  • Cell line and culture medium

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer buffer, nitrocellulose membranes, and transfer system

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt(S473), anti-Akt, anti-p-S6K(T389), anti-S6K, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Digital imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve cells for 12-24 hours to lower basal signaling.[9] Treat cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse by adding 100 µL of ice-cold RIPA buffer. Scrape the cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. Normalize all samples to the same concentration (e.g., 1 µg/µL).

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[9]

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

    • Incubate the membrane with the desired primary antibody (e.g., anti-p-S6K) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[10]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Wash the membrane again with TBST. Apply ECL reagent and capture the chemiluminescent signal using a digital imager.[9]

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total protein (e.g., anti-S6K) and a loading control (e.g., anti-Actin) to ensure equal loading and to assess the specific decrease in phosphorylation.

Data Analysis:

  • Quantify band intensities using imaging software.

  • For each target, calculate the ratio of the phosphorylated protein signal to the total protein signal.

  • Normalize these ratios to the loading control (Actin) and then to the vehicle-treated sample to determine the fold-change in phosphorylation.

Compound Conc. (nM)p-S6K / Total S6K (Fold Change)p-Akt / Total Akt (Fold Change)
0 (Vehicle)1.001.00
10.850.95
100.420.68
1000.110.25

Conclusion

The systematic in vitro evaluation pipeline detailed in these application notes provides a robust method for characterizing novel this compound compounds. By progressing from broad cellular effects to specific biochemical and cellular target engagement, researchers can efficiently identify potent kinase inhibitors and elucidate their mechanism of action. This multi-tiered approach ensures that resources are focused on the most promising candidates, accelerating the drug discovery process for this valuable class of compounds.

References

Application Notes & Protocols for In Vivo Evaluation of [4-(4-Propionylpiperazin-1-yl)phenyl]amine-Based mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Drug Discovery Division

Introduction: A Primer on a Potent Class of mTOR Kinase Inhibitors

The [4-(4-Propionylpiperazin-1-yl)phenyl]amine scaffold is a key pharmacophore found in a class of highly potent and selective small-molecule inhibitors of the mammalian Target of Rapamycin (mTOR). A primary example of this class is Torin1, a compound that contains this precise moiety and has been extensively characterized as a second-generation ATP-competitive mTOR inhibitor.[1][2]

mTOR is a serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] Hyperactivation of the PI3K/Akt/mTOR signaling pathway is a common event in many human cancers, making mTOR a high-value target for anticancer drug development.[1][2] Unlike first-generation allosteric inhibitors (rapalogs), which primarily inhibit mTORC1, compounds based on the this compound scaffold are designed to directly target the kinase domain, enabling the dual inhibition of both mTORC1 and mTORC2.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate animal models and the execution of key in vivo protocols to assess the pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy of this inhibitor class.

Mechanism of Action and Target Engagement

Understanding the underlying signaling pathway is critical for designing robust in vivo experiments and selecting relevant pharmacodynamic readouts. These inhibitors function by competing with ATP in the catalytic cleft of the mTOR kinase domain. This dual inhibition of mTORC1 and mTORC2 blocks downstream signaling more comprehensively than rapalogs.

  • Inhibition of mTORC1: Prevents the phosphorylation of its key substrates, S6 Kinase (S6K) and 4E-Binding Protein 1 (4EBP1), leading to the suppression of protein synthesis and cell growth.[1]

  • Inhibition of mTORC2: Prevents the phosphorylation of Akt at Ser473, which is a key event for full Akt activation and subsequent cell survival signaling.[1]

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC Inhibits CellSurvival Cell Survival Akt->CellSurvival mTORC2 mTORC2 mTORC2->Akt  p-Ser473 Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4EBP1 mTORC1->FourEBP1 pS6K p-S6K ProteinSynth Protein Synthesis & Cell Growth pS6K->ProteinSynth p4EBP1 p-4EBP1 p4EBP1->ProteinSynth Inhibitor [4-(4-Propionylpiperazin-1-yl) phenyl]amine-based Inhibitor (e.g., Torin1) Inhibitor->mTORC2 ATP-competitive inhibition Inhibitor->mTORC1 ATP-competitive inhibition

Caption: The PI3K/Akt/mTOR signaling pathway targeted by the inhibitors.

Animal Model Selection: A Decision Framework

The selection of an appropriate animal model is paramount and depends entirely on the scientific question being addressed.[4][5] An inappropriate choice can lead to misleading results and hinder the translation of findings to a clinical setting.[6]

Oncology Models

Given the role of mTOR in cancer, oncology models are the most common platform for evaluating these inhibitors.[7]

  • Cell Line-Derived Xenograft (CDX) Models: This is the most common starting point. Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., Athymic Nude, NOD-SCID).[8][]

    • Rationale: CDX models are cost-effective, reproducible, and have high success rates, making them ideal for initial efficacy, dose-finding, and PK/PD studies.[] The U87MG glioblastoma cell line, for instance, was used to demonstrate the in vivo efficacy of Torin1.[2]

    • Causality: By using a specific cell line with a known genetic background (e.g., PTEN-null, which leads to PI3K/Akt pathway activation), a direct link can be established between the inhibitor's target and its anti-tumor effect.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunodeficient mice.[8][10]

    • Rationale: PDX models better retain the genetic diversity, cellular heterogeneity, and architecture of the original human tumor.[10] They are considered more clinically relevant and have greater predictive value for therapeutic response.[8]

    • Causality: Efficacy in a panel of PDX models from different patients can demonstrate the inhibitor's activity across a heterogeneous population and may help identify biomarkers of response.

  • Syngeneic Models: Mouse tumor cell lines are implanted into immunocompetent mice with the same genetic background.[11]

    • Rationale: These models possess a fully functional immune system, which is essential for evaluating how the mTOR inhibitor interacts with the tumor microenvironment and anti-tumor immunity.

    • Causality: mTOR plays a role in regulating immune cells. A syngeneic model allows researchers to dissect whether the observed anti-tumor effect is solely due to direct action on cancer cells or is augmented by modulation of the host immune response.

Inflammation and Autoimmune Models

The mTOR pathway is also a key regulator of immune cell differentiation and function. Therefore, testing these inhibitors in models of inflammation or autoimmune disease is a logical extension.[4][12]

  • Collagen-Induced Arthritis (CIA) Model: Typically induced in DBA/1 mice or Lewis rats, this model mimics many aspects of human rheumatoid arthritis.[13]

  • Experimental Autoimmune Encephalomyelitis (EAE) Model: An inflammatory demyelinating disease model of the central nervous system that serves as a model for multiple sclerosis.[13]

Model_Selection Start Research Question Q_Efficacy Initial Efficacy & PK/PD Assessment? Start->Q_Efficacy Q_Immune Investigate Immune System Interaction? Q_Efficacy->Q_Immune No CDX Use CDX Model Q_Efficacy->CDX Yes Q_Clinical Predict Clinical Response in Heterogeneous Tumors? Q_Immune->Q_Clinical No Syngeneic Use Syngeneic Model Q_Immune->Syngeneic Yes Q_Inflammation Test in Non-Oncology (e.g., Inflammation)? Q_Clinical->Q_Inflammation No PDX Use PDX Model Q_Clinical->PDX Yes Inflam_Model Use CIA or EAE Model Q_Inflammation->Inflam_Model Yes

Caption: A decision workflow for selecting the appropriate animal model.

Key Experimental Protocols

The following protocols provide a self-validating framework for the in vivo assessment of this compound-based inhibitors. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Maximum Tolerated Dose (MTD) and Dose-Range Finding

Rationale: To identify the optimal dose that can be administered without causing dose-limiting toxicity. This is a prerequisite for any efficacy study to ensure that anti-tumor effects are not simply a result of systemic toxicity.

Methodology:

  • Animal Selection: Use healthy, non-tumor-bearing mice of the same strain planned for efficacy studies (e.g., Athymic Nude Mice, 6-8 weeks old).

  • Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.

  • Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 20, 40, 80 mg/kg). The dosing route (e.g., oral gavage, intraperitoneal injection) should match the intended route for efficacy studies.

  • Dosing Schedule: Administer the compound daily for 5-14 days.

  • Monitoring: Record body weight daily. Observe animals for clinical signs of toxicity, including changes in posture, activity, grooming, and stool consistency.

  • Endpoint: The MTD is defined as the highest dose that does not induce >15-20% body weight loss or significant clinical signs of distress. This dose, or a fraction thereof, will be used in subsequent efficacy studies.

Protocol 2: Pharmacokinetic (PK) Study

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor. This data is crucial for correlating drug exposure with pharmacodynamic effects and efficacy. Piperazine derivatives are often readily absorbed but can also be quickly excreted.[14]

Methodology:

  • Animal Selection: Use healthy mice or rats (rats are often preferred due to larger blood volume).

  • Group Allocation: Assign 3 animals per time point.

  • Dosing: Administer a single dose of the inhibitor at a level known to be well-tolerated (e.g., from the MTD study).

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process blood to isolate plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of the inhibitor in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, t1/2).

Protocol 3: Efficacy and Pharmacodynamic (PD) Study in a CDX Model

Rationale: To determine if the inhibitor can suppress tumor growth in vivo and to confirm that this suppression correlates with the inhibition of the mTOR pathway in the tumor tissue.

Methodology:

  • Cell Culture & Implantation: Culture human cancer cells (e.g., U87MG) under standard conditions. Inject 5 x 10^6 cells subcutaneously into the flank of immunodeficient mice (e.g., female athymic nude mice).[15]

  • Tumor Monitoring: Allow tumors to grow. Measure tumor dimensions with digital calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width^2).

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group), including a vehicle control and potentially a positive control (standard-of-care drug).

  • Dosing: Begin daily treatment with the inhibitor at the pre-determined optimal dose (e.g., 20 mg/kg for Torin1).[2] Administer via the route determined in PK studies (e.g., oral gavage).

  • Efficacy Readouts: Continue to monitor tumor volume and body weight throughout the study (typically 21-28 days).

  • Pharmacodynamic Assessment (Satellite Group): For PD analysis, include a satellite group of tumor-bearing animals (n=3-4 per time point). Administer a single dose of the inhibitor.

  • Tissue Collection: At specified time points post-dose (e.g., 2, 8, 24 hours), euthanize the satellite animals and immediately excise and snap-freeze the tumors in liquid nitrogen.

  • PD Analysis: At the end of the efficacy study, collect tumors from all groups. Prepare tumor lysates and perform Western blot analysis to measure the levels of key pathway biomarkers: p-S6K, total S6K, p-4EBP1, total 4EBP1, and p-Akt (Ser473). A reduction in the phosphorylated forms of these proteins confirms target engagement.[1]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example MTD Study Summary

Dose Group (mg/kg, p.o., QD) n Mean Body Weight Change (%) Nadir (Day) Clinical Signs of Toxicity
Vehicle 5 +2.5% - None Observed
20 5 -1.8% 5 None Observed
40 5 -8.2% 6 Mild, transient lethargy
80 5 -21.5% 7 Significant lethargy, ruffled fur

Table 2: Example Pharmacokinetic Parameters in Mice

Compound ID Dose (mg/kg, p.o.) Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) t1/2 (hr)
Inhibitor-01 20 1550 ± 210 1.0 7850 ± 950 3.5

| Data are presented as mean ± SD (n=3). | | | | | |

Table 3: Example Efficacy Study Endpoints (Day 21)

Treatment Group (Dose, mg/kg) n Mean Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle 10 1250 ± 180 - +3.1%
Inhibitor-01 (20) 10 480 ± 95 61.6% -2.5%
Positive Control 10 350 ± 80 72.0% -9.8%

| Data are presented as mean ± SEM. | | | | |

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: mTOR, The Master Regulator

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central node in the intricate network of cellular signaling.[1][2][3] It integrates a multitude of environmental cues, including growth factors, nutrients (amino acids), cellular energy status, and oxygen levels, to orchestrate fundamental cellular processes such as growth, proliferation, metabolism, and survival.[1][2][3][4] mTOR exerts its function through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4]

  • mTORC1 , the more well-understood complex, is sensitive to the allosteric inhibitor rapamycin.[1][4] It directly promotes protein synthesis and cell growth by phosphorylating key downstream effectors, including the S6 Kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][4]

  • mTORC2 is generally considered insensitive to acute rapamycin treatment and plays a crucial role in cell survival and cytoskeletal organization, primarily through the phosphorylation of Akt at serine 473 (S473).[4][5]

Given its central role, dysregulation of the mTOR pathway is a hallmark of numerous human diseases, most notably cancer, but also metabolic disorders like type 2 diabetes and various neurological conditions.[1][2][3][4] This has made the mTOR pathway a prime target for therapeutic intervention. Western blot analysis is an indispensable technique for researchers and drug development professionals to elucidate the activity of this pathway and to characterize the efficacy and mechanism of action of inhibitory compounds.

This comprehensive guide provides a field-proven, in-depth protocol for the Western blot analysis of key mTOR signaling proteins, complete with the rationale behind critical steps and methodologies for interpreting the effects of related pharmacological agents.

The mTOR Signaling Cascade: A Visual Overview

The mTOR pathway is a complex, multi-layered system. Understanding the relationships between its core components is essential for designing experiments and interpreting results.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 activates Akt Akt PI3K->Akt activates Akt->mTORC1 activates mTORC2 mTORC2 S6K S6K mTORC1->S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates (inhibits) mTORC2->Akt activates (S473) Cell Survival Cell Survival mTORC2->Cell Survival Protein Synthesis Protein Synthesis S6K->Protein Synthesis eIF4E eIF4E 4E-BP1->eIF4E sequesters eIF4E->Protein Synthesis Rapamycin Rapamycin Rapamycin->mTORC1 ATP-competitive\nInhibitors ATP-competitive Inhibitors ATP-competitive\nInhibitors->mTORC1 ATP-competitive\nInhibitors->mTORC2

Caption: Simplified mTOR signaling pathway showing key upstream activators and downstream effectors of mTORC1 and mTORC2.

Pharmacological Probes: Tools for Pathway Interrogation

To study the mTOR pathway, specific inhibitors are invaluable. Understanding their mechanisms is crucial for interpreting experimental outcomes.

  • First-Generation Inhibitors (Rapalogs): Rapamycin and its analogs (e.g., Everolimus, Temsirolimus) are allosteric inhibitors that bind to FKBP12.[6][7] The resulting complex then binds to the FRB domain of mTOR, specifically inhibiting most, but not all, functions of mTORC1.[6][8] It's important to note that prolonged treatment with rapalogs can also disrupt mTORC2 assembly and signaling.[7][9]

  • Second-Generation Inhibitors (ATP-Competitive): These are small molecules (e.g., Torin1, Vistusertib) that target the mTOR kinase domain, directly competing with ATP.[6] This mechanism allows them to inhibit both mTORC1 and mTORC2, providing a more complete shutdown of mTOR signaling.[6][10]

Experimental Design: A Self-Validating System

A robust experiment is built on careful planning and inclusion of appropriate controls. When analyzing the effects of a compound on mTOR signaling, consider the following:

  • Dose-Response Study: To determine the potency of an inhibitor (e.g., IC₅₀), cells should be treated with a range of compound concentrations.[10][11][12] A typical range might span from low nanomolar to high micromolar, including a vehicle-only control (e.g., DMSO).[10]

  • Time-Course Study: The kinetics of pathway inhibition can vary. Analyzing protein phosphorylation at different time points after compound addition (e.g., 2, 6, 24 hours) provides a dynamic view of the compound's effect.[10][12]

  • Positive and Negative Controls: Use a known activator of the pathway (e.g., insulin or growth factors) to ensure the signaling cascade is responsive in your cell system. A known inhibitor like rapamycin can serve as a positive control for mTORC1 inhibition.

  • Loading Controls: To ensure that observed changes in protein levels are not due to loading errors, it is essential to probe for a housekeeping protein whose expression is stable across experimental conditions.[13] Common choices include GAPDH, β-Actin, or β-Tubulin.

  • Total vs. Phospho-Protein Analysis: The most critical control in phosphorylation studies is the measurement of the total, non-phosphorylated protein.[14][15] Normalizing the phosphorylated protein signal to the total protein signal accounts for any variations in the total amount of that specific protein, allowing for a true assessment of the change in phosphorylation status.[15][16]

Detailed Protocol: Western Blot for mTOR Pathway Analysis

This protocol is optimized for cultured mammalian cells.

WB_Workflow A 1. Cell Culture & Treatment - Seed cells to 70-80% confluency. - Treat with compounds (dose-response/time-course). B 2. Cell Lysis - Wash with ice-cold PBS. - Add Lysis Buffer with Protease & Phosphatase Inhibitors. A->B C 3. Protein Quantification - Determine concentration (e.g., BCA Assay). B->C D 4. Sample Preparation - Normalize protein concentration. - Add Laemmli buffer & boil at 95°C. C->D E 5. SDS-PAGE - Load equal protein amounts. - Separate proteins by size. D->E F 6. Protein Transfer - Transfer to PVDF or Nitrocellulose membrane. E->F G 7. Blocking - Incubate in 5% BSA in TBST for 1 hour. F->G H 8. Primary Antibody Incubation - Incubate overnight at 4°C with phospho-specific or total protein antibody. G->H I 9. Secondary Antibody Incubation - Wash with TBST. - Incubate with HRP-conjugated secondary Ab. H->I J 10. Detection & Imaging - Add ECL substrate. - Capture chemiluminescent signal. I->J K 11. Data Analysis - Densitometry. - Normalize phospho-protein to total protein and/or loading control. J->K

Caption: Standard experimental workflow for Western blot analysis of the mTOR pathway.

Part 1: Cell Lysis and Protein Extraction

Causality: The goal is to efficiently lyse cells while preserving the phosphorylation state of target proteins. Phosphatases are highly active upon cell lysis and can rapidly dephosphorylate proteins, leading to false-negative results.

  • Cell Treatment: Plate cells to achieve 70-80% confluency. Treat with compounds as determined by your experimental design (e.g., various concentrations for 2 hours).[10]

  • Harvesting: Place the culture dish on ice. Aspirate the media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[10]

  • Lysis: Immediately add ice-cold lysis buffer. A common choice is RIPA buffer, but NP-40 based buffers are also effective.[17][18] Crucially, the lysis buffer must be freshly supplemented with a cocktail of protease and phosphatase inhibitors. [16][18]

  • Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]

  • Incubation & Clarification: Incubate on ice for 30 minutes with occasional vortexing.[10] Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.[10]

Part 2: Protein Quantification and Sample Preparation

Causality: Equal protein loading across all lanes of the gel is fundamental for accurate comparison.

  • Quantification: Determine the protein concentration of each lysate using a standard method like the Bicinchoninic Acid (BCA) assay.[10]

  • Normalization: Based on the quantification results, calculate the volume of each lysate needed to obtain an equal amount of protein for all samples (typically 20-30 µg per lane).

  • Sample Preparation: Mix the normalized protein lysate with an appropriate volume of Laemmli sample buffer (e.g., 4x).[10][18] Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10][19]

Part 3: SDS-PAGE and Membrane Transfer

Causality: Proteins are separated by size via electrophoresis and then immobilized on a membrane for subsequent antibody probing.

  • Gel Electrophoresis: Load the denatured samples into the wells of an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target proteins (e.g., a 4-15% gradient gel works well for the range of mTOR pathway proteins).[20][21] Also, load a molecular weight marker.

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10] PVDF is often preferred for its durability, especially if the membrane needs to be stripped and re-probed.[14]

Part 4: Immunoblotting and Detection

Causality: Specific antibodies are used to detect the target proteins. Blocking prevents non-specific antibody binding, and a sensitive detection method visualizes the results.

  • Blocking: This step is critical for preventing high background. For phospho-protein detection, it is highly recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) as the blocking agent. [15][19] Avoid using non-fat dry milk, as it contains phosphoproteins (casein) that can cross-react with phospho-specific antibodies.[15] Block for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer (5% BSA in TBST) according to the manufacturer's recommendation (see Table 2). Incubate the membrane overnight at 4°C with gentle agitation.[10][22]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10] Using Tris-based buffers (TBST) instead of phosphate-based buffers (PBST) is recommended, as phosphate ions can interfere with the binding of some phospho-specific antibodies. [14][15]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[10]

  • Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[10] Use a sensitive substrate for detecting low-abundance phosphoproteins.[14]

Data Presentation and Analysis

Key Proteins and Expected Results

The following table summarizes key proteins to analyze and the expected changes in phosphorylation following treatment with an effective mTOR kinase inhibitor.

Table 1: Effect of an ATP-Competitive mTOR Kinase Inhibitor on Protein Phosphorylation

Target Protein Phosphorylation Site Function Readout Expected Change with Inhibitor Molecular Weight (approx.)
p-Akt Ser473 mTORC2 Activity Decrease ~60 kDa
p-mTOR Ser2448 mTORC1 Activity Decrease ~289 kDa
p-S6K Thr389 mTORC1 Activity Decrease ~70-85 kDa
p-4E-BP1 Thr37/46 mTORC1 Activity Decrease ~15-20 kDa

Note: Apparent molecular weight can vary based on gel system and post-translational modifications.

Recommended Primary Antibodies

Selection of high-quality, validated antibodies is paramount for successful Western blotting.

Table 2: Recommended Primary Antibodies for mTOR Pathway Analysis

Target Protein Host Species Recommended Dilution Supplier Example
Phospho-Akt (Ser473) Rabbit 1:1000 Cell Signaling Technology
Total Akt Rabbit 1:1000 Cell Signaling Technology
Phospho-mTOR (Ser2448) Rabbit 1:1000 Cell Signaling Technology[14]
Total mTOR Rabbit 1:1000 Cell Signaling Technology[22]
Phospho-p70 S6 Kinase (Thr389) Rabbit 1:1000 Cell Signaling Technology
Total p70 S6 Kinase Rabbit 1:1000 Cell Signaling Technology
Phospho-4E-BP1 (Thr37/46) Rabbit 1:1000 Cell Signaling Technology[23]
Total 4E-BP1 Rabbit 1:1000 Cell Signaling Technology[23][24]
β-Actin (Loading Control) Mouse 1:5000 Abcam
GAPDH (Loading Control) Rabbit 1:5000 Cell Signaling Technology

Note: Optimal dilutions should be determined empirically for each experimental system.

Quantitative Analysis
  • Densitometry: Use imaging software to measure the intensity of the signal for each protein band.

  • Normalization: For each sample lane, calculate the ratio of the phosphorylated protein signal to the total protein signal. This provides the most accurate measure of phosphorylation change.

  • Loading Control Normalization: Alternatively, or in addition, normalize the target protein signal (either phospho or total) to the signal of the housekeeping loading control in the same lane.[26][27]

  • Data Interpretation: Compare the normalized values across different treatment conditions to determine the effect of the compound. For a dose-response experiment, plot the normalized signal against the compound concentration to determine the IC₅₀.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Weak or No Signal Insufficient protein loaded; Inactive/degraded antibody; Inefficient transfer; Rapid dephosphorylation.Load more protein (15-30 µg is a good starting point).[14] Ensure fresh, validated antibodies and proper storage. Verify transfer efficiency with Ponceau S stain. Always use fresh phosphatase inhibitors in lysis buffer.[19] Use a more sensitive ECL substrate.
High Background Insufficient blocking; Blocking agent issue; Antibody concentration too high; Insufficient washing.Block for at least 1 hour. Use 5% BSA in TBST for phospho-antibodies, not milk.[19] Optimize primary antibody concentration. Increase the number and/or duration of TBST washes.[19]
Non-specific Bands Antibody cross-reactivity; Protein degradation; Too much secondary antibody.Use a highly specific monoclonal antibody if possible. Ensure protease inhibitors are used during lysis.[16] Optimize secondary antibody concentration.
Inconsistent Results Uneven protein loading or transfer; Variable incubation times.Perform accurate protein quantification (BCA). Confirm equal loading with a loading control. Ensure consistent incubation and washing times for all blots.[19]

Conclusion

Western blot analysis remains a cornerstone technique for investigating intracellular signaling pathways like mTOR. By combining a meticulous experimental approach with a deep understanding of the underlying biology, researchers can generate robust and reliable data. This protocol, grounded in established best practices, provides a framework for accurately assessing the activity of the mTOR pathway and characterizing the effects of pharmacological inhibitors, thereby empowering both basic scientific discovery and the development of next-generation therapeutics.

References

Application Notes and Protocols: Harnessing [4-(4-Propionylpiperazin-1-yl)phenyl]amine Derivatives for Autophagy Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Autophagy in Cellular Health and Disease

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles, misfolded proteins, and other cytoplasmic components. This "self-eating" mechanism is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of human pathologies, including cancer, neurodegenerative diseases, and infectious diseases. The intricate signaling pathways that control autophagy present numerous targets for therapeutic intervention and research. One of the most critical regulators of this process is the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central node for integrating various cellular signals to control cell growth, proliferation, and metabolism.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of [4-(4-Propionylpiperazin-1-yl)phenyl]amine derivatives, exemplified by the potent and selective mTOR inhibitor Torin1, as powerful tools to modulate and study the autophagy pathway.

This compound Derivatives as Modulators of Autophagy

The derivative 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1]naphthyridin-2(1H)-one, widely known as Torin1 , is a prominent member of this class of compounds. Torin1 is a highly potent and selective ATP-competitive inhibitor of mTOR kinase, affecting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This dual inhibition offers a more complete shutdown of mTOR signaling compared to allosteric inhibitors like rapamycin, making it a superior tool for inducing a robust autophagic response.[3][4][5]

The primary mechanism by which Torin1 induces autophagy is through the inhibition of mTORC1.[1][4] Under nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1 (Unc-51 like autophagy activating kinase 1) complex, a key initiator of autophagy.[6][7][8] By inhibiting mTORC1, Torin1 prevents the inhibitory phosphorylation of the ULK1 complex, leading to its activation and the subsequent initiation of the autophagic cascade.[4][9]

Visualizing the Core Signaling Pathway

The following diagram illustrates the central role of mTOR in the regulation of autophagy and the point of intervention for this compound derivatives like Torin1.

mTOR_Autophagy_Pathway cluster_0 Upstream Signals cluster_1 mTOR Signaling cluster_2 Autophagy Initiation Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates Nutrients Nutrients Nutrients->mTORC1 Activates ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Torin1 Torin1 (this compound derivative) Torin1->mTORC1 Inhibits Autophagosome Autophagosome Formation ULK1_complex->Autophagosome Initiates

Caption: mTORC1 regulation of autophagy and Torin1's point of inhibition.

Experimental Protocols for Assessing Autophagy Modulation

To rigorously evaluate the effects of this compound derivatives on autophagy, a combination of assays is recommended. The following protocols provide step-by-step guidance for key experiments.

Monitoring Autophagic Flux by LC3 Turnover Assay (Western Blotting)

Scientific Rationale: The conversion of the cytosolic form of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated form (LC3-II) is a hallmark of autophagosome formation. LC3-II is recruited to the autophagosomal membrane and is subsequently degraded upon fusion with lysosomes. An increase in LC3-II can indicate either an induction of autophagy or a blockage in the degradation pathway. To distinguish between these possibilities, it is crucial to measure autophagic flux by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor, such as bafilomycin A1 or chloroquine.[10][11]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Treat cells with the this compound derivative (e.g., Torin1 at a final concentration of 100-250 nM) for the desired time (e.g., 2, 4, 6 hours).

    • For autophagic flux measurement, treat a parallel set of wells with the derivative in combination with a lysosomal inhibitor (e.g., 100 nM bafilomycin A1 or 50 µM chloroquine) for the last 2 hours of the treatment period.

    • Include vehicle-treated and lysosomal inhibitor-only controls.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane for a loading control, such as β-actin or GAPDH.

Data Analysis and Expected Results:

  • Quantify the band intensities for LC3-II and the loading control.

  • An increase in the LC3-II/loading control ratio upon treatment with the derivative compared to the vehicle control suggests an increase in autophagosome number.

  • A further significant increase in the LC3-II/loading control ratio in the presence of the lysosomal inhibitor compared to the derivative alone indicates an active autophagic flux.

Treatment GroupExpected LC3-II LevelInterpretation
Vehicle ControlBasalNormal autophagic activity
Derivative (e.g., Torin1)IncreasedInduction of autophagy
Lysosomal InhibitorIncreasedBasal autophagic flux
Derivative + Lysosomal InhibitorMarkedly IncreasedRobust induction of autophagic flux
Assessing Degradation of p62/SQSTM1 (Western Blotting)

Scientific Rationale: The protein p62 (also known as sequestosome 1 or SQSTM1) is an autophagy receptor that recognizes and binds to ubiquitinated protein aggregates, delivering them to the autophagosome for degradation. As p62 is itself degraded during the autophagic process, its levels are inversely correlated with autophagic activity.[12][13] A decrease in p62 levels upon treatment with an autophagy inducer is indicative of enhanced autophagic flux.

Protocol:

  • Cell Culture, Treatment, and Protein Extraction: Follow steps 1 and 2 from the LC3 Turnover Assay protocol.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against p62/SQSTM1 (1:1000 dilution) overnight at 4°C.[13][14]

    • Proceed with washing, secondary antibody incubation, and detection as described for the LC3 assay.

    • Re-probe for a loading control.

Data Analysis and Expected Results:

  • Quantify the band intensities for p62 and the loading control.

  • A decrease in the p62/loading control ratio upon treatment with the derivative compared to the vehicle control indicates enhanced autophagic degradation.

Treatment GroupExpected p62 LevelInterpretation
Vehicle ControlBasalNormal autophagic degradation
Derivative (e.g., Torin1)DecreasedIncreased autophagic degradation
Lysosomal InhibitorIncreasedBlocked autophagic degradation
Derivative + Lysosomal InhibitorIncreased (rescued from degradation)Confirms degradation is autophagy-dependent

Visualizing the Experimental Workflow

The following diagram outlines the workflow for assessing autophagic flux using Western blotting.

Autophagy_Flux_Workflow cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation A Control E Cell Lysis & Protein Quantification A->E B Derivative (e.g., Torin1) B->E C Lysosomal Inhibitor C->E D Derivative + Lysosomal Inhibitor D->E F SDS-PAGE & Western Blot E->F G Probe for LC3-II and p62 F->G H Quantify Bands & Normalize to Loading Control G->H I Assess Autophagic Flux H->I

Caption: Workflow for assessing autophagic flux via Western blot.

Visualizing Autophagosomes by Fluorescence Microscopy of LC3 Puncta

Scientific Rationale: The translocation of LC3 from a diffuse cytoplasmic distribution to discrete punctate structures, representing autophagosomes, can be visualized using fluorescence microscopy.[15] This method provides a powerful visual confirmation of autophagy induction and allows for the quantification of autophagosomes on a per-cell basis. This can be achieved by immunofluorescence staining for endogenous LC3 or by using cells stably expressing a fluorescently tagged LC3 (e.g., GFP-LC3).[16]

Protocol (for GFP-LC3 expressing cells):

  • Cell Culture and Treatment:

    • Plate cells stably expressing GFP-LC3 on glass coverslips or in imaging-compatible plates.

    • Treat cells with the this compound derivative (e.g., Torin1) and controls as described in the Western blot protocol.

  • Cell Fixation and Staining:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash cells with PBS.

    • Mount coverslips onto slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Count the number of GFP-LC3 puncta per cell. An automated image analysis software can be used for high-throughput quantification.

    • A cell is typically considered positive for autophagy induction if it displays a significant increase in the number of distinct, bright puncta compared to the diffuse cytoplasmic fluorescence in control cells.

Data Analysis and Expected Results:

  • Quantify the average number of GFP-LC3 puncta per cell for each treatment group.

  • A significant increase in the number of puncta per cell in derivative-treated cells compared to controls indicates the induction of autophagosome formation.[3]

Treatment GroupExpected GFP-LC3 PunctaInterpretation
Vehicle ControlFew, diffuse fluorescenceBasal level of autophagy
Derivative (e.g., Torin1)Numerous, bright punctaInduction of autophagosome formation

Conclusion

References

Application Note & Protocols: High-Throughput Screening with [4-(4-Propionylpiperazin-1-yl)phenyl]amine Libraries for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Kinase Inhibitor Screening

The human kinome, comprising over 500 protein kinases, represents a rich landscape for therapeutic intervention in a multitude of diseases, most notably cancer.[1] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many pathological states. High-throughput screening (HTS) has emerged as a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of kinase activity.[2][3][4] This application note provides a comprehensive guide to leveraging HTS with a focused library built around the [4-(4-Propionylpiperazin-1-yl)phenyl]amine scaffold for the discovery of novel kinase inhibitors. This scaffold is a key component of potent and selective inhibitors of the mammalian target of rapamycin (mTOR), such as Torin1, demonstrating its clinical relevance and potential for generating high-quality hits.[1][5][6][7]

The phenylpiperazine motif is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and ability to engage with a variety of biological targets.[8][9][10] By focusing a screening library around the this compound core, we can explore a rich chemical space with a higher probability of identifying potent and selective kinase inhibitors. This focused approach, as opposed to screening a large, diverse library, can increase the efficiency and decrease the cost of the initial hit identification phase.[11]

This document will detail the rationale behind using this specific chemical library, provide a step-by-step protocol for a robust HTS campaign, from assay development to hit validation, and offer insights into data analysis and interpretation.

The this compound Scaffold: A Privileged Starting Point

The selection of a high-quality screening library is a critical determinant of success in any HTS campaign.[12] The this compound scaffold was chosen for its proven track record in yielding potent and selective kinase inhibitors. The discovery of Torin1, a highly potent and selective mTOR inhibitor, underscores the potential of this chemical starting point.[1][5][6][7] The key features of this scaffold that make it attractive for kinase inhibitor discovery include:

  • Structural Rigidity and Flexibility: The piperazine ring provides a degree of conformational constraint, which can be beneficial for binding affinity, while the propionyl group and the phenylamine moiety offer points for diversification to explore structure-activity relationships (SAR).

  • Hydrogen Bonding Capabilities: The amine and amide functionalities can participate in crucial hydrogen bond interactions within the ATP-binding pocket of kinases.

  • Favorable Physicochemical Properties: Phenylpiperazine derivatives often exhibit drug-like properties, including good solubility and cell permeability, increasing the likelihood of identifying cell-active compounds.[9]

A representative library of this compound derivatives for an HTS campaign would be synthesized to explore a variety of substituents on the phenyl ring and modifications to the propionyl group. This diversity-oriented synthesis approach allows for a thorough investigation of the chemical space around the core scaffold.

High-Throughput Screening Workflow: A Roadmap to Discovery

A successful HTS campaign is a multi-step process that requires careful planning and execution.[3][13] The following workflow provides a comprehensive overview of the key stages involved in screening a this compound library for novel kinase inhibitors.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Dose-Response cluster_3 Phase 4: Secondary Assays & Hit Validation Assay_Development Assay Development (e.g., TR-FRET, Luminescence) Miniaturization Assay Miniaturization (384- or 1536-well format) Assay_Development->Miniaturization Assay_Validation Assay Validation (Z'-factor, S/B ratio) Miniaturization->Assay_Validation Library_Plating Library Plating ([C] = 10 µM) Assay_Validation->Library_Plating Primary_HTS Primary HTS (Single concentration) Library_Plating->Primary_HTS Data_Analysis_1 Primary Data Analysis (Hit Identification) Primary_HTS->Data_Analysis_1 Hit_Picking Hit Picking & Re-testing Data_Analysis_1->Hit_Picking Dose_Response Dose-Response Curves (IC50 determination) Hit_Picking->Dose_Response Data_Analysis_2 IC50 Curve Fitting Dose_Response->Data_Analysis_2 Orthogonal_Assay Orthogonal Assays (e.g., different technology) Data_Analysis_2->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling Cellular_Assay Cell-Based Assays (Target engagement & phenotype) Selectivity_Profiling->Cellular_Assay

Caption: A generalized workflow for a high-throughput screening campaign.

Protocols: From Benchtop to Hits

This section provides detailed, step-by-step protocols for the key experimental phases of the HTS campaign.

Protocol 1: Biochemical Kinase Assay Development (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and widely used assay format for HTS due to its high sensitivity and low background.[14]

Objective: To develop and optimize a TR-FRET assay to measure the activity of the target kinase.

Materials:

  • Recombinant full-length target kinase

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled anti-phospho-substrate antibody (donor)

  • Streptavidin-allophycocyanin (SA-APC) (acceptor)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Enzyme Titration:

    • Prepare serial dilutions of the kinase in assay buffer.

    • Add a fixed, saturating concentration of peptide substrate and ATP to each well.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Eu-antibody and SA-APC).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET reader and determine the enzyme concentration that gives a robust signal-to-background ratio.

  • Substrate and ATP Km Determination:

    • Using the optimal enzyme concentration, perform substrate and ATP titration experiments to determine their respective Michaelis-Menten constants (Km).

    • For the HTS, use substrate and ATP concentrations at or near their Km values to ensure the assay is sensitive to competitive inhibitors.

  • Assay Validation:

    • Perform a "dry run" of the assay in the final HTS format (e.g., 384-well plate) using positive (known inhibitor) and negative (DMSO) controls.[15]

    • Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 is considered excellent for HTS.[15][16]

    Z'-factor Calculation: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Protocol 2: Primary High-Throughput Screen

Objective: To screen the this compound library at a single concentration to identify initial "hits."

Materials:

  • Validated TR-FRET assay reagents

  • This compound library plates (10 mM in DMSO)

  • Acoustic liquid handler or pin tool for compound transfer

  • Automated liquid handling system for reagent addition

  • TR-FRET plate reader

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 10 nL of each library compound (10 mM stock) into the assay plates, resulting in a final concentration of 10 µM in a 10 µL assay volume.

    • Include positive (e.g., staurosporine or a known inhibitor) and negative (DMSO) controls on each plate.

  • Reagent Addition:

    • Add the kinase to all wells.

    • Initiate the kinase reaction by adding the peptide substrate and ATP mixture.

  • Incubation and Detection:

    • Incubate the plates at room temperature for the optimized reaction time.

    • Stop the reaction and add the TR-FRET detection reagents.

    • Incubate as optimized.

  • Data Acquisition:

    • Read the plates on a TR-FRET plate reader.

Protocol 3: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency (IC50).

Procedure:

  • Hit Selection:

    • From the primary screen data, select hits based on a predefined activity threshold (e.g., >50% inhibition).

  • Compound Re-synthesis and QC:

    • Re-synthesize or re-order the selected hit compounds to ensure their purity and identity.

  • Dose-Response Plate Preparation:

    • Prepare serial dilutions of the confirmed hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.

  • IC50 Determination:

    • Perform the TR-FRET assay with the serially diluted compounds.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

Data Analysis and Interpretation

The vast amount of data generated during an HTS campaign requires robust data analysis methods to identify true hits and avoid false positives.[17][18][19]

Parameter Description Acceptance Criteria
Z'-Factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.> 0.5[15][16]
Signal-to-Background (S/B) The ratio of the mean signal of the negative control to the mean signal of the positive control.> 5
Hit Rate The percentage of compounds in the library that meet the hit criteria.Typically 0.1 - 1%
IC50 The concentration of an inhibitor that reduces the enzyme activity by 50%.Potency is target-dependent

Hit Triage and Validation:

A critical step after the primary screen is the triage of hits to eliminate false positives and prioritize the most promising compounds for follow-up studies.[20]

Hit_Triage Primary_Hits Primary Hits (>50% Inhibition) Reconfirmation Hit Re-confirmation (Fresh Compound) Primary_Hits->Reconfirmation Dose_Response Dose-Response (IC50 Determination) Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Confirmation of Mechanism) Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Lead_Candidates Lead Candidates SAR_Analysis->Lead_Candidates

Caption: A flowchart illustrating the hit triage and validation process.

Conclusion: Accelerating Kinase Drug Discovery

High-throughput screening of focused chemical libraries, such as those based on the this compound scaffold, represents a powerful strategy for the identification of novel kinase inhibitors. The protocols and workflows detailed in this application note provide a robust framework for conducting a successful HTS campaign, from initial assay development to the validation of promising lead candidates. By combining a well-designed chemical library with a rigorous and systematic screening approach, researchers can significantly accelerate the pace of kinase drug discovery and contribute to the development of new therapies for a wide range of diseases.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous In Vivo Efficacy Design

In the landscape of drug discovery, the journey from a promising compound in a petri dish to a life-altering therapeutic is long and fraught with challenges. A critical juncture in this journey is the in vivo efficacy study. This is where the rubber meets the road—where we move from the controlled environment of in vitro assays to the complex, dynamic biological system of a living organism. When evaluating a series of related compounds—analogs from a lead optimization program, for instance—the complexity multiplies. The goal is no longer simply to ask "does it work?" but rather "which one works best, under what conditions, and why?"

This guide is designed for researchers, scientists, and drug development professionals dedicated to navigating this complexity. It eschews a rigid, one-size-fits-all template. Instead, it provides a strategic framework, grounded in scientific first principles and field-proven insights, to design, execute, and interpret robust in vivo efficacy studies for related compounds. Our focus is on generating high-quality, reproducible data that can confidently guide decisions, de-risk clinical translation, and ultimately, accelerate the delivery of novel medicines to patients.

Part 1: Strategic Planning & Pre-clinical Considerations

Before the first animal is dosed, a significant amount of strategic planning is essential. This foundational phase ensures that the in vivo study is not just an experiment, but a well-designed interrogator of a clear scientific hypothesis.

The Therapeutic Hypothesis and Compound Selection Rationale

Every in vivo study must be built upon a clear therapeutic hypothesis. This should articulate the expected biological effect of the compounds and the mechanism by which they are presumed to act. When comparing related compounds, it is crucial to define the anticipated differences. Are you expecting variations in potency, efficacy, pharmacokinetic properties, or off-target effects? A clear rationale for the inclusion of each analog is necessary. For example, are you testing different chemical moieties to improve solubility, reduce metabolism, or enhance target binding? This rationale will inform the design of the study and the endpoints that are chosen.

The Critical Role of In Vitro to In Vivo Correlation (IVIVC)

A strong correlation between in vitro potency and in vivo efficacy is the holy grail of early drug discovery. Before embarking on a costly and time-consuming in vivo study, it is imperative to have a comprehensive in vitro characterization of each compound. This includes not only target-based assays but also cell-based assays that reflect the relevant biology. Understanding the Structure-Activity Relationship (SAR) from these studies will help in prioritizing compounds for in vivo testing and in interpreting the subsequent results.

Part 2: Core Principles of In Vivo Experimental Design

The design of the in vivo study is paramount to its success. A well-designed experiment will be sufficiently powered to detect biologically meaningful effects, minimize bias, and be reproducible.[1] The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a crucial framework for ensuring transparency and rigor in animal research.[2][3][4][5]

Animal Model Selection: Choosing the Right Biological System

The choice of animal model is a critical decision that will profoundly impact the translatability of the findings.[6] Several factors must be considered:

  • Species and Strain: The species and strain should be chosen based on their physiological and genetic similarity to humans for the disease . For oncology studies, a wide range of models are available, from carcinogen-induced models to genetically engineered mice (GEMMs) and patient-derived xenograft (PDX) models.[7][8][9][10][11]

  • Disease Induction: The method of disease induction should mimic the human condition as closely as possible. For example, in oncology, orthotopic implantation of tumors is often more clinically relevant than subcutaneous models.

  • Humanized Models: For testing immunotherapies, humanized mouse models, which have been engrafted with human immune cells or tissues, are becoming increasingly important.[8][9]

Table 1: Comparison of Common Oncology Animal Models

Model TypeAdvantagesDisadvantagesBest Suited For
Cell Line-Derived Xenograft (CDX) Inexpensive, rapid tumor growth, reproducible.Lacks tumor heterogeneity, grown in immunodeficient mice.Initial efficacy screening, dose-response studies.
Patient-Derived Xenograft (PDX) Preserves original tumor architecture and heterogeneity.[8]More expensive, slower tumor growth, requires immunodeficient mice.Evaluating efficacy in a more clinically relevant setting, biomarker discovery.
Syngeneic Models Intact immune system, suitable for immunotherapy studies.[9]Limited number of available tumor cell lines, may not fully recapitulate human tumors.Testing immuno-oncology agents, combination therapies.
Genetically Engineered Mouse Models (GEMMs) Tumors arise de novo in the context of a normal immune system.[10]Long latency, variable tumor penetrance, can be expensive to develop and maintain.Studying tumor initiation and progression, long-term efficacy and toxicity.
Pharmacokinetics (PK) and Pharmacodynamics (PD): What the Body Does to the Drug and What the Drug Does to the Body

Understanding the PK/PD relationship is fundamental to designing an effective dosing regimen.[12][13][14][15][16]

  • Pharmacokinetics (PK): This describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[14] For each compound, it is essential to conduct preliminary PK studies to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability. This information is critical for selecting the appropriate dose and dosing schedule to maintain therapeutic drug levels.[13][17][18]

  • Pharmacodynamics (PD): This refers to the biochemical and physiological effects of the drug on the body.[12][14] PD studies aim to demonstrate that the drug is engaging its target and eliciting the desired biological response. This can be assessed through the measurement of biomarkers.

The integration of PK and PD data is crucial for establishing a dose-response relationship and for predicting clinical efficacy.[13][16]

Dose-Response and Efficacy Studies: Designing for Clarity

The core of the in vivo efficacy study is the dose-response experiment. This is designed to determine the effective dose range for each compound and to compare their relative potencies and efficacies.

  • Dose Selection: Doses should be selected based on the preliminary PK data and in vitro potency. A typical design will include a vehicle control, a positive control (standard-of-care), and multiple dose levels of each test compound.[19][20]

  • Group Size and Power Analysis: The number of animals per group should be determined by a power analysis to ensure that the study is adequately powered to detect a statistically significant effect.[19][21] Underpowered studies are a common reason for the failure to replicate preclinical findings.

  • Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and whenever possible, the study should be conducted in a blinded manner.[1][6][22]

Endpoint Selection: Measuring What Matters

The choice of endpoints is critical for assessing the efficacy of the compounds.

  • Primary Endpoints: These are the main measures of efficacy and should be directly related to the therapeutic hypothesis. In oncology, this is often tumor growth inhibition or survival.[23]

  • Secondary Endpoints: These are additional measures that provide supporting evidence of efficacy. Examples include changes in body weight, clinical signs, and biomarkers.

  • Exploratory Endpoints: These are endpoints that can provide mechanistic insights, such as changes in gene expression or protein levels in tumor tissue.

// Arrows between phases edge [lhead=cluster_1, ltail=cluster_0, color="#4285F4", style=bold]; "Statistical Plan & Power Analysis" -> "Animal Acclimation"; edge [lhead=cluster_2, ltail=cluster_1, color="#34A853", style=bold]; "Monitoring & Data Collection" -> "Endpoint Analysis (Tumor Volume, Survival)"; }

References

Application Note: Crystallization of Kinase Domains with [4-(4-Propionylpiperazin-1-yl)phenyl]amine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Structural Elucidation of Kinase-Inhibitor Complexes

Introduction: The Imperative of Structure in Kinase Drug Discovery

Protein kinases are central regulators of cellular signaling and represent one of the most critical target classes for modern drug discovery, particularly in oncology.[1][2] The development of small-molecule inhibitors that target the ATP-binding site has revolutionized cancer therapy.[2] To achieve the high potency and selectivity required for a successful therapeutic, medicinal chemists rely on structure-based drug design (SBDD), a process critically dependent on high-resolution X-ray crystal structures of the target kinase in complex with an inhibitor.[3][4]

The [4-(4-Propionylpiperazin-1-yl)phenyl]amine scaffold has emerged as a promising chemical framework for potent and selective kinase inhibitors.[5][6][7] This guide elucidates the principles and methodologies required to obtain high-quality crystals of kinase-inhibitor complexes, leveraging the unique chemical properties of this scaffold to overcome common crystallization challenges.

Section 1: Deconstructing the Components for Crystallographic Success

A successful crystallization experiment begins with a deep understanding of both the protein target and the small molecule inhibitor.

The Protein Kinase Domain: A Dynamic Target

The catalytic domain of a protein kinase is a dynamic entity, fluctuating between various conformational states.[8][9] For crystallographic purposes, the goal is to stabilize a single, homogenous conformation.

  • Conserved Architecture: The kinase domain consists of a smaller N-terminal lobe and a larger C-terminal lobe. The ATP-binding site, the target for most inhibitors, is located in the cleft between these two lobes.[9] A flexible "hinge" region connects the lobes and forms key hydrogen bonds with ATP-competitive inhibitors.[10]

  • Conformational Plasticity: The activation loop (A-loop) and the position of a conserved Asp-Phe-Gly (DFG) motif are critical determinants of the kinase's activation state. Inhibitors can bind to the "DFG-in" (active) or "DFG-out" (inactive) conformations.[1][8] Understanding which conformation your inhibitor stabilizes is crucial, as it can significantly impact crystallization propensity. Inhibitors that stabilize a distinct inactive state can enhance selectivity.[8]

G Figure 1: Simplified Kinase Domain Architecture GlyRichLoop Glycine-rich Loop ATP_Site ATP/Inhibitor Binding Site GlyRichLoop->ATP_Site CHelix αC Helix Hinge Hinge Region ActivationLoop Activation Loop (A-Loop) CatalyticLoop Catalytic Loop DFG DFG Motif DFG->ActivationLoop ATP_Site->DFG Hinge->ATP_Site

Caption: Simplified schematic of a protein kinase domain.

The this compound Scaffold

This inhibitor class contains several key functional groups that influence its interaction with the kinase and its behavior in solution.

  • Phenylamine Core: This moiety frequently acts as the primary "hinge-binder," forming one or more crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[11][12]

  • Piperazine Ring: The piperazine scaffold is exceptionally common in medicinal chemistry.[13][14] It often serves as a versatile, semi-rigid linker connecting the hinge-binding element to other parts of the molecule that explore deeper pockets or the solvent-exposed region.[13] Crucially, its basicity can improve aqueous solubility, a highly desirable property for crystallization experiments.[13]

  • Propionyl Group: This N-acyl group on the piperazine ring neutralizes the basicity of the distal nitrogen. This modification can fine-tune pharmacokinetic properties and may form additional interactions within the binding site or influence the overall conformation of the inhibitor.[5]

Section 2: Foundational Workflows: Protein and Inhibitor Preparation

The quality of your starting materials will dictate the success of your crystallization trials. Time invested here is never wasted.

Kinase Domain Expression and Purification

Obtaining pure, stable, and monodisperse protein is the most critical prerequisite for crystallization.[15][16]

Rationale: Kinase domains are often expressed as fusion proteins (e.g., with GST or His-tags) in E. coli or baculovirus/insect cell systems to improve soluble expression and facilitate purification.[15][17] A multi-step purification strategy is essential to remove contaminants, aggregates, and misfolded protein, all of which are potent inhibitors of crystallization. The final size-exclusion chromatography (SEC) step is a key quality control measure, ensuring the protein is in a single, homogenous oligomeric state.[15] For particularly unstable kinases, including a specific inhibitor during the final purification steps can stabilize the protein, leading to a homogenous sample ready for crystallization.[18][19]

Protocol 1: General Kinase Domain Purification

  • Expression: Express the kinase domain construct (e.g., N-terminally His6-tagged) in a suitable system like E. coli BL21(DE3) or Sf9 insect cells.

  • Cell Lysis: Resuspend the cell paste in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% Glycerol, 10 mM Imidazole, 1 mM TCEP, and protease inhibitors). Lyse cells via sonication or microfluidization on ice.

  • Clarification: Centrifuge the lysate at high speed (>30,000 x g) for 45-60 minutes at 4°C to pellet insoluble material.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA or other suitable affinity column. Wash extensively with lysis buffer containing 20-40 mM imidazole. Elute the protein with a high concentration of imidazole (e.g., 250-500 mM).

  • Tag Cleavage (Optional): If required, dialyze the eluted protein against a low-salt buffer in the presence of a specific protease (e.g., TEV or Thrombin) overnight at 4°C to remove the affinity tag.[17]

  • Reverse Affinity Chromatography: Pass the dialyzed sample back over the affinity column to remove the cleaved tag and any uncleaved protein.

  • Size-Exclusion Chromatography (SEC): Concentrate the protein and load it onto an SEC column (e.g., Superdex 75 or 200) pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • QC and Storage: Collect the fractions corresponding to the monomeric protein peak. Verify purity by SDS-PAGE, concentrate to a working concentration (typically 5-15 mg/mL), flash-freeze in liquid nitrogen, and store at -80°C.

Inhibitor Preparation

Small molecule handling is a frequent source of experimental variability.

Rationale: Many kinase inhibitors are hydrophobic and have poor aqueous solubility.[20] They are typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. It is critical to ensure the inhibitor is fully dissolved and to minimize the final concentration of the organic solvent in the crystallization drop, as it can interfere with crystal formation.

Protocol 2: Inhibitor Stock Preparation

  • Solubilization: Weigh out the this compound inhibitor and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 50-100 mM). Use gentle vortexing or sonication if necessary to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, create fresh intermediate dilutions from the stock as needed.

Section 3: Crystallization Strategies and Protocols

With high-quality components in hand, the next step is to bring them together to form a crystal lattice.

G Figure 2: General Crystallization Workflow ProteinPrep Protein Purification & QC ComplexFormation Complex Formation (Co-crystallization) ProteinPrep->ComplexFormation InhibitorPrep Inhibitor Stock Preparation InhibitorPrep->ComplexFormation Screening Initial Crystallization Screening ComplexFormation->Screening Optimization Hit Optimization Screening->Optimization NoHits No Hits / Poor Crystals Screening->NoHits Harvest Crystal Harvesting & Cryo-protection Optimization->Harvest Diffraction X-ray Diffraction & Data Collection Harvest->Diffraction Structure Structure Solution & Analysis Diffraction->Structure NoHits->ProteinPrep Re-evaluate Protein or Construct

Caption: Overview of the workflow from purified components to final structure.

Co-crystallization: The Preferred Method

For obtaining an initial kinase-inhibitor complex structure, co-crystallization is generally superior to soaking.[21]

Causality: Soaking pre-grown apo-protein crystals with the inhibitor can sometimes fail if the inhibitor's binding induces a significant conformational change that is incompatible with the existing crystal lattice. Co-crystallization, where the protein and inhibitor are mixed prior to setting up trials, allows the complex to form in solution and then crystallize in its preferred conformation, increasing the likelihood of success.[21][22]

Protocol 3: Co-crystallization by Vapor Diffusion

  • Complex Formation: On ice, mix the purified kinase domain with the inhibitor. A typical starting point is a 1:3 to 1:5 molar ratio of protein to inhibitor.

    • Example: For a 10 mg/mL (250 µM) protein solution, add the inhibitor from a 10 mM stock (in DMSO) to a final concentration of 1.25 mM. This keeps the final DMSO concentration at a manageable level (~1-2%).

  • Incubation: Incubate the protein-inhibitor mixture on ice for at least 60 minutes to allow for complete binding.[19] Some systems may benefit from a brief incubation at room temperature.[19]

  • Setup: Using the hanging or sitting drop vapor diffusion method, mix the protein-inhibitor complex with the reservoir solution from a commercial crystallization screen (e.g., Hampton Research Crystal Screen, Molecular Dimensions screens). A common drop ratio is 1:1 (e.g., 1 µL of complex + 1 µL of reservoir solution).

  • Incubation & Monitoring: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor regularly for crystal growth over several days to weeks.

From "Hit" to High-Resolution: The Optimization Process

Initial screening rarely yields diffraction-quality crystals. Optimization is a systematic process to improve crystal size and quality.[23][24]

Rationale: The initial "hit" condition provides a starting point. By systematically varying the parameters of this condition—such as precipitant concentration, pH, and buffer type—one can fine-tune the thermodynamics of crystallization to favor the growth of larger, more ordered single crystals.[23] Additives can be used to modulate interactions, and techniques like microseeding can decouple nucleation from crystal growth, often leading to dramatic improvements.[25]

ParameterRationale for OptimizationTypical Range
Precipitant Conc. Directly controls the level of supersaturation. Fine-tuning is critical to slow down nucleation and promote growth.± 20% around the initial hit concentration.
pH Affects the surface charge of the protein, influencing crystal packing interactions.± 1.0 pH unit around the initial hit, in 0.2 unit increments.
Protein Conc. Higher concentrations can promote nucleation but may lead to showers of small crystals.2.5 - 20 mg/mL
Additives Small molecules (salts, polymers, organics) that can stabilize the protein or mediate crystal contacts.Use of commercial additive screens is recommended.
Temperature Affects protein solubility and the kinetics of crystal growth.Test different constant temperatures (e.g., 4°C, 12°C, 20°C).
Microseeding Introduces pre-formed crystal nuclei into new drops, promoting growth over new nucleation events.[25]A serial dilution of a crushed crystal stock is added to the drop.

Section 4: Troubleshooting Common Crystallization Challenges

ProblemPotential Cause(s)Suggested Solution(s)
Amorphous Precipitate Supersaturation is too high; protein is unstable or aggregated.Decrease protein and/or precipitant concentration. Re-purify protein, ensuring monodispersity via SEC. Add inhibitor during purification for stability.[18]
Inhibitor Precipitation Inhibitor solubility limit exceeded in the crystallization drop.Lower the inhibitor concentration. Screen for additives that improve solubility.[19] Consider a different inhibitor analog with better properties.
Showers of Microcrystals Nucleation rate is too high compared to growth rate.Lower protein/precipitant concentration. Increase the volume of the drop. Employ microseeding into conditions with lower supersaturation.[25]
No Crystals Form Protein may be too flexible; construct may be unsuitable.Screen different protein constructs (e.g., different boundaries, kinase-inactive mutants).[4] Try a different species ortholog.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of [4-(4-Propionylpiperazin-1-yl)phenyl]amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [4-(4-Propionylpiperazin-1-yl)phenyl]amine derivatives. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of poor aqueous solubility with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing very low solubility in aqueous buffers. What are the primary reasons for this?

A1: The limited aqueous solubility of this class of derivatives often stems from a combination of factors inherent to their molecular structure. The phenyl and propionyl groups contribute to the molecule's lipophilicity, or its tendency to prefer non-polar, fatty environments over water. While the piperazine and amine moieties offer sites for hydrogen bonding, the overall hydrophobicity of the molecule can dominate, leading to poor solubility in aqueous media.[1][2]

Q2: I'm seeing precipitation of my compound during my in vitro assays. How can I quickly address this?

A2: Immediate troubleshooting steps for in-vitro assay precipitation include:

  • Use of a Co-solvent: Prepare your stock solution in 100% dimethyl sulfoxide (DMSO) and ensure the final concentration in your assay does not exceed a level that affects the cells, which is typically less than 0.5%.[3] This small amount of co-solvent can help maintain the compound's solubility.

  • Determine Kinetic Solubility: It is crucial to first determine the kinetic solubility of your compound in your specific assay buffer. This will indicate the concentration at which the compound begins to precipitate under your experimental conditions.

  • pH Adjustment: If your assay conditions permit, a slight adjustment of the pH to a more acidic value can increase the ionization and, consequently, the solubility of the piperazine derivative.[3]

Q3: What are the main strategies I should consider for systematically improving the solubility of my lead compound?

A3: A systematic approach to enhancing the solubility of your this compound derivative would involve the following strategies, starting from the simplest to the more complex:

  • pH Modification: Leveraging the basic nature of the piperazine and amine groups.

  • Salt Formation: Creating a more soluble salt form of your compound.[4][5]

  • Structural Modification: Making targeted changes to the molecule's structure to enhance its polarity.[6][7]

  • Formulation Approaches: Employing techniques like solid dispersions, cyclodextrin complexation, or nanosuspensions.[8][9][10][11]

Troubleshooting Guides & Detailed Protocols

Issue 1: Inconsistent results in biological assays due to compound precipitation.

This is a common problem when working with poorly soluble compounds. The following workflow can help you diagnose and resolve this issue.

G A Inconsistent Assay Results B Determine Kinetic Solubility in Assay Buffer (Protocol 1) A->B C Is the compound soluble at the required concentration? B->C D Proceed with Assay C->D Yes E Option 1: pH Adjustment (Protocol 2) C->E No F Option 2: Co-solvent Optimization C->F No G Option 3: Advanced Formulation (Nanosuspension or Cyclodextrin) C->G No H Re-evaluate Kinetic Solubility E->H F->H G->H H->C

Caption: Troubleshooting workflow for inconsistent assay results.

This protocol determines the thermodynamic or equilibrium solubility of your compound, which is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.

Materials:

  • Your this compound derivative (solid)

  • Selected solvent (e.g., water, phosphate-buffered saline)

  • Glass vials

  • Orbital shaker at a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe and syringe filter (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid piperazine derivative to a glass vial containing a known volume of the solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature.

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.[3]

  • After incubation, allow the vials to stand for the excess solid to settle.

  • Centrifuge the vials to further separate the undissolved solid.[3]

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.[3]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

Issue 2: The free base form of the derivative has poor solubility and handling characteristics.

For basic compounds like your piperazine derivative, salt formation is a highly effective and widely used method to improve aqueous solubility and dissolution rates.[4][5][12] The basic nitrogen atoms in the piperazine ring can be protonated by an acid to form a more polar, and thus more water-soluble, salt.

A salt screening study is recommended to identify the most suitable counterion that provides optimal solubility and stability.[3]

Materials:

  • Your piperazine derivative (free base)

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid)

  • Various solvents (e.g., ethanol, isopropanol, acetone, water)

  • Stir plate and stir bars or orbital shaker

  • Filtration or centrifugation equipment

Procedure:

  • Stoichiometric Addition (for soluble free base):

    • Dissolve the free base in a suitable solvent.

    • In separate vials, add a stoichiometric amount (typically a 1:1 molar ratio) of each selected acid.[3]

    • Allow the solutions to stir or shake at a controlled temperature.

    • If a precipitate forms, isolate the solid by filtration or centrifugation.

    • If no precipitate forms, slowly evaporate the solvent to induce crystallization.[3]

  • Slurry Method (for poorly soluble free base):

    • Suspend the free base and a stoichiometric amount of the acid in a solvent where both are sparingly soluble.

    • Stir the slurry for an extended period (24-72 hours) to allow for equilibration and potential salt formation.[3]

    • Isolate the solid phase.

  • Characterization:

    • Analyze the resulting solids using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline salt form.

    • Determine the aqueous solubility of the confirmed salts using Protocol 1.

Data Presentation: Example Salt Solubility Data

Salt FormCounterionAqueous Solubility (mg/mL) at 25°C
Free Base-0.05
HydrochlorideHCl5.2
MesylateCH₃SO₃H8.9
SulfateH₂SO₄3.4
Issue 3: Salt formation did not sufficiently improve solubility or resulted in an unstable salt form.

If salt formation is not a viable option, several advanced formulation strategies can be employed. One of the most effective is the creation of an amorphous solid dispersion.

Amorphous Solid Dispersions

In a solid dispersion, the drug is dispersed in a hydrophilic carrier matrix.[9][13] When the drug is in an amorphous (non-crystalline) state, it has a higher energy level and, therefore, higher apparent solubility and a faster dissolution rate compared to its crystalline form.[9][13][14]

G A Poorly Soluble Crystalline Drug C Solvent Evaporation or Melt Extrusion A->C B Hydrophilic Polymer Carrier (e.g., PVP, HPMC, PEG) B->C D Amorphous Solid Dispersion (Drug molecularly dispersed in carrier) C->D E Exposure to Aqueous Media D->E F Rapid Polymer Dissolution E->F G Release of Drug as Fine Colloidal Particles F->G H Increased Surface Area & Wetting G->H I Enhanced Dissolution & Apparent Solubility H->I

Caption: Workflow for improving solubility via solid dispersion.

Materials:

  • Your piperazine derivative

  • A hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))[8]

  • A common volatile solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

Procedure:

  • Dissolve both the piperazine derivative and the hydrophilic polymer in the selected volatile solvent.

  • The solution should be clear, indicating that both components are fully dissolved.

  • Remove the solvent using a rotary evaporator under reduced pressure.[14] This rapid removal of the solvent prevents the drug from crystallizing.

  • The resulting solid film is then further dried under a vacuum to remove any residual solvent.

  • The solid dispersion can be scraped and milled into a powder for further characterization.

  • Characterize the solid dispersion using XRPD to confirm the amorphous nature of the drug and differential scanning calorimetry (DSC) to assess its physical state.

  • Evaluate the dissolution rate of the solid dispersion compared to the crystalline drug.

Issue 4: The compound's structure is inherently too lipophilic.

In cases where formulation strategies are not sufficient or desirable, structural modification can be considered. The goal is to introduce polar functional groups to increase the molecule's hydrophilicity without negatively impacting its pharmacological activity.[6][7]

Strategies for Structural Modification:

  • Introduction of Polar Groups: Adding polar groups like hydroxyl (-OH), amino (-NH2), or morpholine moieties to a solvent-exposed part of the molecule can significantly improve solubility.[15] The piperazine scaffold itself is often incorporated into molecules to enhance water solubility.[1][2]

  • Disruption of Crystal Packing: Modifying the structure to reduce planarity or introduce flexible side chains can disrupt the crystal lattice energy, which can lead to a lower melting point and improved solubility.[15]

  • Bioisosteric Replacement: Replacing a lipophilic part of the molecule with a more polar bioisostere (a group with similar physical or chemical properties) can improve solubility while maintaining biological activity.[16]

References

Technical Support Center: Enhancing Oral Bioavailability of [4-(4-Propionylpiperazin-1-yl)phenyl]amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [4-(4-Propionylpiperazin-1-yl)phenyl]amine and related arylpiperazine compounds. This guide is designed to provide in-depth, actionable insights into overcoming the common challenge of poor oral bioavailability associated with this chemical series. Drawing upon extensive field experience and established scientific principles, this resource offers troubleshooting guides and frequently asked questions to navigate the complexities of formulation, permeability, and metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound compounds?

A1: Arylpiperazine derivatives often exhibit suboptimal oral bioavailability due to a combination of factors. Primarily, these compounds can suffer from low aqueous solubility, which limits their dissolution in gastrointestinal fluids—a prerequisite for absorption.[1][2] Additionally, they may be subject to extensive first-pass metabolism in the gut wall and liver, where enzymes chemically alter the compound before it can reach systemic circulation.[3][4][5] Finally, some derivatives may be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the gut lumen.[6][7]

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my compound?

A2: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[8]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Understanding your compound's BCS class is critical because it dictates the most effective strategies for improving oral bioavailability. This compound and its analogs often fall into BCS Class II or IV, meaning that solubility and/or permeability are the key absorption barriers.[9][10]

Q3: What is "first-pass metabolism" and how does it affect my compound?

A3: First-pass metabolism, or the first-pass effect, is a phenomenon where a drug gets metabolized at a specific location in the body that results in a reduced concentration of the active drug upon reaching its site of action or systemic circulation.[5] When a drug is administered orally, it is absorbed from the gastrointestinal tract and first travels through the portal vein to the liver before entering the systemic circulation.[5] The liver is a primary site of drug metabolism.[3][11] If the drug is rapidly metabolized by the liver, the amount of unchanged drug that reaches the systemic circulation is decreased.[3][4][11] This is a significant issue for many arylpiperazine compounds.

Troubleshooting Guides

Problem 1: Low Aqueous Solubility and Dissolution Rate

Symptom: Your compound shows poor solubility in aqueous buffers (e.g., Phosphate-Buffered Saline) and exhibits a slow dissolution profile in simulated gastric or intestinal fluids. This is a common issue for BCS Class II and IV drugs.[8]

Causality: The molecular structure of many arylpiperazine compounds contributes to their lipophilicity, leading to poor solubility in the aqueous environment of the gastrointestinal tract.[1] Without adequate dissolution, the drug cannot be absorbed.

This workflow outlines strategies to improve the solubility and dissolution of your compound.

A Initial Compound (Poor Solubility) B Particle Size Reduction A->B C Amorphous Solid Dispersions A->C D Lipid-Based Formulations A->D E Micronization/Nanonization B->E F Spray Drying/Hot Melt Extrusion C->F G SEDDS/SMEDDS D->G H Improved Dissolution & Bioavailability E->H F->H G->H

Caption: Formulation strategies for enhancing solubility.

1. Particle Size Reduction:

  • Rationale: Reducing the particle size of the drug increases the surface area available for dissolution, which can enhance the dissolution rate.[1]

  • Protocol: Micronization/Nanonization

    • Micronization: Use techniques like air-jet milling to reduce particle size to the micron range (2–5 μm).[12]

    • Nanonization: For a more significant increase in surface area, employ methods like high-pressure homogenization or wet milling to create nanoparticles (100–250 nm).[12][13]

2. Amorphous Solid Dispersions (ASDs):

  • Rationale: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid dispersion can improve solubility.[1] The amorphous form is thermodynamically less stable and more soluble than the crystalline form.

  • Protocol: Hot Melt Extrusion

    • Select a suitable polymer (e.g., PVP, HPMC-AS).

    • Mix the drug and polymer.

    • Heat and extrude the mixture, then cool to form the ASD.[1]

3. Lipid-Based Formulations:

  • Rationale: Lipid-based drug delivery systems (LBDDS) can improve the oral absorption of lipophilic drugs by presenting the drug in a solubilized form.[14]

  • Protocol: Self-Emulsifying Drug Delivery Systems (SEDDS)

    • SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation with aqueous media.[1][12]

    • Screening: Screen various oils, surfactants, and cosurfactants for their ability to solubilize the drug.

    • Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal ratio of components for self-emulsification.

    • Characterization: Evaluate the resulting formulation for globule size, zeta potential, and in vitro drug release.

Formulation Strategy Mechanism Key Advantage
Micronization/NanonizationIncreases surface areaEnhanced dissolution rate[1][12]
Amorphous Solid DispersionsIncreases drug solubilityHigher apparent drug concentration[1]
Lipid-Based FormulationsPresents drug in a solubilized stateImproved absorption of lipophilic drugs[14][][16][17]
Problem 2: Poor Intestinal Permeability

Symptom: Your compound exhibits low apparent permeability (Papp) values in Caco-2 cell monolayer assays, suggesting poor absorption across the intestinal epithelium.

Causality: The compound may have unfavorable physicochemical properties for passive diffusion (e.g., high molecular weight, high hydrogen bond count). Alternatively, it could be a substrate for intestinal efflux transporters like P-gp, which actively pump the compound out of the enterocytes.[6][7]

This workflow details approaches to improve intestinal permeability.

A Poor Permeability B Caco-2 Bidirectional Assay A->B C Efflux Ratio > 2? B->C D Yes C->D E No C->E F Efflux is an Issue D->F G Passive Permeability is Low E->G H Co-administer with P-gp Inhibitor F->H I Prodrug Approach G->I H->I J Increased Permeability I->J

Caption: Troubleshooting poor intestinal permeability.

1. Caco-2 Permeability Assay:

  • Rationale: The Caco-2 cell line is a widely used in vitro model of the human intestinal epithelium to predict drug absorption.[18][19][20]

  • Protocol:

    • Culture Caco-2 cells on semipermeable supports for 21 days to form a differentiated monolayer.[19]

    • Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).[18]

    • Perform a bidirectional permeability assay by adding the compound to either the apical (A) or basolateral (B) side and measuring its appearance on the opposite side over time.[20]

    • Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[19][20]

2. Prodrug Approach:

  • Rationale: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[21] This strategy can be used to mask polar functional groups that hinder membrane permeation, thereby improving absorption.[22]

  • Design and Synthesis:

    • Identify a suitable functional group on the parent molecule for chemical modification (e.g., an amine).

    • Attach a promoiety that increases lipophilicity, such as an ester or an amino acid.[23][24] Amino acid prodrugs can also target transporters like PEPT1 to enhance absorption.[23]

    • Synthesize and purify the prodrug.

  • Evaluation:

    • Assess the prodrug's chemical stability and aqueous solubility.

    • Evaluate its permeability in the Caco-2 assay.

    • Confirm its conversion back to the active parent drug in plasma or liver microsomes.

Problem 3: High First-Pass Metabolism

Symptom: In vitro metabolism assays using liver microsomes or hepatocytes show rapid clearance of your compound. In vivo pharmacokinetic studies reveal low oral bioavailability despite good solubility and permeability.

Causality: The compound is likely a substrate for metabolic enzymes, primarily Cytochrome P450s (CYPs), in the liver and/or intestinal wall.[][26] This extensive metabolism significantly reduces the amount of active drug reaching the systemic circulation.[4][5][27]

This workflow focuses on identifying and addressing metabolic liabilities.

A High First-Pass Metabolism B In Vitro Metabolism Assays A->B C Metabolic Stability Assay B->C D Metabolite Identification B->D E Identify Metabolic 'Soft Spots' C->E D->E F Chemical Modification E->F G Block Metabolic Site F->G H Reduced Metabolism & Improved Bioavailability G->H

Caption: Addressing high first-pass metabolism.

1. In Vitro Metabolism Assays:

  • Rationale: These assays help determine the metabolic stability of a compound and identify the enzymes responsible for its metabolism.[][26][28][29][30]

  • Protocols:

    • Metabolic Stability Assay: Incubate the compound with liver microsomes or hepatocytes and measure the decrease in its concentration over time to determine the in vitro half-life and intrinsic clearance.[][29]

    • Metabolite Identification: Analyze the samples from the metabolic stability assay using LC-MS/MS to identify the structures of the major metabolites.[][29]

    • Reaction Phenotyping: Use specific CYP inhibitors or recombinant human CYP enzymes to identify which CYP isoforms are responsible for the compound's metabolism.[28]

2. Chemical Modification:

  • Rationale: Once the metabolic "soft spots" (the sites on the molecule most susceptible to metabolism) are identified, the chemical structure can be modified to block or slow down the metabolic process.

  • Strategy:

    • Deuteration: Replace hydrogen atoms at the metabolic site with deuterium. The stronger carbon-deuterium bond can slow the rate of metabolism.

    • Fluorination: Introduce fluorine atoms near the metabolic site. The electron-withdrawing nature of fluorine can deactivate the site towards oxidative metabolism.

    • Steric Hindrance: Introduce bulky groups near the metabolic site to prevent the enzyme from accessing it.

References

Technical Support Center: Optimizing Reaction Conditions for [4-(4-Propionylpiperazin-1-yl)phenyl]amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [4-(4-Propionylpiperazin-1-yl)phenyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding this important synthetic transformation. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for high yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. A common and direct synthetic route involves the N-acylation of 1-(4-aminophenyl)piperazine with a suitable propionylating agent. While seemingly straightforward, this reaction can present several challenges that may affect the final yield and purity of the desired product. This guide will address these potential issues in a practical, question-and-answer format.

Reaction Scheme

A typical synthetic approach for this compound is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions reactant1 1-(4-aminophenyl)piperazine product This compound reactant1->product reactant2 Propionyl Chloride (or Propionic Anhydride) reactant2->product reagents Base (e.g., Triethylamine, Pyridine) Solvent (e.g., DCM, THF) reagents->product

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question: My reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yields are a common issue and can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initial reaction time, consider extending the reaction duration. Ensure the reaction is stirred efficiently to promote contact between reactants.

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to a low yield.

    • Solution: Typically, a slight excess (1.1-1.2 equivalents) of the propionylating agent (propionyl chloride or propionic anhydride) is used to ensure the complete consumption of the starting 1-(4-aminophenyl)piperazine. The amount of base should be at least stoichiometric to the acylating agent to neutralize the acid byproduct (e.g., HCl).

  • Poor Solubility: If the starting materials are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which all reactants are soluble. Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are common choices. Gentle warming may be necessary to aid dissolution, but be mindful of the reaction temperature's effect on side reactions.

  • Decomposition of Product or Reactants: The product or reactants may be unstable under the reaction conditions.

    • Solution: If the product is sensitive to heat or prolonged reaction times, aim to run the reaction at a lower temperature (e.g., 0 °C to room temperature) and for the shortest time necessary for completion. Ensure your starting materials are of high purity and stored correctly.

Question: I am observing significant amounts of a di-acylated side product. How can I minimize its formation?

Answer: The formation of a di-acylated product, where both the piperazine nitrogen and the aniline nitrogen are acylated, is a common side reaction. Here’s how to mitigate it:

  • Slow Addition of Acylating Agent: Adding the propionylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) can help to control the reaction and favor mono-acylation. This prevents a localized high concentration of the acylating agent.[1]

  • Control of Stoichiometry: Use a stoichiometric amount or only a slight excess of the acylating agent. A large excess will drive the reaction towards di-acylation.[1]

  • Choice of Acylating Agent: Propionic anhydride is generally less reactive than propionyl chloride and may offer better selectivity for mono-acylation.

Question: My final product is difficult to purify. What are some effective purification strategies?

Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and residual reagents.

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is crucial. This typically involves washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid and then with brine to remove water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of DCM/methanol), can separate the desired product from impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

Frequently Asked Questions (FAQs)

Q1: What is the best acylating agent to use: propionyl chloride or propionic anhydride?

Both propionyl chloride and propionic anhydride can be used effectively. Propionyl chloride is more reactive, which can lead to faster reaction times but may also increase the likelihood of side reactions like di-acylation.[1] Propionic anhydride is less reactive and may require longer reaction times or gentle heating, but it can offer better control and selectivity. The choice often depends on the specific reaction conditions and the desired outcome.

Q2: What is the role of the base in this reaction, and which one should I choose?

The base is essential to neutralize the acidic byproduct (HCl if using propionyl chloride, or propionic acid if using propionic anhydride). Common bases include triethylamine (TEA) and pyridine. TEA is a stronger, non-nucleophilic base that is often preferred. Pyridine can also act as a nucleophilic catalyst. The amount of base should be at least stoichiometric to the acylating agent.

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: What are the optimal temperature and reaction time?

The optimal temperature and time depend on the reactivity of the chosen acylating agent and the solvent. For a reactive acylating agent like propionyl chloride, the reaction is often started at a low temperature (0 °C) and then allowed to warm to room temperature. For less reactive agents, the reaction may be run at room temperature or with gentle heating (40-50 °C). Reaction times can range from a few hours to overnight. It is always best to monitor the reaction to determine the optimal time.

Experimental Protocols

General Procedure for the Synthesis of this compound
  • Dissolution: Dissolve 1-(4-aminophenyl)piperazine (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add a base, such as triethylamine (1.2 equivalents), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench it with water. Separate the organic layer and wash it with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation
ParameterRecommended ConditionRationale
Starting Material 1-(4-aminophenyl)piperazinePrecursor with the required phenylpiperazine core.[2]
Acylating Agent Propionyl chloride or Propionic anhydrideProvides the propionyl group for N-acylation.
Stoichiometry 1.1 - 1.2 eq. of acylating agentEnsures complete conversion of the starting material.
Base Triethylamine or Pyridine (1.2 eq.)Neutralizes the acid byproduct.
Solvent Dichloromethane (DCM), THF, AcetonitrileProvides a medium for the reaction and dissolves reactants.
Temperature 0 °C to room temperatureControls reaction rate and minimizes side reactions.
Reaction Time 2-12 hours (monitor by TLC)Duration to achieve complete conversion.
Purification Column Chromatography/RecrystallizationIsolates and purifies the final product.

Logical Workflow Diagram

Troubleshooting_Workflow start Start Synthesis low_yield Low Yield? start->low_yield side_product Side Products? low_yield->side_product No check_completion Check Reaction Completion (TLC/LC-MS) low_yield->check_completion Yes purification_issue Purification Issues? side_product->purification_issue No control_temp Control Temperature side_product->control_temp Yes end Successful Synthesis purification_issue->end No workup Optimize Work-up purification_issue->workup Yes optimize_stoichiometry Optimize Stoichiometry check_completion->optimize_stoichiometry change_solvent Change Solvent optimize_stoichiometry->change_solvent change_solvent->side_product slow_addition Slow Reagent Addition control_temp->slow_addition adjust_stoichiometry Adjust Stoichiometry slow_addition->adjust_stoichiometry adjust_stoichiometry->purification_issue chromatography Optimize Chromatography workup->chromatography recrystallize Recrystallize chromatography->recrystallize recrystallize->end

Caption: A troubleshooting workflow for optimizing the synthesis of this compound.

References

Reducing off-target effects of [4-(4-Propionylpiperazin-1-yl)phenyl]amine based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing [4-(4-Propionylpiperazin-1-yl)phenyl]amine-based inhibitors. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help mitigate off-target effects and ensure data integrity. The primary focus is on the well-characterized benzonaphthyridinone mTOR inhibitor, Torin1 , as a representative of this chemical class.

Introduction: Understanding the Scaffold

The this compound scaffold is a key component of several potent kinase inhibitors. A prominent example is Torin1, a highly selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3][4][5] mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and metabolism.[1] Unlike allosteric inhibitors like rapamycin, which primarily target mTORC1, ATP-competitive inhibitors such as Torin1 block the catalytic activity of both complexes, providing a more comprehensive shutdown of mTOR signaling.[3]

While Torin1 exhibits remarkable selectivity for mTOR over the closely related PI3K family and a wide panel of other kinases, off-target effects can still arise, particularly with second-generation compounds or when used at high concentrations.[1][2][3][4][5][6][7] This guide will help you navigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects I should expect from a Torin1-like inhibitor?

A1: The primary on-target effect is the inhibition of both mTORC1 and mTORC2. This should manifest as a dose-dependent decrease in the phosphorylation of key downstream substrates.

  • mTORC1 substrates: Look for reduced phosphorylation of S6 Kinase (p-S6K) at Threonine 389 and 4E-BP1 at Threonine 37/46.[8][9]

  • mTORC2 substrates: Expect decreased phosphorylation of Akt at Serine 473.[3]

Q2: My inhibitor is showing weaker than expected potency in my cell-based assay compared to the biochemical IC50. Why?

A2: This is a common issue. Several factors can contribute:

  • High Intracellular ATP: Biochemical kinase assays are often conducted at ATP concentrations near the Km of the kinase. However, intracellular ATP levels are much higher (millimolar range). For an ATP-competitive inhibitor, this high concentration of the natural substrate can lead to competitive displacement of your compound from the kinase's active site, resulting in a higher apparent IC50 in cells.[10]

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target at sufficient concentrations.

  • Drug Efflux: The inhibitor could be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.

Q3: What are the most common off-targets for this class of inhibitors?

A3: While Torin1 itself is highly selective for mTOR, structural analogs and second-generation compounds, such as Torin2, have been shown to inhibit other members of the PI3K-related kinase (PIKK) family at concentrations slightly higher than those required for mTOR inhibition.[11][12] These include:

  • ATM (Ataxia-Telangiectasia Mutated)

  • ATR (ATM and Rad3-related)

  • DNA-PK (DNA-dependent Protein Kinase)

Inhibition of these kinases can lead to phenotypes related to the DNA damage response.

Q4: Can the piperazine moiety contribute to off-target effects?

A4: Yes, the piperazine ring is a common feature in many bioactive compounds and can contribute to off-target interactions. Its basicity can lead to interactions with acidic residues in various proteins. Medicinal chemistry efforts to improve the properties of Torin1 have explored replacing the piperazine ring with other groups to enhance metabolic stability and alter the selectivity profile.[7][13]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during experiments.

Issue 1: Unexpected Cellular Phenotype - Signs of DNA Damage Response
  • Observation: You treat your cells with your inhibitor and observe phenotypes such as cell cycle arrest at G2/M, increased γH2AX staining, or apoptosis, which are not typically associated with mTOR inhibition alone.

  • Potential Cause: Your inhibitor may be engaging off-target PIKK family kinases (ATM, ATR, DNA-PK), especially if you are using a second-generation analog like Torin2 or high concentrations of your primary compound.[11][12]

  • Troubleshooting Workflow:

    • Verify On-Target mTOR Inhibition: First, confirm that you are inhibiting mTOR at the concentration you are using. Perform a Western blot for p-S6K (T389) and p-Akt (S473). If these are not fully inhibited, your unexpected phenotype might be due to incomplete on-target inhibition.

    • Dose-Response Analysis: Perform a dose-response experiment. If the DNA damage phenotype only appears at concentrations significantly higher than what is required to inhibit mTOR signaling, it is likely an off-target effect.

    • Directly Probe PIKK Inhibition: Use Western blotting to check the phosphorylation status of direct substrates of PIKK family kinases, such as p-Chk1 (S345) for ATR/ATM or p-KAP1 (S824) for ATM. An increase in the phosphorylation of these substrates upon co-treatment with a DNA damaging agent and your inhibitor would suggest off-target activity.

    • Consider a More Selective Tool Compound: If off-target PIKK inhibition is confirmed, consider using a more selective mTOR inhibitor like Torin1 for your experiments, if appropriate for your research question.

Logical Workflow for Investigating Unexpected DNA Damage Phenotype

A Unexpected DNA Damage Phenotype Observed B Perform Dose-Response for mTOR Inhibition (p-S6K, p-Akt) and DNA Damage Marker (γH2AX) A->B C Phenotype Co-occurs with mTOR Inhibition at Low Doses B->C Tightly Correlated D Phenotype Only at High Doses B->D Divergent E Hypothesis: On-target effect or extreme sensitivity C->E F Hypothesis: Off-target PIKK inhibition D->F G Validate with PIKK Substrate Phosphorylation Assay (e.g., p-Chk1) F->G H Result Confirms PIKK Inhibition G->H Positive I Result Shows No PIKK Inhibition G->I Negative J Action: Use more selective inhibitor (e.g., Torin1) or lower concentration H->J K Action: Investigate alternative off-targets or reconsider mechanism I->K

Caption: Troubleshooting unexpected DNA damage response.

Issue 2: High Variability in Experimental Results
  • Observation: You see significant differences in the level of mTOR pathway inhibition between experiments, even when using the same conditions.

  • Potential Causes & Solutions:

    • Inhibitor Stability: Torin1 and similar compounds can be unstable in solution over long periods.

      • Solution: Prepare fresh stock solutions in DMSO regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store desiccated at -20°C or below.[8][14]

    • Cell Culture Conditions: The activity of the mTOR pathway is highly sensitive to the cellular environment.

      • Solution: Standardize your cell culture protocols. Pay close attention to cell passage number, confluency at the time of treatment, and the concentration of serum and growth factors in the media. Starve cells of serum for a few hours before treatment to establish a baseline low level of mTOR activity.

    • Experimental Timing: The kinetics of mTOR inhibition and subsequent cellular responses can vary.

      • Solution: Perform time-course experiments to determine the optimal treatment duration for observing your desired effect. For acute mTORC1 inhibition, 1-3 hours may be sufficient. For effects on mTORC2 or longer-term cellular changes, 24-48 hours may be necessary.[8]

Part 3: Key Experimental Protocols

Protocol 1: Assessing On-Target mTOR Inhibition via Western Blot

Objective: To quantitatively measure the inhibition of mTORC1 and mTORC2 signaling in treated cells.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, starve cells in serum-free media for 2-4 hours to reduce basal mTOR activity. Treat with a dose-response of your inhibitor (e.g., 0, 10, 50, 250 nM) for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins on an 8-12% polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking when probing for phosphoproteins.[8]

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • p-S6K (Thr389) - mTORC1 readout

      • Total S6K

      • p-Akt (Ser473) - mTORC2 readout

      • Total Akt

      • GAPDH or β-actin (loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize phosphoprotein levels to total protein levels.

Experimental Workflow for Western Blot Analysis

cluster_0 Cell Culture & Lysis cluster_1 Immunoblotting A Seed & Treat Cells B Lyse Cells A->B C Quantify Protein B->C D SDS-PAGE C->D E Transfer to Membrane D->E F Block (BSA) E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detect & Quantify H->I

Caption: Workflow for assessing mTOR pathway inhibition.

Protocol 2: In Vitro Kinase Selectivity Profiling

Objective: To determine the selectivity of your inhibitor against a broad panel of kinases. This is crucial for identifying potential off-targets.

Principle: Numerous commercial services (e.g., Eurofins DiscoverX, Reaction Biology) offer kinase screening panels. A common method is a competitive binding assay (e.g., KINOMEscan™) or a radiometric activity assay.[15][16]

General Methodology (Competitive Binding Assay):

  • Assay Principle: Your test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified using qPCR of the DNA tag. Your compound competes with the immobilized ligand for binding to the kinase. A lower amount of bound kinase indicates stronger interaction with your compound.

  • Experimental Steps (Outsourced):

    • Provide the service provider with your compound at a specified concentration and purity.

    • Select a kinase panel for screening. It is recommended to screen against a large, diverse panel (e.g., >400 kinases) at a single high concentration (e.g., 10 µM) for initial off-target identification.[6]

    • The provider will perform the binding assays and provide you with the results, typically as percent inhibition or Kd values for the interactions.

  • Data Interpretation: Analyze the data to identify any kinases that show significant inhibition. A common threshold for a "hit" is >90% inhibition at 10 µM. Follow up on any significant hits by determining their IC50 or Kd values in dose-response experiments.

Part 4: Data Summary Tables

Table 1: Biochemical and Cellular Potency of Torin1

Target/PathwayAssay TypeIC50 / EC50 (nM)Reference(s)
mTOR (recombinant)Biochemical Kinase Assay3[3]
mTORC1 (cellular)p-S6K (T389) Inhibition2[1][5]
mTORC2 (cellular)p-Akt (S473) Inhibition10[1][5]
PI3KαBiochemical Kinase Assay1,800[3]

Table 2: Selectivity Profile of Torin1 vs. Torin2 against PIKK Family Kinases

KinaseTorin1 Cellular EC50 (nM)Torin2 Cellular EC50 (nM)Reference(s)
mTOR <10 <10 [11][12]
DNA-PK~250118[11][12]
ATM>10,00028[11][12]
ATR>10,00035[11][12]
PI3K~1,800>200[11][12]

This data highlights the increased off-target activity of the second-generation inhibitor Torin2 against other PIKK family members.

References

Technical Support Center: Synthesis of [4-(4-Propionylpiperazin-1-yl)phenyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to troubleshooting low yield in the synthesis of [4-(4-Propionylpiperazin-1-yl)phenyl]amine, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested insights to help you navigate the common challenges in the synthesis of this compound. The primary route to this compound is the N-acylation of 1-(4-aminophenyl)piperazine, a reaction that appears straightforward but is fraught with potential pitfalls that can drastically reduce yield and purity. This document provides a structured approach to identifying, understanding, and resolving these issues.

Core Reaction Pathway

The synthesis is typically achieved via a nucleophilic acyl substitution, often under Schotten-Baumann conditions.[1][2] The more nucleophilic secondary amine of the piperazine ring selectively attacks the electrophilic carbonyl carbon of the acylating agent (propionyl chloride or propionic anhydride). A base is used to neutralize the acidic byproduct (HCl or propionic acid), driving the reaction to completion.

Part 1: Graphical Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and addressing common synthesis problems.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents 1. Verify Reagent Quality - Is 1-(4-aminophenyl)piperazine pure? - Is acylating agent fresh/unhydrolyzed? Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions - Temperature control? - Anhydrous solvent? - Inert atmosphere? Check_Reagents->Check_Conditions Analyze_Crude 3. Analyze Crude Product (TLC, LC-MS, ¹H NMR) Check_Conditions->Analyze_Crude High_SM High Starting Material (SM) Remaining Analyze_Crude->High_SM Unreacted SM Side_Products Major Side Products Detected Analyze_Crude->Side_Products Byproducts Incomplete_Reaction Cause: Incomplete Reaction - Increase reaction time - Increase temperature cautiously - Ensure efficient mixing High_SM->Incomplete_Reaction Yes Reagent_Hydrolysis Cause: Acylating Agent Hydrolysis - Use fresh propionyl chloride - Ensure rigorous anhydrous conditions - Add acylating agent slowly/portion-wise High_SM->Reagent_Hydrolysis Yes Diacylation Side Product: Di-acylation (Propionyl group on aniline nitrogen) Side_Products->Diacylation Mass matches M+73 Optimize 4. Optimize & Purify Incomplete_Reaction->Optimize Reagent_Hydrolysis->Optimize Diacylation_Solution Solution: - Lower temperature to 0°C - Use exact 1.0 equivalent of acylating agent - Slow, dropwise addition of acylating agent Diacylation->Diacylation_Solution Diacylation_Solution->Optimize Purification Refine Purification: - Recrystallization solvent screen - Column chromatography optimization Optimize->Purification Reaction_Mechanisms cluster_0 Desired Mono-Acylation Pathway cluster_1 Side Reaction: Di-Acylation Pathway SM 1-(4-aminophenyl)piperazine Product This compound (Desired Product) SM->Product 1. Nucleophilic Attack (Piperazine N) PC Propionyl Chloride PC->Product Base1 Base (e.g., Et3N) Byproduct1 Base·HCl Base1->Byproduct1 Product_Side This compound SideProduct 1-Propionyl-4-(4-propionamidophenyl)piperazine (Di-acylated Byproduct) Product_Side->SideProduct 2. Nucleophilic Attack (Aniline N) PC_Side Propionyl Chloride (Excess) PC_Side->SideProduct Base2 Base (e.g., Et3N) Byproduct2 Base·HCl Base2->Byproduct2

References

Technical Support Center: Potentiating [4-(4-Propionylpiperazin-1-yl)phenyl]amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the potency of [4-(4-Propionylpiperazin-1-yl)phenyl]amine analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, optimization, and evaluation of this important class of molecules, many of which are investigated as kinase inhibitors.

The core structure, featuring a phenylamine connected to a propionylpiperazine moiety, serves as a versatile scaffold. However, optimizing its biological activity requires careful navigation of synthetic hurdles, structure-activity relationships (SAR), and complex biological assays. This resource is designed to provide you with the field-proven insights needed to overcome these challenges and accelerate your research.

I. Synthesis and Purification: Troubleshooting & FAQs

The synthesis of this compound and its analogs typically involves multi-step sequences that can present several challenges.[1][2][3] This section addresses common issues from starting material selection to final product purification.

Q1: I'm observing low yields during the initial coupling of the phenylamine and piperazine moieties. What are the likely causes and solutions?

A1: Low yields in this step often stem from several factors:

  • Inadequate Activation of the Carboxylic Acid: If you are forming an amide bond with propionic acid (or a derivative), ensure your coupling reagents (e.g., HATU, HOBt/EDC) are fresh and used under anhydrous conditions.

  • Steric Hindrance: Bulky substituents on either the phenylamine or the piperazine can impede the reaction. Consider using a less sterically hindered starting material if the protocol allows.

  • Reaction Conditions: Temperature and reaction time are critical. Some coupling reactions require heating, while others proceed efficiently at room temperature. Monitor the reaction by TLC or LC-MS to determine the optimal time point for work-up.

  • Base Selection: The choice of base (e.g., DIPEA, triethylamine) can significantly impact the reaction's success. Ensure the base is not sterically hindered and is used in the correct stoichiometric amount to neutralize any acids formed during the reaction.

Q2: My final compound is difficult to purify, showing persistent impurities in NMR and LC-MS. What purification strategies do you recommend?

A2: Purification of piperazine-containing compounds can be challenging due to their basic nature. Here are some effective strategies:

  • Column Chromatography Optimization:

    • Solvent System: A common issue is the compound streaking on the silica gel column. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase.

    • Gradient Elution: A shallow gradient of a polar solvent (e.g., methanol in dichloromethane) can effectively separate closely related impurities.

  • Acid-Base Extraction: Utilize the basicity of the piperazine nitrogen. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your compound will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract your purified compound back into an organic solvent.

  • Recrystallization/Trituration: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step. Trituration with a solvent in which your compound is poorly soluble but the impurities are soluble can also remove minor contaminants.

Q3: I am having trouble with the synthesis of phenylamine derivatives due to the reactivity of the amine group. How can I manage this?

A3: The high reactivity of the phenylamine group can lead to unwanted side reactions, such as polysubstitution or oxidation.[4] Here are some key considerations:

  • Protecting Groups: To control reactivity, especially in reactions like nitration or Friedel-Crafts, it is often necessary to protect the amine group.[4] Acetylation to form an acetanilide is a common and effective strategy. The protecting group can be removed later under acidic or basic conditions.

  • Reaction Conditions for Electrophilic Substitution: The amine group is a strong activating group, directing electrophilic substitution to the ortho and para positions.[3] To avoid polysubstitution, use milder reaction conditions (e.g., lower temperatures, less reactive reagents).[4]

  • Oxidation: Phenylamines are susceptible to oxidation, which can result in complex mixtures.[4] It is crucial to carry out reactions under an inert atmosphere (e.g., nitrogen or argon) and use purified, oxygen-free solvents.

II. Enhancing Potency: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of your analogs and their biological activity is paramount for enhancing potency.[5] This section provides guidance on interpreting SAR data and making informed decisions for the next round of synthesis.

Q4: Where should I focus my initial modifications on the this compound scaffold to see the most significant impact on potency?

A4: Based on extensive research on similar kinase inhibitors, the following positions are often key for modulating potency and selectivity:

  • Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can dramatically influence binding affinity. Small electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy) can alter the molecule's interaction with the target protein.

  • The Propionyl Group: The propionyl group on the piperazine can be a critical interaction point. Modifications here, such as replacing it with other acyl groups or sulfonamides, can fine-tune binding. In some cases, removing the acyl group can lead to a decrease in potency, suggesting it may be involved in important interactions like hydrogen bonding.[1]

  • The Piperazine Ring: While the piperazine ring itself is often crucial for solubility and pharmacokinetic properties, modifications are possible. For instance, exploring different substitution patterns on the piperazine ring can lead to improved potency.

Q5: My analogs show good biochemical potency but poor cellular activity. What could be the reason, and how can I improve this?

A5: This is a common challenge in drug discovery and often points to issues with cell permeability or efflux.

  • Physicochemical Properties: Analyze the lipophilicity (LogP) and polar surface area (PSA) of your compounds. Highly polar or very lipophilic compounds often have poor cell permeability. Aim for a balanced profile.

  • Efflux Pumps: Your compounds might be substrates for efflux pumps like P-glycoprotein (P-gp), which actively remove them from the cell.[6] Consider co-dosing with a known P-gp inhibitor in your cellular assays to test this hypothesis. Structural modifications to reduce recognition by efflux pumps may be necessary.

  • Cellular Target Engagement: It's essential to confirm that your compound is reaching its intracellular target. Assays like the NanoBRET™ Target Engagement Assay can provide direct evidence of target binding within living cells.[7]

Table 1: Example Structure-Activity Relationship Data
Analog Modification Biochemical IC50 (nM) Cellular EC50 (nM) Notes
Parent -50500Baseline compound
1a 3-fluoro on phenyl ring25200Improved potency, likely due to favorable electronic interactions.
1b 3-methoxy on phenyl ring60700Slightly decreased potency.
2a Propionyl replaced with acetyl100>1000Shorter acyl chain is detrimental to activity.
2b Propionyl replaced with benzoyl30350Aromatic group is well-tolerated and slightly improves potency.

III. In Vitro and In Vivo Assay Troubleshooting

Reliable and reproducible biological data is the cornerstone of any drug discovery project. This section addresses common pitfalls in assay development and execution for kinase inhibitors.[8][9]

Q6: I'm observing high variability in my in vitro kinase assay results. What are the potential sources of this variability?

  • ATP Concentration: For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration used in the assay.[9] Ensure you are using a consistent ATP concentration, ideally close to the Michaelis-Menten constant (Km) of the kinase for ATP.

  • Enzyme Activity: The activity of your kinase can vary between batches. Always run a positive control with a known inhibitor to normalize your results.[8]

  • Compound Solubility: Poor aqueous solubility is a major issue for many kinase inhibitors.[10][11][12] If your compound precipitates in the assay buffer, it will lead to inaccurate and variable results. Always check the solubility of your compounds under the final assay conditions. Using a small percentage of DMSO (typically <1%) can help, but may not be sufficient for highly insoluble compounds.[12]

  • Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) can yield different results.[8][13] It's important to choose an appropriate format and validate it thoroughly.

Q7: My lead compound has poor oral bioavailability in animal models. What strategies can I employ to improve this?

A7: Poor oral bioavailability is a significant hurdle for many kinase inhibitors and can be attributed to several factors:[10]

  • Low Solubility: As mentioned, poor aqueous solubility limits dissolution in the gastrointestinal tract. Formulation strategies such as creating amorphous solid dispersions or using lipid-based formulations can enhance solubility and absorption.[14]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation. Identifying the metabolic "hotspots" on your molecule through metabolic stability assays can guide chemical modifications to block these sites.

  • Poor Permeability: If the compound has low permeability across the intestinal wall, its absorption will be limited. Optimizing the physicochemical properties (LogP, PSA) can improve permeability.

Q8: How do I ensure the selectivity of my kinase inhibitors?

A8: Kinase selectivity is crucial to minimize off-target effects.[15]

  • Kinase Profiling: Screen your most promising compounds against a broad panel of kinases.[8] This will provide a selectivity profile and identify potential off-target liabilities early in the discovery process.

  • Cellular Off-Target Effects: Even if a compound is selective in biochemical assays, it may have off-target effects in cells. Cellular assays that monitor the phosphorylation of substrates of related kinases can help to assess cellular selectivity.[13]

IV. Experimental Protocols and Workflows

This section provides detailed protocols for key experiments in the development of this compound analogs.

Protocol 1: General Procedure for Amide Coupling
  • To a solution of the phenylamine derivative (1.0 eq) and propionic acid (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere, add a coupling reagent such as HATU (1.2 eq).

  • Add a non-nucleophilic base, such as DIPEA (3.0 eq), and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (Example)
  • Prepare a reaction buffer appropriate for the kinase of interest (e.g., Tris-HCl, MgCl2, DTT).

  • In a microplate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP at a concentration close to the Km of the kinase.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time.

  • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence polarization, luminescence).

  • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

V. Visualizing Key Concepts

Diagrams can aid in understanding complex processes. Below are visualizations of a typical synthetic workflow and a kinase signaling pathway.

Synthetic_Workflow Start Starting Materials (Phenylamine & Piperazine derivatives) Coupling Amide Coupling Reaction Start->Coupling Purification Purification (Chromatography, Extraction) Coupling->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization Biological_Testing Biological Testing (In Vitro & In Vivo Assays) Characterization->Biological_Testing SAR_Analysis SAR Analysis & Optimization Biological_Testing->SAR_Analysis SAR_Analysis->Coupling Iterative Optimization

Caption: A typical iterative workflow for the synthesis and optimization of analogs.

Kinase_Signaling_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response (Proliferation, Survival) Phospho_Substrate->Response Inhibitor This compound Analog Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by an analog.

VI. References

  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 239, 1-11. Available at: --INVALID-LINK--

  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. DSpace@Utrecht University. Available at: --INVALID-LINK--

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: --INVALID-LINK--

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][15]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. Available at: --INVALID-LINK--

  • Holdgate, G. A., et al. (2016). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology, 18(10), 1356–1369. Available at: --INVALID-LINK--

  • G-P, C. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals, 17(7), 856. Available at: --INVALID-LINK--

  • Klebl, B., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.

  • Semantic Scholar. (n.d.). Inherent formulation issues of kinase inhibitors. Semantic Scholar. Available at: --INVALID-LINK--

  • van der Velden, D. L., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(11), 2345. Available at: --INVALID-LINK--

  • Doc Brown's Chemistry. (n.d.). Preparation of phenylamine diazotisation diazonium salts azo dyes dyestuffs preparation conjugate acid-base chemistry Kb electrophilic substitution group protection synthesis physical chemical properties of aryl aromatic amines uses advanced A level organic chemistry revision notes. Doc Brown's Chemistry. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Phenylethylamine Derivatives in Solution. BenchChem.

  • PubMed. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. PubMed. Available at: --INVALID-LINK--

  • Fabian, M. A., et al. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 23(3), 329–336. Available at: --INVALID-LINK--

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: --INVALID-LINK--

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems. Available at: --INVALID-LINK--

  • Montanari, S., et al. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. International Journal of Molecular Sciences, 25(9), 5035. Available at: --INVALID-LINK--

  • OSTI.GOV. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. OSTI.GOV. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Novel Kinase Inhibitors. BenchChem.

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Patsnap Synapse. Available at: --INVALID-LINK--

  • Chemguide. (n.d.). the preparation of phenylamine (aniline). Chemguide. Available at: --INVALID-LINK--

  • PubMed. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][10][14]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. PubMed. Available at: --INVALID-LINK--

  • Save My Exams. (2025). Production & Reactions of Phenylamine. Save My Exams. Available at: --INVALID-LINK--

  • SciELO South Africa. (2015). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. SciELO South Africa. Available at: --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of Piperazine. BenchChem.

  • OSTI.GOV. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. OSTI.GOV. Available at: --INVALID-LINK--

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6943. Available at: --INVALID-LINK--

  • Frontiers. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 6, 443. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Structure–activity relationship. Wikipedia. Available at: --INVALID-LINK--

  • YouTube. (2018). 20.1 Conversion of Nitrobenzene to Phenylamine [HL IB Chemistry]. YouTube. Available at: --INVALID-LINK--

  • Barlaam, B., et al. (2011). Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. Journal of Medicinal Chemistry, 54(23), 8164–8182. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Available at: --INVALID-LINK--

  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. Available at: --INVALID-LINK--

  • YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. Available at: --INVALID-LINK--

  • PubMed. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][15]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed. Available at: --INVALID-LINK--

  • ResearchGate. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin- 3-yl)benzo[h][10][15]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. ResearchGate. Available at: --INVALID-LINK--

  • PubMed. (2012). Structural optimization and structure-activity relationships of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives, a new class of reversible kinase inhibitors targeting both EGFR-activating and resistance mutations. PubMed. Available at: --INVALID-LINK--

References

Stability of [4-(4-Propionylpiperazin-1-yl)phenyl]amine in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [4-(4-Propionylpiperazin-1-yl)phenyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability and integrity of this compound throughout your in vitro experiments. An accurate understanding of a compound's stability is fundamental to the reliability and reproducibility of experimental data. An unstable compound can lead to a significant underestimation of its true potency and efficacy, confounding your results.

This document will provide you with frequently asked questions, in-depth troubleshooting guides, and detailed protocols to empower you to confidently assess the stability of this compound in both Dimethyl Sulfoxide (DMSO) and cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is assessing the stability of this compound in my specific experimental conditions so critical?

A1: Determining the stability of your test compound under your exact experimental conditions is crucial for the accurate interpretation of in vitro assay results.[1] An unstable compound can degrade over the course of an experiment, leading to a decreased concentration and, consequently, an underestimation of its biological activity. Conversely, degradation could produce a more active species, leading to an overestimation of potency. Stability data ensures that the observed biological effects are attributable to the correct concentration of the intended compound.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: DMSO is a common solvent for preparing high-concentration stock solutions of organic molecules for biological assays. However, it is essential to prepare a fresh stock solution or to properly store it to minimize degradation. For long-term storage, it is best to store stock solutions at -20°C or -80°C in tightly sealed vials to prevent water absorption and freeze-thaw cycles.[2]

Q3: What are the primary reasons a compound like this compound might be unstable in cell culture media?

A3: Instability in cell culture media can be attributed to several factors:

  • Chemical Degradation: The aqueous nature of cell culture media can lead to hydrolysis of susceptible functional groups.

  • Enzymatic Degradation: If your media is supplemented with serum (e.g., Fetal Bovine Serum), enzymes such as esterases and proteases present in the serum can metabolize the compound.[1]

  • Adsorption to Plasticware: Hydrophobic compounds may non-specifically bind to the surfaces of culture plates, flasks, or pipette tips, thereby reducing the effective concentration in the media.[1]

  • pH and Temperature: The physiological pH (typically 7.2-7.4) and temperature (37°C) of cell culture incubators can accelerate chemical degradation reactions.[3]

Q4: What are the most suitable analytical methods for quantifying the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[4][5] These techniques are considered "stability-indicating" because they can separate the parent compound from its potential degradants, allowing for accurate quantification of the remaining parent compound over time.[6]

Troubleshooting Guide: Common Stability Issues

This section addresses common problems encountered during stability assessment and provides actionable solutions.

Problem Observed Potential Root Cause(s) Recommended Action(s)
Rapid loss of compound in cell culture media (with serum) 1. Enzymatic degradation by serum components. 2. Chemical instability at 37°C.1. Run a parallel stability study in media without serum to assess chemical stability alone. 2. If the compound is stable without serum, consider heat-inactivating the serum before use or switching to a serum-free medium if your cell line permits.
High variability between replicate samples 1. Inconsistent pipetting of the stock solution. 2. Incomplete mixing of the compound in the media. 3. Non-uniform incubation conditions.1. Ensure the use of calibrated pipettes and consistent technique. 2. Vortex the spiked media thoroughly before aliquoting into individual wells or tubes. 3. Use a calibrated incubator and ensure even temperature and CO2 distribution.
Compound appears unstable in DMSO stock 1. Water absorption by DMSO, leading to hydrolysis. 2. Frequent freeze-thaw cycles. 3. Exposure to light (photodegradation).1. Use anhydrous DMSO and store in small, single-use aliquots to minimize water absorption. 2. Avoid repeated freeze-thaw cycles by preparing aliquots for single use. 3. Store stock solutions in amber vials or wrapped in foil to protect from light.
No degradation observed even under stress conditions (forced degradation study) 1. The compound is highly stable under the tested conditions. 2. The stress conditions were not harsh enough.1. This is a positive result, indicating good stability. 2. If you need to identify potential degradants, increase the severity of the stress conditions (e.g., higher temperature, stronger acid/base concentration). The goal is to achieve 5-20% degradation.[7]

Experimental Protocols

The following are detailed protocols for assessing the stability of this compound.

Protocol 1: Stability in DMSO Stock Solution

This protocol assesses the stability of the compound in your DMSO stock solution under typical storage conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Amber glass vials or polypropylene tubes

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquoting: Aliquot the stock solution into multiple amber vials to avoid freeze-thaw cycles of the main stock.

  • Time Points: Designate time points for analysis (e.g., 0, 1, 3, 7, and 14 days).

  • Storage: Store the aliquots at your intended storage temperature (e.g., -20°C).

  • Sample Analysis: At each time point, retrieve one aliquot, allow it to thaw completely at room temperature, and mix well. Prepare a sample for HPLC or LC-MS analysis by diluting it to an appropriate concentration (e.g., 10 µM) in the mobile phase.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. The concentration at time 0 serves as the 100% reference.

Protocol 2: Stability in Cell Culture Media

This protocol determines the stability of the compound in your chosen cell culture medium at 37°C.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640), with and without serum supplementation

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

  • Organic solvent for extraction (e.g., acetonitrile)

Procedure:

  • Prepare Spiked Media: Prepare a sufficient volume of your cell culture medium (both with and without serum) containing the final working concentration of this compound (e.g., 10 µM).

  • Aliquoting: Aliquot the spiked media into sterile microcentrifuge tubes or the wells of a sterile 96-well plate.

  • Incubation: Place the samples in a 37°C, 5% CO2 incubator.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point is your initial concentration reference.

  • Sample Processing: At each time point, stop the degradation process by adding an equal volume of cold acetonitrile to precipitate proteins and extract the compound. Centrifuge the samples to pellet the precipitate and collect the supernatant for analysis.

  • Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the remaining parent compound.

Visualizing Experimental Workflows

A clear understanding of the experimental workflow is essential for successful execution.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_analysis Analysis cluster_interpretation Interpretation Prep_Stock Prepare 10 mM Stock in DMSO Spike_Media Spike Cell Culture Media (e.g., 10 µM) Prep_Stock->Spike_Media Aliquots Aliquot into Plates/Tubes Spike_Media->Aliquots Incubate Incubate and Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) Aliquots->Incubate Process Process Samples (e.g., Protein Precipitation) Incubate->Process Analyze Analyze by LC-MS/HPLC Process->Analyze Quantify Quantify Remaining Parent Compound vs. Time 0 Analyze->Quantify Result Determine Stability Half-Life (t1/2) Quantify->Result Signaling_Pathway_Context Compound This compound (Test Compound) mTORC1 mTORC1 Compound->mTORC1 Inhibition? S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Translation Protein Translation & Cell Growth S6K1->Translation _4EBP1->Translation

References

Technical Support Center: Minimizing In Vivo Toxicity of [4-(4-Propionylpiperazin-1-yl)phenyl]amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support center for researchers working with [4-(4-Propionylpiperazin-1-yl)phenyl]amine derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during in vivo studies, with a primary focus on minimizing toxicity. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established scientific principles and field experience. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the specific issues you may be facing in your research.

Table of Contents

  • FAQ 1: Understanding the Core Toxicity Profile

    • Question: We are observing significant off-target effects and general toxicity in our initial in vivo screens. What are the known primary drivers of toxicity for this class of compounds?

  • Troubleshooting Guide 1: Mitigating Metabolic Activation & Reactive Metabolite Formation

    • Problem: Our lead candidate shows signs of hepatotoxicity, and we suspect it's due to metabolic activation. How can we confirm this and what structural modifications can we explore?

  • Troubleshooting Guide 2: Addressing hERG Channel Inhibition & Cardiotoxicity

    • Problem: In our early safety pharmacology assays, our compound is flagging for hERG inhibition. What is the workflow for de-risking this liability?

  • FAQ 2: Optimizing Formulation to Reduce Acute Toxicity

    • Question: We believe the vehicle or formulation is contributing to the acute toxicity observed upon administration. What are the best practices for formulating these derivatives for in vivo studies?

  • References

FAQ 1: Understanding the Core Toxicity Profile

Question: We are observing significant off-target effects and general toxicity in our initial in vivo screens. What are the known primary drivers of toxicity for this class of compounds?

Answer:

This is an excellent and crucial question. The this compound scaffold, while a common feature in many kinase inhibitors and other targeted therapies, presents a multifactorial toxicity profile that requires careful deconstruction.[1][2][3][4] The observed toxicity is rarely from a single source but rather an interplay of several factors.

Based on extensive research, the primary drivers of toxicity for this chemical class can be categorized into three main areas:

  • Metabolic Activation: The aniline (aminophenyl) substructure is a well-known "structural alert".[5][6][7][8] It is susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, particularly those in the CYP1A and CYP2A families, in the liver.[9][10][11][12][13] This can lead to the formation of highly reactive metabolites (RMs), such as N-hydroxylamines and quinone-imines.[7][14][15] These electrophilic species can covalently bind to cellular macromolecules like proteins, leading to idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and immunogenic responses.[16][17]

  • hERG Channel Inhibition: The combination of a basic piperazine nitrogen and the overall lipophilicity of many derivatives in this class creates a pharmacophore that can bind to the human Ether-à-go-go-Related Gene (hERG) potassium channel.[18][19] Inhibition of the hERG channel can delay ventricular repolarization, leading to QT interval prolongation. This is a major safety concern as it can precipitate a life-threatening arrhythmia known as Torsades de Pointes (TdP).[19][20]

  • Off-Target Kinase Inhibition: While your derivative is likely designed for a specific target, this scaffold is a classic "privileged structure" in kinase inhibitor design.[1][2][3][4] This means it can bind to the ATP-binding site of numerous kinases.[21] Unintended inhibition of other kinases can lead to a host of off-target toxicities, including gastrointestinal issues, hypertension, and hematological effects.[21]

Dissecting which of these is the primary contributor in your specific derivative is the critical first step in mitigating the observed toxicity.

Workflow for Toxicity Deconvolution

A Initial In Vivo Toxicity Observed B Assess Metabolic Stability & Reactive Metabolite Formation A->B C Screen for hERG Channel Inhibition (e.g., Patch Clamp Assay) A->C D Profile Against a Panel of Off-Target Kinases A->D E Hepatotoxicity Confirmed (Elevated ALT/AST) B->E F Cardiotoxicity Confirmed (QT Prolongation) C->F G Specific Off-Target Signature Identified D->G H Proceed to Structural Modification (Guide 1) E->H I Proceed to Structural Modification (Guide 2) F->I J Structure-Activity Relationship (SAR) Analysis for Selectivity G->J

Caption: Initial workflow for diagnosing the root cause of in vivo toxicity.

Troubleshooting Guide 1: Mitigating Metabolic Activation & Reactive Metabolite Formation

Problem: Our lead candidate shows signs of hepatotoxicity (e.g., elevated ALT/AST levels in mice), and we suspect it's due to metabolic activation of the aniline moiety. How can we confirm this and what structural modifications can we explore?

Answer:

This is a critical and common hurdle for compounds containing an aniline motif.[6][8] Confirming metabolic activation is the first step, followed by a rational, structure-based drug design approach to mitigate it.

Part A: Confirming Reactive Metabolite (RM) Formation

You need to demonstrate that your compound is being converted into chemically reactive species that can covalently bind to proteins. The gold-standard approach is a glutathione (GSH) trapping assay .[22] GSH is a nucleophilic scavenger that will "trap" reactive electrophilic metabolites, forming stable adducts that can be detected.[22]

Experimental Protocol: In Vitro Glutathione Trapping Assay

  • Incubation: Incubate your test compound (e.g., 10 µM) with human liver microsomes (HLM) or specific recombinant CYP enzymes in a phosphate buffer (pH 7.4).[22]

  • Cofactor: Initiate the metabolic reaction by adding an NADPH-regenerating system.[22]

  • Trapping Agent: Include a high concentration of glutathione (GSH, ~1 mM) in the incubation mixture.[22]

  • Control: Run a parallel incubation without the NADPH-regenerating system (negative control) to ensure any adducts formed are metabolically-driven.

  • Analysis: After a set time (e.g., 60 minutes), quench the reaction with an organic solvent (e.g., acetonitrile). Analyze the supernatant using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

  • Interpretation: Look for new mass peaks corresponding to the molecular weight of your parent compound plus the mass of a GSH moiety. The presence of these GSH adducts is strong evidence of RM formation.[22]

Part B: Structural Modification Strategies

Once RM formation is confirmed, the goal is to modify the aniline moiety to block or sterically hinder metabolic oxidation without losing on-target potency. This is a classic "metabolic soft spot" problem.

Table 1: Structural Modifications to Reduce Aniline Oxidation

StrategyModification ExampleRationalePotential Drawbacks
Steric Hindrance Introduce a small group (e.g., methyl) ortho to the amine.[7]The bulky group physically blocks the CYP enzyme's active site from accessing the nitrogen, reducing the rate of oxidation.[7]Can alter the conformation required for target binding, potentially reducing potency.
Lowering Basicity Introduce an electron-withdrawing group (e.g., fluorine) on the phenyl ring.Makes the aniline nitrogen less basic and thus a less favorable substrate for oxidation. However, this can have a less pronounced effect compared to other strategies.[22]May introduce new metabolic liabilities or alter physicochemical properties (e.g., solubility).
Bioisosteric Replacement Replace the aniline with a less metabolically labile bioisostere, such as an aminopyridine or other nitrogen-containing heteroarylamine.[5][22]Completely removes the problematic functional group. Studies show that converting anilines to heteroarylamines can significantly reduce GSH conjugate formation.[5][22]A major structural change that can significantly impact on-target activity and requires re-optimization.

Recommended Workflow for Modification

A GSH Trapping Assay Confirms Reactive Metabolite (RM) Formation B Synthesize Analogs: 1. Ortho-methylation 2. Bioisosteric Replacement (e.g., Aminopyridine) A->B C Re-run GSH Trapping Assay on New Analogs B->C D Measure On-Target Potency (e.g., IC50) B->D E Assess Physicochemical Properties (Solubility, logP) B->E F RM Formation Reduced? C->F G Potency Maintained? D->G H Select Lead Candidate for In Vivo Toxicology Re-evaluation E->H F->H G->H

Caption: Iterative workflow for mitigating metabolic activation liability.

Troubleshooting Guide 2: Addressing hERG Channel Inhibition & Cardiotoxicity

Problem: In our early safety pharmacology assays, our compound is flagging for hERG inhibition with an IC50 in the low micromolar range. What is the workflow for de-risking this liability?

Answer:

A hERG flag is a serious but addressable issue.[19][20] The key is to confirm the initial finding with the gold-standard assay and then use structure-activity relationships (SAR) to design out the hERG activity.

Part A: Confirming hERG Inhibition

Initial screens can be prone to artifacts. The regulatory gold standard for confirming hERG inhibition is the manual patch-clamp electrophysiology assay performed on cells expressing the hERG channel (e.g., HEK293 cells).[18]

Experimental Protocol: Manual Patch-Clamp Assay

  • Cell Preparation: Culture hERG-expressing cells under standard conditions.

  • Electrophysiology: Using a patch-clamp rig, achieve a whole-cell recording configuration.

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit the characteristic hERG current (IKr).

  • Compound Application: Perfuse the cells with increasing concentrations of your test compound.

  • Measurement: Measure the reduction in the peak tail current at each concentration.

  • Analysis: Calculate the IC50 value from the concentration-response curve.

A therapeutic index (TI) is then calculated as: TI = hERG IC50 / On-Target EC50 . A TI of >100 is often considered a desirable goal for a safe therapeutic window.[19]

Part B: Structural Modifications to Mitigate hERG Binding

hERG binding is often driven by a combination of basicity (from the piperazine nitrogen) and lipophilicity.[18][19][23] The goal is to disrupt these properties without losing target affinity.

Table 2: Structural Modifications to Reduce hERG Inhibition

StrategyModification ExampleRationalePotential Drawbacks
Reduce Basicity Introduce an electron-withdrawing group near the basic piperazine nitrogen or replace the piperidine with a piperazine.[19][24]Lowers the pKa of the nitrogen, reducing the positive charge at physiological pH (pH 7.4), which is crucial for the cation-pi interaction in the hERG channel pore. A pKa below 7.5 is often desirable.[18]May impact solubility or cell permeability.
Reduce Lipophilicity Add a polar functional group (e.g., hydroxyl, urea) to a peripheral part of the molecule.[18][19][24]Decreases the overall logP, making the compound less likely to partition into the hydrophobic binding pocket of the hERG channel.[18][19]Can negatively affect cell permeability and oral bioavailability.
Introduce Steric Clash/Disrupt Pi-Pi Interactions Alter aromatic rings or add bulky groups that are tolerated by the on-target protein but create a steric clash with key hERG channel residues (e.g., Tyr652, Phe656).[18][23]Physically prevents the compound from adopting the correct conformation for high-affinity hERG binding.[18]High risk of also reducing on-target potency.

Decision Tree for hERG Mitigation

A hERG IC50 < 10 µM (Patch Clamp Confirmed) B Analyze Structure: Is the piperazine pKa > 8.0? Is cLogP > 3.5? A->B C High Basicity is Primary Driver B->C Yes D High Lipophilicity is Primary Driver B->D Yes E Synthesize Analogs with Reduced pKa C->E F Synthesize Analogs with Reduced cLogP D->F G Re-screen for hERG IC50 and On-Target Potency E->G F->G H Therapeutic Index > 100? G->H I Advance Candidate H->I Yes J Re-design H->J No

Caption: Decision-making process for addressing hERG channel liability.

FAQ 2: Optimizing Formulation to Reduce Acute Toxicity

Question: We believe the vehicle or formulation is contributing to the acute toxicity observed upon administration. What are the best practices for formulating these derivatives for in vivo studies?

Answer:

This is an often-underestimated variable. Poor solubility is a significant challenge for many new chemical entities.[25][26][27][28] Forcing a poorly soluble compound into solution with harsh excipients can cause its own toxicity, while precipitation upon injection can cause emboli. A systematic, tiered approach to formulation is crucial.

Tiered Approach to In Vivo Formulation Development:

  • Aqueous-Based Vehicles (First Tier): Always start with the simplest, most physiologically compatible vehicles.[25]

    • Saline (0.9% NaCl): For soluble compounds.

    • pH-Adjusted Buffers: For compounds with ionizable groups. For your basic piperazine moiety, an acidic buffer (e.g., citrate buffer, pH 3-4) might increase solubility. Caution: Always check for compound stability and solubility at the selected pH.

  • Co-Solvent Systems (Second Tier): If aqueous solubility is insufficient.[27]

    • PEG 400 / Saline or Water: Polyethylene glycol 400 is a common, relatively safe co-solvent.

    • DMSO / PEG / Saline: Dimethyl sulfoxide (DMSO) is an excellent solvent but can have its own pharmacological effects. Its use should be minimized (typically ≤10%). A common vehicle is 5-10% DMSO, 30-40% PEG 400, and the remainder saline or water. Always run a vehicle-only control group in your study.

  • Surfactant/Emulsion Systems (Third Tier): For very poorly soluble compounds.[25]

    • Tween 80 / Saline: Polysorbate 80 is a surfactant used to create micellar solutions that can enhance solubility.[25]

    • Solutol HS 15: A non-ionic solubilizer that often exhibits good biocompatibility.[25]

    • Lipid-based formulations (Self-emulsifying systems): These can be highly effective for very lipophilic compounds intended for oral administration.

Protocol: Formulation Screening

  • Determine Kinetic Solubility: Use a high-throughput method to estimate the solubility of your compound in a panel of these vehicles.

  • Prepare Trial Formulations: Prepare small batches of your compound in the most promising vehicles at the target concentration.

  • Visual Inspection: Check for clarity and precipitation over time (e.g., 0, 1, and 4 hours) at room temperature.

  • In Vivo Tolerability Study: Before your main efficacy study, run a small pilot study in a few animals (n=2-3 per group) with just the vehicle and the formulated drug. Observe the animals closely for signs of acute toxicity (e.g., lethargy, labored breathing, injection site reaction).

By systematically identifying the simplest, safest vehicle that maintains your compound in solution, you can de-risk the contribution of the formulation to your in vivo toxicity profile.[25]

References

Technical Support Center: Enhancing the Selectivity of [4-(4-Propionylpiperazin-1-yl)phenyl]amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with [4-(4-Propionylpiperazin-1-yl)phenyl]amine-based inhibitors. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you enhance the selectivity of your compounds. Given that this scaffold is a key component of potent kinase inhibitors like Torin1, a highly selective mTOR inhibitor, understanding how to mitigate off-target effects is crucial for successful drug development.[1][2]

Overview & Key Considerations

The phenylpiperazine core is a common scaffold in kinase inhibitor design, but its prevalence can also lead to interactions with a wide range of kinases and other proteins, potentially causing off-target effects.[3][4] The primary challenge in optimizing inhibitors based on the this compound scaffold is to maintain high potency for the intended target while minimizing interactions with other kinases, which often share a conserved ATP-binding pocket.[5][6] This guide will walk you through common issues and provide strategies for rationally designing more selective inhibitors.

Frequently Asked Questions (FAQs)

Q1: My inhibitor, based on the this compound scaffold, is potent against my target kinase but also shows significant activity against several other kinases in a screening panel. Where do I start with improving its selectivity?

A1: This is a common challenge. The first step is to analyze the results from your kinase panel to identify the primary off-targets. Once you have this information, you can employ a combination of computational and medicinal chemistry approaches.

  • Computational Analysis: Utilize computational tools to dock your inhibitor into the binding sites of both your primary target and the identified off-targets.[7][8] This can reveal subtle differences in the amino acid residues of the ATP-binding pockets that can be exploited. Look for differences in the "gatekeeper" residue, which is a key determinant of inhibitor selectivity.[5]

  • Structure-Activity Relationship (SAR) Studies: Begin by systematically modifying the substituents on the phenylpiperazine core. For instance, in the development of the mTOR inhibitor Torin1, which features this core, modifications to the quinoline moiety were crucial for achieving high selectivity.[1][2] Consider exploring alternative substitutions at the propionyl group on the piperazine ring.

Q2: I'm observing unexpected cytotoxicity in my cell-based assays that doesn't correlate with the inhibition of my target kinase. Could this be due to off-target effects?

A2: Yes, unexpected cytotoxicity is a strong indicator of off-target activity.[4] Piperazine-containing compounds have been associated with off-target effects on various receptors and ion channels, such as the hERG channel, which can lead to cardiotoxicity.[4][9]

  • Initial Troubleshooting Steps:

    • Confirm Compound Stability: Ensure your compound is stable in the assay medium.

    • Rule out Solvent Toxicity: Always include a vehicle-only control.[4]

    • Test in a Panel of Cell Lines: Use cell lines that do not express your primary target to see if the cytotoxicity persists.[4]

  • Broad Off-Target Screening: It is highly recommended to screen your compound against a broad panel of receptors and ion channels, not just kinases.[4] This will provide a more comprehensive picture of its off-target profile.

Q3: What are the most effective medicinal chemistry strategies for improving the selectivity of my phenylpiperazine-based inhibitor?

A3: Several strategies can be employed to enhance selectivity:[10]

  • Exploiting Atypical Interactions: Design modifications that interact with less conserved regions outside the primary ATP-binding site.[11]

  • Allosteric Inhibition: Explore the possibility of designing inhibitors that bind to allosteric sites, which are generally less conserved than the ATP-binding pocket.[12] This can lead to significantly higher selectivity.

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a reactive group (like an acrylamide) to form a covalent bond.[5][6] This can dramatically increase both potency and selectivity.[5][6]

  • Structure-Based Design: If a crystal structure of your inhibitor bound to its target is available, use this information to guide modifications that enhance interactions with the target while introducing steric clashes with off-target kinases.

Troubleshooting Guides

Issue 1: Low Selectivity Index Between Target and Off-Target Kinases

You've identified a promising inhibitor, but its IC50 values against your target kinase and a key off-target are too close.

Workflow for Improving Selectivity:

A Initial Hit with Low Selectivity B Kinase Selectivity Profiling (e.g., Kinome Scan) A->B C Identify Key Off-Targets B->C D Computational Docking (Target vs. Off-Target) C->D E Analyze Binding Pocket Differences (e.g., Gatekeeper Residue) D->E F Rational Medicinal Chemistry Design E->F G Synthesize Analogs F->G H Iterative Screening & Optimization G->H H->C Re-evaluate I Selective Inhibitor H->I Success

Caption: Iterative workflow for improving inhibitor selectivity.

Step-by-Step Troubleshooting:

  • Comprehensive Profiling: Perform a broad kinase selectivity screen at a reputable vendor to get a quantitative measure of your inhibitor's activity against a large panel of kinases.[13]

  • Structural Analysis: Obtain or model the structures of your target and key off-target kinases. Superimpose the binding sites to identify subtle differences.

  • Targeted Modifications: Based on your structural analysis, design and synthesize a small library of analogs with modifications aimed at exploiting these differences. For example, if the off-target has a larger gatekeeper residue, adding a bulky group to your inhibitor at that position can improve selectivity.[5]

  • Iterate: Screen the new analogs and repeat the process.

Issue 2: Discrepancy Between Biochemical and Cellular Potency

Your inhibitor is highly potent in a biochemical assay with a purified enzyme but shows significantly weaker activity in cell-based assays.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Poor Cell Permeability Assess physicochemical properties (LogP, PSA). Modify the structure to improve permeability (e.g., by masking polar groups).The compound may not be effectively crossing the cell membrane to reach its intracellular target.
Drug Efflux Use cell lines with and without efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if potency is restored.The compound could be a substrate for efflux pumps that actively remove it from the cell.[4]
High ATP Concentration in Cells Re-run the biochemical assay at a higher ATP concentration (e.g., 1-5 mM) to better mimic cellular conditions.The high intracellular ATP concentration can outcompete ATP-competitive inhibitors, leading to lower apparent potency.[14]
Metabolic Instability Incubate the compound with liver microsomes and analyze for degradation products.The compound may be rapidly metabolized by cellular enzymes into an inactive form.[15]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for inhibitor binding across a panel of kinases by measuring the thermal stabilization of the protein upon ligand binding.[16]

Materials:

  • Purified kinase enzymes

  • Your inhibitor stock solution (e.g., 10 mM in DMSO)

  • SYPRO Orange dye (5000x stock)

  • Appropriate kinase buffer

  • Real-time PCR instrument capable of fluorescence detection

Procedure:

  • Prepare a master mix containing the kinase enzyme and buffer.

  • In a 96-well or 384-well PCR plate, add your inhibitor at various concentrations. Include a DMSO-only control.

  • Add the kinase master mix to each well.

  • Prepare a 200x SYPRO Orange dye solution in buffer and add it to each well.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the real-time PCR instrument.

  • Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with fluorescence readings at each increment.

  • Analyze the data to determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of your inhibitor indicates binding.

Protocol 2: Computational Docking to Predict Off-Target Interactions

This protocol provides a general workflow for using molecular docking to investigate the binding of your inhibitor to a target and an off-target kinase.

Software:

  • Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock Vina)

  • Protein Data Bank (PDB) for protein structures

Procedure:

  • Prepare the Protein Structures:

    • Download the crystal structures of your target and off-target kinases from the PDB. If no crystal structure is available, you may need to use homology modeling.

    • Prepare the protein by removing water molecules, adding hydrogens, and optimizing the hydrogen bond network.

  • Prepare the Ligand:

    • Draw your inhibitor in a 2D sketcher and generate a 3D conformation.

    • Perform a ligand conformational search to generate a set of low-energy conformers.

  • Define the Binding Site:

    • Define the docking grid around the ATP-binding site of each kinase.

  • Perform Docking:

    • Dock your inhibitor into the prepared protein structures using your chosen docking program.

  • Analyze the Results:

    • Examine the predicted binding poses and docking scores.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between your inhibitor and the residues in the binding pocket.

    • Compare the binding modes in the target vs. the off-target to identify key differences that can be exploited for improving selectivity.[17]

cluster_target Target Kinase cluster_off_target Off-Target Kinase A Inhibitor B Binding Pocket A->B Binds with high affinity C Specific Interaction (e.g., H-bond with unique residue) B->C Forms key interaction D Inhibitor E Binding Pocket D->E Binds with lower affinity F Steric Clash or Loss of Interaction E->F Due to residue difference

Caption: Exploiting binding pocket differences for selectivity.

By following these guidelines and protocols, you can systematically address selectivity issues with your this compound-based inhibitors and advance your most promising candidates toward further development.

References

Validation & Comparative

A Comparative Guide to mTOR Inhibitors: Evaluating [4-(4-Propionylpiperazin-1-yl)phenyl]amine Derivatives Against Predecessor Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that serves as a master regulator of cellular growth, proliferation, and metabolism, making it a prime target in oncology and other disease areas.[1][2][3] The evolution of mTOR inhibitors has progressed from first-generation allosteric inhibitors (rapalogs) to second-generation ATP-competitive kinase inhibitors. This guide provides a detailed comparison of a key second-generation scaffold, the [4-(4-Propionylpiperazin-1-yl)phenyl]amine series, exemplified by the well-characterized compound Torin1 , against other classes of mTOR inhibitors.[4][5] We will delve into the mechanistic distinctions, comparative potency and selectivity data, and provide robust experimental protocols for researchers to validate and compare these compounds in their own cellular models.

Introduction: The mTOR Signaling Pathway

The mTOR kinase is the catalytic subunit of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[6][7][8] These complexes act as central integrators for a multitude of environmental cues, including growth factors, nutrients (amino acids), energy status, and oxygen levels, to control cellular anabolic and catabolic processes.[2][6][9]

  • mTORC1: Comprising mTOR, Raptor, and GβL, mTORC1 is sensitive to rapamycin and primarily regulates cell growth by promoting protein and lipid synthesis.[7][10][11] Its key downstream targets include the phosphorylation and activation of S6 Kinase 1 (S6K1) and the inhibitory phosphorylation of eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which unleashes cap-dependent mRNA translation.[2][6]

  • mTORC2: This complex, which includes mTOR, Rictor, GβL, and mSIN1, is generally insensitive to acute rapamycin treatment.[7] A primary function of mTORC2 is to phosphorylate and activate Akt at serine 473 (S473), a crucial step for full Akt activation, thereby promoting cell survival and regulating the cytoskeleton.[7][8]

Dysregulation of the PI3K/Akt/mTOR pathway is a common event in many human cancers, leading to uncontrolled cell proliferation and survival.[9][10] This has driven the development of inhibitors targeting this critical signaling node.

mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors (Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pT308 TSC TSC1/2 Akt->TSC | Rheb Rheb TSC->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 | mTORC2 mTORC2 mTORC2->Akt pS473 Survival Cell Survival Cytoskeleton mTORC2->Survival S6K1->RTK Negative Feedback ProteinSynth Protein Synthesis Cell Growth S6K1->ProteinSynth _4EBP1->ProteinSynth

Caption: Simplified overview of the PI3K/Akt/mTOR signaling pathway.

A Generational Comparison of mTOR Inhibitors

First Generation: Rapalogs

Rapamycin (also known as Sirolimus) and its analogs (rapalogs) like Everolimus and Temsirolimus were the first class of mTOR inhibitors to be clinically developed.[1][8][12]

  • Mechanism of Action: Rapalogs are allosteric inhibitors. They first bind to the intracellular protein FKBP12, and this drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain on mTOR.[11][12] This interaction specifically inhibits most, but not all, functions of mTORC1.[8]

  • Limitations:

    • Incomplete mTORC1 Inhibition: Rapalogs are poor inhibitors of mTORC1-mediated phosphorylation of certain substrates, like 4E-BP1, in many cell types.[4]

    • Lack of mTORC2 Inhibition: They do not directly inhibit mTORC2.

    • Feedback Activation of Akt: By inhibiting the S6K1-mediated negative feedback loop that normally dampens PI3K signaling, rapalogs can lead to the paradoxical hyperactivation of Akt, which can promote cell survival and undermine the inhibitor's therapeutic effect.[8]

Second Generation: ATP-Competitive mTOR Kinase Inhibitors

To overcome the limitations of rapalogs, second-generation inhibitors were developed to directly target the kinase domain of mTOR, competing with ATP.[1][8] This class includes the this compound derivative Torin1 .

  • Mechanism of Action: These compounds bind to the ATP-binding site in the mTOR catalytic domain. Because this domain is shared by both mTORC1 and mTORC2, these inhibitors effectively block the activity of both complexes.[1][8]

  • Key Advantages:

    • Dual mTORC1/mTORC2 Inhibition: Blocks downstream signaling from both complexes.

    • Complete Substrate Inhibition: Effectively blocks phosphorylation of all known mTORC1 substrates, including 4E-BP1.

    • Blocks Feedback Loop: By inhibiting mTORC2, these compounds prevent the compensatory activation of Akt (pS473), providing a more comprehensive pathway blockade.[1]

Comparative Analysis: Torin1 vs. Other Inhibitors

The development of Torin1, a 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][6]naphthyridin-2(1H)-one, provided a highly potent and selective tool to probe mTOR signaling.[4][5][13] Its performance metrics set a benchmark for second-generation inhibitors.

Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed) and its selectivity (how specifically it hits the intended target versus off-targets). High selectivity is crucial to minimize confounding biological effects and potential toxicity. The most closely related kinases to mTOR are the other members of the PIKK family, particularly the PI3K isoforms.

CompoundClassmTOR IC₅₀/Kᵢ (nM)PI3Kα IC₅₀/Kᵢ (nM)Selectivity (PI3Kα/mTOR)Key Downstream Effects
Rapamycin 1st Gen (Rapalog)Binds FKBP12; AllostericN/AHighly SelectivePartial mTORC1 inhibition (p-S6K); poor p-4E-BP1 inhibition.
Everolimus 1st Gen (Rapalog)~2[14]N/AHighly SelectiveSimilar to Rapamycin.[12][15]
Torin1 2nd Gen (mTOR-selective)2-10[16][17]>2,500[16]>250-foldPotent inhibition of p-S6K, p-4E-BP1, and p-Akt(S473).[17]
OSI-027 2nd Gen (mTOR-selective)22 (mTORC1), 65 (mTORC2)[7][14]>100-fold selectivity[7][8]>100-foldPotent inhibition of p-S6K, p-4E-BP1, and p-Akt(S473).[7][17]
AZD8055 2nd Gen (mTOR-selective)0.8[14]~800~1000-foldPotent inhibition of p-S6K, p-4E-BP1, and p-Akt(S473).[14]
BEZ-235 Dual PI3K/mTOR~5[8]~5[8][]~1-fold (Dual)Potent inhibition of PI3K and mTOR pathways.
GDC-0941 PI3K-selective580[]3[]~0.005-fold (PI3K-selective)Primarily inhibits PI3K pathway.

Data compiled from multiple sources. IC₅₀/Kᵢ values can vary based on assay conditions.[7][8][14][16][17][]

Interpretation: The data clearly positions Torin1 and other second-generation inhibitors like OSI-027 and AZD8055 as highly potent mTOR inhibitors with exceptional selectivity against PI3Kα.[8][14][16] This makes them superior tools for studying mTOR-specific functions compared to dual PI3K/mTOR inhibitors like BEZ-235. In contrast to rapalogs, their ATP-competitive nature ensures a more complete shutdown of mTORC1 signaling and the added benefit of mTORC2 inhibition.

Experimental Protocols for Comparative Assessment

To empirically compare the effects of this compound derivatives to other mTOR inhibitors, a combination of biochemical and cell-based assays is essential.

Experimental_Workflow Start Select Inhibitors for Comparison (e.g., Torin1, Everolimus, BEZ-235) Biochem Protocol 1: In Vitro Kinase Assay Start->Biochem CellBased Protocol 2: Cellular Western Blot Assay Start->CellBased IC50 Determine IC₅₀ (Potency) Biochem->IC50 Selectivity Profile against PI3K, etc. (Selectivity) Biochem->Selectivity DoseResponse Dose-Response Treatment of Cancer Cell Line CellBased->DoseResponse Conclusion Comprehensive Comparison of Potency, Selectivity, & Cellular Mechanism IC50->Conclusion Selectivity->Conclusion Lysis Cell Lysis & Protein Quantification DoseResponse->Lysis WB Western Blotting Lysis->WB Analysis Analyze Phosphorylation of: p-Akt (S473) [mTORC2] p-S6K (T389) [mTORC1] p-4E-BP1 (T37/46) [mTORC1] WB->Analysis Analysis->Conclusion

Caption: A typical experimental workflow for studying mTOR inhibitor effects.

Protocol 1: In Vitro mTOR Kinase Assay

Objective: To determine the direct inhibitory potency (IC₅₀) of a compound against purified mTOR kinase.

Rationale: This biochemical assay isolates the kinase and inhibitor from the complexities of a cellular environment, providing a direct measure of target engagement. It is the gold standard for determining potency.

Materials:

  • Active, purified human mTOR enzyme.[19]

  • Inactive S6K1 protein as a substrate.[19]

  • Kinase Assay Buffer (25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT).[19]

  • ATP solution.

  • Test inhibitors (e.g., Torin1) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit or similar luminescence-based system.

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting range is from 100 µM down to 1 pM.

  • Reaction Setup: In a 96-well plate, combine the mTOR enzyme, the S6K1 substrate, and the serially diluted inhibitor in the kinase assay buffer. Include a "no inhibitor" (DMSO only) control for 0% inhibition and a "no enzyme" control for 100% inhibition.

  • Pre-incubation: Gently mix and incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.[20]

  • Initiate Reaction: Start the kinase reaction by adding a final concentration of 100 µM ATP to each well.[19] Incubate for 30-60 minutes at 30°C.[19][20] The amount of ATP should be near the Michaelis-Menten constant (Km) for an accurate IC₅₀ determination.

  • Detect Activity: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.[16]

Protocol 2: Western Blot Analysis of mTOR Signaling in Cells

Objective: To assess the cellular activity of an inhibitor by measuring the phosphorylation status of key mTORC1 and mTORC2 downstream targets.

Rationale: This cell-based assay validates that the inhibitor can enter cells and engage its target in a physiological context. Analyzing multiple downstream effectors allows for the confirmation of both mTORC1 and mTORC2 inhibition.

Materials:

  • Cancer cell line with active mTOR signaling (e.g., U87MG, MCF-7).

  • Complete cell culture medium.

  • Test inhibitors (Torin1, Everolimus, etc.) dissolved in DMSO.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay kit.

  • Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K (total), anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1 (total), anti-phospho-Akt (Ser473), anti-Akt (total), anti-Actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve cells of serum for a few hours if desired to lower basal signaling, then stimulate with a growth factor (e.g., 100 nM insulin) to synchronize pathway activation.[20] Treat cells with a dose range of each inhibitor (e.g., 1 nM to 10 µM) for 2-4 hours. Include a vehicle (DMSO) control.

  • Cell Lysis: Wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[21]

  • Lysate Processing: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli sample buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-phospho-Akt S473) overnight at 4°C. The choice of antibody is critical; phospho-specific antibodies detect kinase activity, while total protein antibodies ensure observed changes are not due to protein degradation.

    • Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection and Analysis: Add chemiluminescent substrate and visualize protein bands using an imaging system. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal for each target.[21]

Expected Results:

  • Rapalogs (Everolimus): Will show strong inhibition of p-S6K, weak or no inhibition of p-4E-BP1, and no inhibition (or even an increase) in p-Akt (S473).

  • Torin1: Will show potent, dose-dependent inhibition of p-S6K, p-4E-BP1, and p-Akt (S473), demonstrating dual mTORC1/2 blockade.

Conclusion and Future Perspectives

The development of this compound derivatives, such as Torin1, marked a significant milestone in the study of mTOR signaling.[4] By targeting the ATP-binding site, these second-generation inhibitors offer a more complete and mechanistically distinct blockade of the pathway compared to first-generation rapalogs. Their high potency and selectivity for mTOR over PI3K make them invaluable research tools for dissecting the specific roles of mTORC1 and mTORC2. For drug development professionals, this chemical scaffold represents a promising foundation for creating clinically effective therapeutics that can overcome the inherent resistance mechanisms associated with rapalog treatment. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in combination therapies to achieve durable clinical responses.

References

A Senior Application Scientist's Guide to the Validation of mTOR Inhibition by [4-(4-Propionylpiperazin-1-yl)phenyl]amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

January 7, 2026

Introduction: The Rationale for Targeting the mTOR Signaling Nexus

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival. It integrates signals from a multitude of upstream pathways, including growth factors and nutrient availability, to control essential cellular processes. Dysregulation of the mTOR signaling pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.

The mTOR kinase exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTORC2, each with different downstream targets and cellular functions. mTORC1 is a primary regulator of protein translation through the phosphorylation of S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). In contrast, mTORC2 is involved in the activation of AKT, a key node in cell survival and cytoskeletal organization.

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs) like everolimus, function as allosteric inhibitors of mTORC1. While clinically useful in certain contexts, their efficacy can be limited by an inability to fully inhibit mTORC1 and a lack of activity against mTORC2. This has spurred the development of second-generation, ATP-competitive mTOR kinase inhibitors that target both mTORC1 and mTORC2, offering a more comprehensive blockade of the mTOR pathway.

This guide focuses on a promising class of such inhibitors: the [4-(4-Propionylpiperazin-1-yl)phenyl]amine compounds. A key example from this class is Torin1 , a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2. We will provide a comparative analysis of Torin1 against other mTOR inhibitors, supported by experimental data, and detail the essential protocols for validating its mechanism of action and cellular effects.

Comparative Efficacy of this compound Compounds and Other mTOR Inhibitors

A critical aspect of validating a novel inhibitor is to benchmark its performance against established alternatives. The following tables summarize the in vitro and in vivo efficacy of Torin1 in comparison to the allosteric mTORC1 inhibitor rapamycin and other ATP-competitive inhibitors like AZD8055.

Table 1: Comparative In Vitro Efficacy on Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological function, in this case, cell viability or proliferation. The data below, collated from various studies, demonstrates the superior potency of Torin1 and other second-generation inhibitors compared to rapamycin across multiple cancer cell lines.

Cancer Cell LineTorin1 (nM)Torin2 (nM)¹AZD8055 (nM)Rapamycin (µM)Everolimus (nM)
Kelly (Neuroblastoma)-8.87-2.02-
IMR-32 (Neuroblastoma)-5.92-0.13-
SK-N-BE(2) (Neuroblastoma)-28.52-24.27-
HT-p21 (Senescent Cells)22820>0.5 (500 nM)-
A549 (Lung Carcinoma)----1.0
NCI-H460 (Lung Carcinoma)----0.7
MCF7 (Breast Cancer)----19.4
U87MG (Glioblastoma)~5-10 (cellular inhibition)-~0.8 (biochemical IC50)--
T24 (Bladder Cancer)--274.3 (72h)--
5637 (Bladder Cancer)--50.96 (72h)--

¹Data for Torin2, a close structural and functional analog of Torin1, is presented where direct comparative studies with Torin1 were not available.

The data clearly indicates that Torin compounds and AZD8055 exhibit significantly lower IC50 values, often in the nanomolar range, compared to the micromolar concentrations required for rapamycin to achieve similar effects on cell viability. This highlights the enhanced potency of ATP-competitive inhibitors.

Table 2: Comparative In Vivo Efficacy in Xenograft Models

In vivo studies are crucial for validating the therapeutic potential of an inhibitor. The following table summarizes the efficacy of Torin1, AZD8055, and everolimus in various cancer xenograft models.

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
Torin1 U87MG Glioblastoma20 mg/kg, dailyEfficacious, with good pharmacodynamic inhibition of mTOR targets.[1][1]
AZD8055 U87-MG Glioma10 mg/kg/day, twice daily for 10 days77% TGI[2]
AZD8055 U87-MG Glioma20 mg/kg, once daily for 10 days85% TGI[2]
AZD8055 Various Xenografts-Significant growth inhibition and/or regression.[3]
Everolimus HT29 Colorectal5 mg/kg, daily~40% TGI[4][5]
Everolimus HCT116 Colorectal5 mg/kg, daily~44% TGI[4][5]
Everolimus A549 Lung Carcinoma0.1-2.5 mg/kg/dayDose-dependent TGI, more potent than Temsirolimus.[6][6]
Everolimus Patient-derived HCCOral administrationDose-dependent inhibition of tumor growth.[7][7]

These in vivo studies corroborate the in vitro findings, demonstrating that this compound compounds like Torin1, and other second-generation inhibitors, effectively suppress tumor growth in preclinical models.

Mechanism of Action: A Deeper Dive into mTORC1 and mTORC2 Inhibition

The key advantage of this compound compounds like Torin1 lies in their ability to inhibit both mTORC1 and mTORC2. This dual inhibition leads to a more comprehensive shutdown of the mTOR signaling network compared to rapalogs.

mTOR Signaling Pathway and Points of Inhibition

mTOR_Pathway

Caption: mTOR signaling pathway and points of inhibition.

The diagram above illustrates the central role of mTORC1 and mTORC2 in cell regulation. Rapamycin allosterically inhibits mTORC1, leading to a partial and often incomplete suppression of its activity. In contrast, Torin1, as an ATP-competitive inhibitor, directly targets the kinase domain of mTOR, effectively blocking the functions of both mTORC1 and mTORC2.

Experimental Validation Protocols

To validate the inhibitory effects of this compound compounds, a series of well-controlled experiments are essential. The following are detailed protocols for key assays.

Experimental Workflow for Validation

Experimental_Workflow

Caption: General experimental workflow for validation.

Protocol 1: Western Blot Analysis of mTOR Pathway Phosphorylation

Objective: To determine the effect of the test compound on the phosphorylation status of key mTORC1 and mTORC2 downstream targets, namely p-S6K (Thr389) and p-4E-BP1 (Thr37/46).

Materials:

  • Cancer cell line of interest (e.g., U87MG, MCF-7)

  • Complete cell culture medium

  • Test compound (e.g., Torin1) and control inhibitors (e.g., Rapamycin, DMSO as vehicle)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-p70 S6 Kinase (Thr389) (e.g., Cell Signaling Technology #9234)

    • Rabbit anti-p70 S6 Kinase (e.g., Cell Signaling Technology #2708)

    • Rabbit anti-phospho-4E-BP1 (Thr37/46) (e.g., Cell Signaling Technology #2855)

    • Rabbit anti-4E-BP1 (e.g., Cell Signaling Technology #9644)

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of the test compound, rapamycin (as a control), and a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Protein Extraction:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (total protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Protocol 2: MTS Assay for Cell Viability and Proliferation

Objective: To determine the dose-dependent effect of the test compound on cell viability and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound and control inhibitors

  • MTS reagent (containing PES)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL/well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and controls in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).

    • Incubate for a desired period (e.g., 48 or 72 hours).

  • MTS Reagent Addition:

    • Add 20 µL of MTS solution to each well.[8][9]

    • Incubate the plate for 1 to 4 hours at 37°C.[8][9]

  • Absorbance Measurement:

    • Record the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The experimental evidence strongly supports that this compound compounds, exemplified by Torin1, are highly potent, ATP-competitive inhibitors of both mTORC1 and mTORC2. Their superior in vitro potency and in vivo efficacy compared to first-generation allosteric inhibitors like rapamycin make them valuable tools for cancer research and promising candidates for further therapeutic development.

The validation protocols provided in this guide offer a robust framework for researchers to confirm the on-target effects of these compounds and to objectively compare their performance against other mTOR inhibitors. By employing a multi-faceted approach that combines biochemical analysis of pathway inhibition with functional assays for cell viability, a comprehensive understanding of the compound's mechanism and potential can be achieved. Future studies should continue to explore the in vivo efficacy of these compounds in a wider range of preclinical models and investigate potential synergistic combinations with other targeted therapies.

References

A Comparative Guide to mTOR Inhibition: First-Generation Allosteric Inhibitors vs. Second-Generation ATP-Competitive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison between the first-generation mTOR inhibitor, rapamycin, and the newer class of second-generation, ATP-competitive mTOR kinase inhibitors. For the purpose of this guide, we will use representative data from well-characterized second-generation inhibitors to stand in for the broader class, which includes scaffolds such as [4-(4-Propionylpiperazin-1-yl)phenyl]amine. The focus is to elucidate the mechanistic differences that underpin their varied efficacy and to provide robust experimental frameworks for their evaluation.

Introduction: The Central Role of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a cornerstone of cellular regulation, acting as a central hub that integrates extracellular and intracellular signals to control fundamental processes like cell growth, proliferation, metabolism, and survival.[1][2][3] Its dysregulation is a frequent event in a multitude of human cancers, making it one of the most attractive targets for therapeutic intervention.[4]

The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that forms the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5][6]

  • mTORC1 is a primary regulator of protein synthesis and cell growth, phosphorylating key downstream effectors like S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1).[6]

  • mTORC2 is crucial for cell survival and cytoskeletal organization, primarily through its phosphorylation and activation of Akt at the serine 473 residue.[6]

The development of mTOR inhibitors has evolved through distinct generations, each with a unique mechanism of action and efficacy profile. This guide will compare the archetypal first-generation inhibitor, rapamycin, with the more recently developed second-generation ATP-competitive inhibitors.

A Tale of Two Mechanisms: Allosteric vs. ATP-Competitive Inhibition

The fundamental difference in efficacy between rapamycin and second-generation inhibitors stems from their distinct mechanisms of action at the molecular level.

Rapamycin: The Allosteric mTORC1 Inhibitor

Rapamycin and its analogs (rapalogs) are not direct kinase inhibitors. Instead, they function allosterically. Rapamycin first binds to the intracellular protein FKBP12, and this drug-protein complex then binds to the FRB domain of mTOR, specifically within the mTORC1 complex.[5][7][8] This action prevents mTORC1 from accessing its substrates, effectively inhibiting its downstream signaling.[7]

However, this mechanism has two critical limitations:

  • Incomplete Inhibition: Rapamycin is primarily an inhibitor of mTORC1. mTORC2 is largely insensitive to acute rapamycin treatment, although long-term exposure can affect mTORC2 assembly in some cell types.[8][9]

  • Feedback Loop Activation: A major consequence of mTORC1 inhibition is the abrogation of a negative feedback loop. S6K, a downstream target of mTORC1, normally phosphorylates and inhibits insulin receptor substrate 1 (IRS-1). When rapamycin inhibits S6K, this negative feedback is lost, leading to increased signaling through the PI3K/Akt pathway, which can promote cell survival and ultimately confer resistance to the drug.[10][11]

This compound Based Inhibitors: ATP-Competitive Dual mTORC1/mTORC2 Inhibition

This class of compounds belongs to the second generation of mTOR inhibitors, often referred to as TORKi (mTOR Kinase inhibitors). Unlike rapamycin, these molecules are designed to directly target the ATP-binding site within the kinase domain of mTOR.[9][10]

This direct, competitive inhibition results in two key advantages:

  • Dual Inhibition: By targeting the kinase domain shared by both mTOR complexes, these inhibitors effectively block the activity of both mTORC1 and mTORC2.[10][12]

  • Abrogation of Feedback: The inhibition of mTORC2 prevents the activating phosphorylation of Akt at Ser473, thus blocking the pro-survival feedback loop that limits the efficacy of rapamycin.[11][13] This leads to a more comprehensive and durable shutdown of the entire mTOR signaling network.

Visualization of Inhibition Mechanisms

The following diagram illustrates the mTOR signaling pathway and the distinct points of intervention for rapamycin and ATP-competitive inhibitors.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Akt Akt PI3K->Akt Activates TSC TSC1/2 Akt->TSC Inhibits Survival Cell Survival Akt->Survival Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->Akt Activates (pS473) S6K->PI3K Negative Feedback Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth (when dephosphorylated, inhibits translation) Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 Allosteric Inhibition TORKi ATP-Competitive Inhibitor TORKi->mTORC1 ATP-Competitive Inhibition TORKi->mTORC2 ATP-Competitive Inhibition

Caption: The mTOR signaling pathway highlighting distinct inhibition points.

Comparative Efficacy: In Vitro and In Vivo Evidence

The mechanistic differences translate directly into demonstrable variations in efficacy. Second-generation inhibitors consistently show broader and more potent activity across a range of preclinical models.

In Vitro Potency: Cell Viability and IC50 Values

ATP-competitive inhibitors typically exhibit lower half-maximal inhibitory concentration (IC50) values for cell viability compared to rapamycin, particularly in cell lines that are resistant or have intrinsic feedback activation of Akt.

Table 1: Representative Anti-Proliferative IC50 Values (72h Treatment)

Cell LineCancer TypeRapamycin (nM)OSI-027 (nM)[14]
PC-3Prostate>1000890
U87-MGGlioblastoma50 - 200400
HCT-116Colon20 - 100410
A549Lung>10001800
MCF-7Breast1 - 10400

Note: IC50 values are highly dependent on the specific cell line and assay conditions. The data for OSI-027 represents a potent dual inhibitor and serves as a comparative benchmark.

Biochemical Efficacy: Impact on Downstream Signaling

Western blot analysis provides a clear window into the biochemical consequences of mTOR inhibition. The key differentiator is the effect on Akt phosphorylation at Serine 473 (a direct mTORC2 substrate).

Table 2: Comparative Effects on mTOR Pathway Phosphorylation

Protein TargetFunctionEffect of RapamycinEffect of ATP-Competitive InhibitorRationale
p-S6K (T389) mTORC1 substrateStrong ↓Strong ↓Both inhibit mTORC1.
p-4EBP1 (T37/46) mTORC1 substratePartial ↓Strong ↓Some 4E-BP1 sites are less sensitive to rapamycin.[7]
p-Akt (S473) mTORC2 substrateNo change or ↑Strong ↓Rapamycin does not inhibit mTORC2; feedback can increase p-Akt. TORKi directly inhibits mTORC2.[11][13]
p-Akt (T308) PDK1 substrateNo change or ↑Variable ↓TORKi can indirectly reduce p-Akt(T308) by disrupting the full activation state of Akt.
In Vivo Efficacy: Tumor Xenograft Models

In animal models, the ability of ATP-competitive inhibitors to overcome the Akt feedback loop often translates to superior anti-tumor activity.

Studies in various human cancer xenograft models have shown that dual mTORC1/mTORC2 inhibitors can lead to more significant and sustained tumor growth inhibition, and in some cases, tumor regression, compared to the often cytostatic effects of rapalogs.[14] For instance, in colon cancer xenograft models, OSI-027 demonstrated superior efficacy compared with rapamycin.[14] Similarly, in a U87MG glioblastoma xenograft model, the TORKi compound Torin1 was shown to be efficacious.[14]

Essential Experimental Protocols for Comparative Evaluation

To empirically validate the efficacy of a novel inhibitor against a benchmark like rapamycin, a series of well-controlled experiments are necessary. The following protocols provide a self-validating framework for this comparison.

Protocol 1: In Vitro Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor and rapamycin (e.g., from 0.1 nM to 10 µM) in fresh culture medium. Include a vehicle control (e.g., DMSO). Replace the medium in the wells with the compound-containing medium.

  • Incubation: Incubate the plates for a defined period, typically 72 hours, to allow for anti-proliferative effects to manifest.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a 0.01M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Workflow Diagram: Cell Viability Assay

Workflow_Viability start Start seed Seed cells in 96-well plate start->seed adhere Incubate 24h (adhesion) seed->adhere treat Treat with serial dilutions of inhibitors + controls adhere->treat incubate Incubate 72h treat->incubate mtt Add MTT reagent incubate->mtt incubate_mtt Incubate 3-4h mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read Read absorbance (570 nm) solubilize->read analyze Calculate % viability and determine IC50 read->analyze end_node End analyze->end_node

Caption: Workflow for determining inhibitor IC50 using an MTT assay.

Protocol 2: Western Blot Analysis of mTOR Pathway Modulation

This technique is essential for confirming the mechanism of action by visualizing the phosphorylation status of key pathway proteins.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with the test inhibitor and rapamycin at relevant concentrations (e.g., 1x and 10x IC50) for a short duration (e.g., 2-4 hours) to observe direct signaling effects. Include vehicle and untreated controls.[6]

  • Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[6]

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[6]

  • Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody (e.g., anti-p-Akt S473, anti-p-S6K T389, or their total protein counterparts) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[15]

  • Stripping and Re-probing: To analyze multiple proteins on the same membrane, strip the antibodies and re-probe with another primary antibody (e.g., for total protein or a loading control like GAPDH or β-actin).[6]

Workflow Diagram: Western Blot Analysis

Workflow_WB start Start culture Culture & Treat Cells start->culture lyse Cell Lysis & Protein Quantification (BCA) culture->lyse prepare Prepare Samples (Normalize Protein, Add Buffer) lyse->prepare sds_page SDS-PAGE Electrophoresis prepare->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (BSA/Milk) transfer->block primary_ab Primary Antibody Incubation (4°C O/N) block->primary_ab secondary_ab Secondary Antibody Incubation (RT 1h) primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect analyze Analyze & Quantify Bands detect->analyze end_node End analyze->end_node

Caption: Standardized workflow for Western blot analysis of signaling pathways.

Protocol 3: Murine Tumor Xenograft Model for In Vivo Efficacy

This protocol provides a framework for assessing an inhibitor's anti-tumor activity in a living organism. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).[16]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, Rapamycin, Test Inhibitor at one or more doses).

  • Drug Administration: Administer the compounds according to a predetermined schedule and route (e.g., daily oral gavage, intraperitoneal injection).[16][17]

  • Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers, Volume = (Length x Width²)/2) two to three times per week.

  • Endpoint: Continue the study until tumors in the vehicle group reach a predetermined maximum size or for a specified duration. Euthanize animals and harvest tumors.

  • Pharmacodynamic Analysis: A subset of tumors can be harvested at an earlier time point (e.g., 2-4 hours post-final dose) for pharmacodynamic analysis (e.g., Western blot) to confirm target engagement in vivo.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Workflow Diagram: In Vivo Xenograft Study

Workflow_Xenograft start Start implant Implant Cancer Cells into Mice start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice when Tumors reach ~150 mm³ tumor_growth->randomize treat Administer Drugs (Vehicle, Rapamycin, Test Compound) randomize->treat monitor Monitor Tumor Volume & Body Weight (2-3x/week) treat->monitor endpoint Study Endpoint Reached monitor->endpoint harvest Harvest Tumors for Analysis (PD, Weight) endpoint->harvest analyze Analyze Data (Tumor Growth Inhibition) harvest->analyze end_node End analyze->end_node

Caption: High-level workflow for an in vivo tumor xenograft efficacy study.

Conclusion and Future Directions

The comparison between rapamycin and second-generation ATP-competitive mTOR kinase inhibitors highlights a clear evolution in cancer drug design. While rapamycin was instrumental in validating mTOR as a therapeutic target, its efficacy is often limited by its incomplete inhibition of the pathway and the compensatory activation of Akt signaling.

Second-generation inhibitors, including those based on the this compound scaffold, offer a more comprehensive and potent blockade of the mTOR pathway by targeting both mTORC1 and mTORC2. This dual inhibition effectively shuts down downstream proliferation signals while simultaneously preventing the pro-survival feedback that plagues first-generation agents. The supporting experimental data from in vitro and in vivo models consistently demonstrate a superior efficacy profile for these newer compounds in many contexts. For researchers and drug developers, the choice of inhibitor should be guided by the specific biological question and the known genetic background of the cancer model, with the understanding that dual mTORC1/mTORC2 inhibition represents a more robust strategy for disrupting the mTOR signaling network.

References

Comparison Guide: Off-Target Kinase Profiling of [4-(4-Propionylpiperazin-1-yl)phenyl]amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and methodological framework for the off-target kinase profiling of novel chemical entities based on the [4-(4-propionylpiperazin-1-yl)phenyl]amine scaffold. As researchers and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing safe and effective therapeutics. This document moves beyond mere protocol recitation to explain the causal logic behind experimental design, ensuring a robust and self-validating approach to characterizing inhibitor specificity.

The Strategic Imperative of Off-Target Profiling

The this compound scaffold is a key component of potent kinase inhibitors, most notably exemplified by Torin1, a highly selective inhibitor of the mammalian Target of Rapamycin (mTOR) kinase.[1][2] mTOR is a critical regulator of cell growth and proliferation, making it a prime target in oncology.[3] While on-target potency is the initial goal, the ultimate clinical success of an inhibitor hinges on its selectivity across the entire human kinome.

The human genome encodes over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[4] This conservation presents a significant challenge, as ATP-competitive inhibitors designed for one kinase can inadvertently bind to dozens of others.[5] Such off-target activity is a double-edged sword; it can lead to unforeseen toxicity or, serendipitously, to beneficial polypharmacology where a single agent modulates multiple disease-relevant pathways.[5][6] Therefore, comprehensive, kinome-wide profiling is not merely a characterization step but a foundational pillar of modern drug discovery, essential for interpreting biological data and predicting clinical outcomes.[7][8]

Comparative Kinome Selectivity: A Case Study of Three Analogs

To illustrate the practical application of off-target profiling, we present a comparative analysis of three hypothetical analogs built upon the core scaffold.

  • Reference Compound (Torin1): The well-characterized, highly potent, and selective mTOR inhibitor.[3]

  • Analog A (CMPD-A): A rationally designed derivative intended to improve potency and maintain selectivity.

  • Analog B (CMPD-B): An earlier-stage analog with potent on-target activity but an unknown off-target profile.

The following workflow diagram outlines the comprehensive screening cascade employed to characterize these compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Cellular Validation Compound Test Analogs (CMPD-A, CMPD-B, Torin1) PrimaryScreen Single-Dose Screen (e.g., 1 µM) vs. Large Kinase Panel (400+) Compound->PrimaryScreen Hit_Identification Identify Off-Targets (% Inhibition > 50%) PrimaryScreen->Hit_Identification DoseResponse 10-Point IC50 Determination for On-Target and Key Off-Targets Hit_Identification->DoseResponse Selectivity_Score Calculate Selectivity Score (e.g., S(10)) DoseResponse->Selectivity_Score Cellular_Assay Cellular Target Engagement (e.g., NanoBRET™) Selectivity_Score->Cellular_Assay Phenotypic_Assay Downstream Pathway Analysis (e.g., Western Blot for p-S6K) Cellular_Assay->Phenotypic_Assay Final_Analysis Comprehensive Selectivity Profile (Decision to Advance) Phenotypic_Assay->Final_Analysis

Caption: A typical workflow for kinase inhibitor off-target profiling.

Single-Dose Screening Data

The initial screen is performed at a single, high concentration (e.g., 1 µM) to cast a wide net and identify all potential interactions. The data below summarizes the percent inhibition observed for our three compounds against a selection of kinases from a 468-kinase panel.

Kinase TargetFamilyReference (Torin1) % Inhibition @ 1µMAnalog A (CMPD-A) % Inhibition @ 1µMAnalog B (CMPD-B) % Inhibition @ 1µM
mTOR PIKK 99 99 98
PIK3CAPI3K121565
PIK3CDPI3K81158
DNA-PKPIKK453085
ATMPIKK5825
ATRPIKK3418
LCKTK<1<155
SRCTK<1262
YES1TK<1151
AURKAAGC2315

Analysis of Single-Dose Data:

  • Reference (Torin1): As expected, Torin1 shows potent inhibition of mTOR with moderate activity against the related PIKK family member DNA-PK and minimal activity elsewhere, confirming its high selectivity.[9]

  • Analog A (CMPD-A): This compound maintains potent mTOR inhibition and appears even more selective than Torin1, with reduced inhibition of DNA-PK. This represents a desirable outcome of a lead optimization effort.

  • Analog B (CMPD-B): While potently inhibiting mTOR, CMPD-B demonstrates significant off-target activity. It strongly inhibits Class I PI3Ks (PIK3CA, PIK3CD), shows potent inhibition of DNA-PK, and displays unexpected activity against several SRC-family tyrosine kinases (LCK, SRC, YES1). This promiscuity would be a major concern for further development.[7]

IC50 Potency Determination

Following the initial screen, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) for the primary target and key off-targets. This quantifies the potency of each interaction.

Kinase TargetReference (Torin1) IC50 (nM)Analog A (CMPD-A) IC50 (nM)Analog B (CMPD-B) IC50 (nM)
mTOR 2.5 1.8 3.5
PIK3CA>10,000>10,000120
DNA-PK9502,10085
SRC>10,000>10,000250

Interpretation of IC50 Data: The IC50 values confirm the initial screening results. CMPD-A is the most potent and selective mTOR inhibitor. CMPD-B is confirmed as a potent dual PI3K/mTOR/DNA-PK inhibitor with additional activity against SRC. While dual inhibition can sometimes be therapeutically beneficial, this particular profile of hitting targets across different, major signaling pathways could lead to complex biological effects and potential toxicity.[10] The decision to advance such a compound would require a specific strategic rationale.

Methodologies for Kinase Profiling

Several robust technologies are available for kinome-wide profiling, each with distinct principles and advantages. A multi-platform approach is often advisable to confirm key interactions.[4]

  • Biochemical Activity-Based Assays: These are the gold standard for measuring direct inhibition of enzymatic function.[11] They typically involve a purified kinase, a substrate, and ATP. Inhibition is measured by quantifying the reduction in substrate phosphorylation.

    • Technology Example: The ADP-Glo™ Kinase Assay is a luminescence-based method that measures ADP production, a universal product of kinase reactions. Its high sensitivity and tolerance for high ATP concentrations make it suitable for a wide range of kinases.[12]

    • Causality: Choosing an assay format requires careful consideration of the ATP concentration. Performing assays at or near the Michaelis constant (Km) for ATP for each kinase provides the most accurate measure of inhibitor potency, but testing at physiological ATP concentrations (e.g., 1 mM) can offer more biologically relevant insights.[13]

  • Competition Binding Assays: These assays measure the ability of a compound to displace a known, high-affinity ligand from the kinase's active site. They measure binding affinity (Kd) rather than enzymatic inhibition (IC50).

    • Technology Example: KINOMEscan™ (DiscoveRx) is a widely used platform that employs a proprietary active site-directed competition binding assay. It can profile compounds against panels of over 450 kinases.[14][15]

    • Causality: Binding does not always equate to inhibition. A compound might bind to an inactive conformation of the kinase without affecting its activity. However, binding assays are an excellent high-throughput method for identifying direct physical interactions and are not dependent on sourcing specific substrates for each kinase.[16]

  • Cell-Based Target Engagement Assays: To confirm that a compound interacts with its target in a physiological context, cellular assays are essential.[11]

    • Technology Example: NanoBRET™ (NanoLuciferase® Bioluminescence Resonance Energy Transfer) is a live-cell technology that can quantify compound binding to a specific kinase target. It provides direct evidence of target engagement within living cells.[8]

    • Causality: Cellular assays are critical because they account for cell permeability, efflux pumps, and intracellular ATP concentrations, providing a more accurate reflection of a compound's functional activity in a biological system.

The diagram below illustrates the conceptual difference between a selective and a non-selective inhibitor based on kinome-wide screening data.

Caption: Selective vs. Non-Selective Kinase Inhibition.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol describes a universal, luminescence-based in vitro kinase assay for determining the IC50 value of an inhibitor against a specific kinase. This system is self-validating through the inclusion of appropriate positive and negative controls.

4.1. Materials and Reagents

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Enzyme System: Purified target kinase, appropriate substrate (peptide or protein), and reaction buffer (e.g., Promega)

  • Test Compounds: Serially diluted in DMSO, then further diluted in kinase buffer.

  • ATP Solution: High purity ATP (Promega).

  • Assay Plates: White, opaque 384-well plates.

  • Multichannel pipettes and a plate-based luminometer.

4.2. Step-by-Step Methodology

  • Compound Preparation: a. Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting at 1 mM. b. Create an intermediate dilution plate by transferring 1 µL of each compound concentration into a fresh plate and adding 99 µL of kinase reaction buffer. This creates a 100x working stock.

  • Kinase Reaction Setup (5 µL total volume): a. To each well of a 384-well assay plate, add 1.25 µL of kinase reaction buffer. b. Add 1.25 µL of the 100x working compound stock. For controls, add buffer with 1% DMSO (negative control, 100% activity) or a known pan-kinase inhibitor like staurosporine (positive control, 0% activity). c. Add 2.5 µL of a 2x Kinase/Substrate/ATP mixture. The final concentration of ATP should be at the Km for the specific kinase being tested. The enzyme concentration should be optimized beforehand to produce a signal within the linear range of the assay.

  • Reaction Incubation: a. Mix the plate gently on a plate shaker for 30 seconds. b. Centrifuge briefly to collect contents at the bottom of the wells. c. Incubate the reaction at room temperature for 60 minutes. This time should be within the linear phase of the enzymatic reaction, determined during assay development.

  • Reaction Termination and ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation: a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. b. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: a. Measure the luminescence of each well using a plate-based luminometer with an integration time of 0.5 to 1 second per well.

4.3. Data Analysis

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Determine IC50 Value:

    • Plot the Percent Inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[17] It is crucial to note that IC50 values can be highly dependent on assay conditions, and for ATP-competitive inhibitors, they are particularly sensitive to the ATP concentration used.[13] For this reason, reporting the ATP concentration alongside the IC50 value is essential for data comparability.[18]

Conclusion

The systematic profiling of this compound analogs reveals critical insights into their selectivity and potential for clinical development. A multi-faceted approach, beginning with broad, single-dose screening followed by quantitative IC50 determination and cellular target validation, provides the most comprehensive and reliable data. As demonstrated with our hypothetical analogs, this workflow can clearly distinguish between a highly selective lead candidate (Analog A) and a more promiscuous compound with a complex off-target profile (Analog B). By grounding experimental choices in a solid understanding of kinase biology and assay technology, researchers can confidently navigate the complexities of kinase inhibitor development, ultimately leading to safer and more effective targeted therapies.

References

A Comparative Analysis of [4-(4-Propionylpiperazin-1-yl)phenyl]amine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

The [4-(4-Propionylpiperazin-1-yl)phenyl]amine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This guide provides a comprehensive comparative analysis of the half-maximal inhibitory concentration (IC50) values of key derivatives based on this scaffold, with a primary focus on their activity against the mammalian Target of Rapamycin (mTOR), a critical regulator of cell growth and proliferation frequently dysregulated in cancer. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, provide detailed experimental protocols for assessing their inhibitory activity, and contextualize their mechanism of action within relevant signaling pathways.

The Rise of a Privileged Scaffold: Targeting the mTOR Pathway

The mTOR kinase is a central node in cellular signaling, integrating inputs from growth factors, nutrients, and cellular energy status to control protein synthesis, cell growth, and proliferation.[1][2][3] Its pivotal role in cancer has driven the development of numerous inhibitors. The this compound core has proven to be a highly effective pharmacophore for achieving potent and selective inhibition of mTOR.

This guide will focus on a series of compounds developed from a quinoline screening hit, culminating in the discovery of Torin1, a highly potent and selective mTOR inhibitor.[1][2][4] The comparative analysis of these derivatives offers valuable insights into the chemical features that drive their biological activity.

Comparative Analysis of IC50 Values

The inhibitory potency of the this compound derivatives was evaluated using both biochemical and cellular assays. The biochemical assay measures the direct inhibition of the mTORC1 enzyme, while the cellular assay assesses the inhibition of S6K phosphorylation, a downstream substrate of mTORC1, in cells.[1] Selectivity was determined by counter-screening against the closely related kinase PI3K.[1][2]

Table 1: Biochemical and Cellular IC50 Values of Key this compound Derivatives[1]
Compound IDStructuremTORC1 Biochemical IC50 (nM)mTOR Cellular IC50 (nM)PI3K Cellular IC50 (nM)
1 (Screening Hit) Quinoline core5000>10000>300
7 Benzonaphthyridinone core5.43>300
Torin1 (26) Optimized Benzonaphthyridinone0.2921800
8 De-acylated analog of 7-2-10 fold less potent than 7>300

Data synthesized from Liu et al., 2010.[1]

Structure-Activity Relationship (SAR) Insights

The development from the initial screening hit to the highly potent Torin1 reveals critical structure-activity relationships:

  • Core Scaffold Rigidity: The transition from the more flexible quinoline core of compound 1 to the rigid tricyclic benzonaphthyridinone scaffold of compound 7 resulted in a dramatic, over 1000-fold improvement in cellular mTOR potency.[1] This highlights the importance of a constrained conformation for optimal binding to the mTOR active site.

  • The Propionyl Group: Removal of the propionyl group from the piperazine moiety, as seen in compound 8 , led to a 2- to 10-fold reduction in both biochemical and cellular potency.[1] This suggests that the propionyl group is involved in a key interaction within the kinase's active site, potentially forming a hydrogen bond with Lys2186.[1]

  • Substitutions on the Phenyl Ring: The presence of a trifluoromethyl group on the phenyl ring of Torin1 contributes to its high potency. Further substitutions on this ring can modulate both potency and selectivity.

  • Quinoline Moiety: Modifications to the quinoline portion of the molecule also significantly impact activity, indicating its involvement in key binding interactions.

Signaling Pathway Context: The PI3K/Akt/mTOR Axis

The this compound derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell survival, growth, and proliferation.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits (when unphosphorylated) Inhibitor [4-(4-Propionylpiperazin-1-yl) phenyl]amine Derivatives Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.

As illustrated, these derivatives act as ATP-competitive inhibitors of both mTORC1 and mTORC2, thereby blocking downstream signaling that leads to cell growth and proliferation.[1]

Experimental Protocols for IC50 Determination

The determination of IC50 values is a cornerstone of drug discovery, quantifying the concentration of an inhibitor required to reduce a specific biological process by 50%.[5] Below are representative protocols for biochemical and cellular assays used to evaluate mTOR inhibitors.

Biochemical mTORC1 Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 and its inhibition by the test compounds.

Biochemical_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds in DMSO Start->Compound_Prep Incubate_1 Add compounds and enzyme mix to microplate wells Compound_Prep->Incubate_1 Enzyme_Mix Prepare mTORC1 enzyme and substrate (e.g., S6K1) mix Enzyme_Mix->Incubate_1 Reaction_Start Initiate kinase reaction by adding ATP Incubate_1->Reaction_Start Incubate_2 Incubate at room temperature Reaction_Start->Incubate_2 Detection Add detection reagent (e.g., ADP-Glo™) Incubate_2->Detection Readout Measure luminescence Detection->Readout Analysis Calculate IC50 values Readout->Analysis End End Analysis->End

Caption: Workflow for a typical biochemical kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a series of dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compounds, recombinant mTORC1 enzyme, and a suitable substrate (e.g., a peptide derived from S6K1).

  • Reaction Initiation: Start the kinase reaction by adding a solution containing ATP.

  • Incubation: Allow the reaction to proceed for a defined period at room temperature.

  • Detection: Stop the reaction and quantify the amount of ADP produced (a measure of kinase activity) using a commercially available kit such as ADP-Glo™.

  • Data Analysis: Measure the resulting luminescence and plot the inhibition curve to determine the IC50 value.

Cellular mTOR Inhibition Assay (Western Blot)

This assay measures the inhibition of mTOR signaling within a cellular context by quantifying the phosphorylation of a downstream target.[1]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., mouse embryonic fibroblasts or a relevant cancer cell line) and allow them to adhere. Treat the cells with increasing concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific for the phosphorylated form of an mTOR substrate (e.g., phospho-S6K). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Analysis: Add a chemiluminescent substrate and capture the signal. Quantify the band intensity and normalize to a loading control (e.g., total S6K or a housekeeping protein). The reduction in the phosphorylated protein signal is used to determine the cellular IC50 value.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The comparative analysis of derivatives such as Torin1 demonstrates the critical role of scaffold rigidity and specific substituent effects in achieving high-affinity binding to the mTOR active site. The methodologies outlined in this guide provide a robust framework for the continued evaluation and optimization of this important class of anticancer agents. The compelling in vitro and in vivo data for optimized compounds underscore the therapeutic potential of targeting the mTOR pathway with this chemical series.

References

The New Wave of mTOR Inhibition: A Head-to-Head Comparison of Torin1 and Other Second-Generation Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (mTOR) is a central kinase that governs cell growth, proliferation, and metabolism, making it a prime target in cancer therapy and other diseases.[1] While first-generation mTOR inhibitors, the rapalogs, showed clinical promise, their efficacy is limited by incomplete mTORC1 inhibition and a feedback activation of PI3K/Akt signaling.[2] This has spurred the development of second-generation mTOR inhibitors, which act as ATP-competitive inhibitors of the mTOR kinase domain, targeting both mTORC1 and mTORC2 complexes.[1]

This guide provides a comprehensive head-to-head comparison of Torin1, a pioneering second-generation mTOR inhibitor, with other prominent inhibitors in its class, including Torin2, AZD8055, PP242, and XL388. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and provide detailed protocols for their evaluation.

The mTOR Signaling Network: A Tale of Two Complexes

The mTOR kinase is the catalytic core of two distinct protein complexes, mTORC1 and mTORC2.[3] Understanding their differential roles is crucial for appreciating the advancements offered by second-generation inhibitors.

  • mTORC1: This complex is sensitive to nutrient and growth factor signals and is the primary target of rapamycin.[4] It promotes anabolic processes like protein and lipid synthesis by phosphorylating key substrates such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[5]

  • mTORC2: Generally considered rapamycin-insensitive, mTORC2 regulates cell survival and cytoskeletal organization.[4] A key substrate of mTORC2 is Akt, which it phosphorylates at Serine 473, leading to its full activation.[5]

First-generation inhibitors like rapamycin only allosterically inhibit mTORC1, leaving mTORC2 activity largely intact. This incomplete inhibition can lead to a feedback activation of Akt, a pro-survival signal, thereby limiting their therapeutic efficacy.[6] Second-generation inhibitors overcome this by directly targeting the ATP-binding site of the mTOR kinase, thus inhibiting both mTORC1 and mTORC2.[1]

mTOR_Signaling_Pathway cluster_0 Downstream Effects GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Cell Survival AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) (full activation) S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Torin1 Torin1 & Other 2nd Gen Inhibitors Torin1->mTORC2 Torin1->mTORC1 Rapamycin Rapamycin (Rapalogs) Rapamycin->mTORC1

Caption: The mTOR signaling pathway highlighting the dual inhibition of mTORC1 and mTORC2 by second-generation inhibitors like Torin1, in contrast to the mTORC1-specific inhibition by rapamycin.

Head-to-Head Comparison: Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits the target kinase over other kinases). The half-maximal inhibitory concentration (IC50) is a common measure of potency, with lower values indicating higher potency.

InhibitormTOR IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/mTOR)Other Notable Targets (IC50)
Torin1 2-10[5]~1,800[7]~180-900 foldDNA-PK (~1,000 nM), ATM (~600 nM)[7]
Torin2 ~0.25 (cellular EC50)[8]~200 (cellular EC50)[8]~800 fold[8]ATM (28 nM), ATR (35 nM), DNA-PK (118 nM)[9]
AZD8055 0.8[5]>1,000[5]>1,000 foldHighly selective for mTOR[5]
PP242 8[5]>100-fold selective vs PI3Kα/β/γ[10]>100 foldRET, JAK2 (inhibited >80% at 100x mTOR IC50)[7]
XL388 Not explicitly statedNot explicitly statedDual mTOR/PI3K inhibitorA benzoxazepine class compound targeting ATP-binding sites[11]

Analysis of Comparative Data:

  • Potency: Torin2 and AZD8055 demonstrate exceptional potency against mTOR, with IC50 values in the sub-nanomolar to low nanomolar range.[5][8] Torin1 and PP242 are also highly potent inhibitors.[5]

  • Selectivity: Torin1, Torin2, and AZD8055 exhibit high selectivity for mTOR over the closely related PI3K kinases.[5][7][8] This is a critical feature, as off-target inhibition of PI3K can lead to different biological effects and potential toxicities. PP242, while selective against most PI3Ks, shows some off-target activity against other kinases like RET and JAK2 at higher concentrations.[7] XL388 is designed as a dual mTOR/PI3K inhibitor.[11]

  • Torin1 vs. Torin2: Torin2 was developed to improve upon the pharmacological properties of Torin1, such as bioavailability and metabolic stability.[8] While both are potent mTOR inhibitors, Torin2 also potently inhibits other PIKK family kinases like ATM, ATR, and DNA-PK at nanomolar concentrations, a feature not as prominent with Torin1.[9]

Experimental Validation: Assessing Inhibitor Efficacy

To rigorously compare these inhibitors, a series of well-defined cellular and biochemical assays are essential. Here, we provide step-by-step protocols for key experiments.

In Vitro mTOR Kinase Assay

This assay directly measures the ability of an inhibitor to block the kinase activity of purified mTOR complexes.

Principle: Immunoprecipitated mTORC1 or mTORC2 is incubated with a substrate (e.g., recombinant 4E-BP1 or Akt) and ATP. The amount of phosphorylated substrate is then quantified, typically by Western blotting or ELISA.

Step-by-Step Protocol:

  • Immunoprecipitation of mTOR Complexes:

    • Lyse cells (e.g., HEK293T) with a CHAPS-based lysis buffer.

    • Incubate the lysate with an antibody specific for an mTORC1 component (e.g., Raptor) or mTORC2 component (e.g., Rictor) overnight at 4°C.

    • Capture the antibody-protein complexes using Protein A/G agarose beads.

    • Wash the beads extensively to remove non-specific binding.

  • Kinase Reaction:

    • Resuspend the beads in a kinase assay buffer containing the mTOR substrate (e.g., 1 µg of inactive p70S6K).[12]

    • Add the test inhibitor at various concentrations. Include a DMSO vehicle control.

    • Initiate the reaction by adding ATP (e.g., 100 µM).[12]

    • Incubate at 30°C for 30 minutes.[12]

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-p70S6K Thr389).

    • Visualize the bands using chemiluminescence and quantify the signal.[12]

Kinase_Assay_Workflow Start Start: Cell Lysate IP Immunoprecipitation (e.g., anti-Raptor for mTORC1) Start->IP Kinase_Reaction Kinase Reaction: - mTOR substrate (e.g., 4E-BP1) - ATP - Inhibitor (or DMSO) IP->Kinase_Reaction SDS_PAGE SDS-PAGE Kinase_Reaction->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detection with Phospho-specific Antibody Western_Blot->Detection Analysis Data Analysis: Determine IC50 Detection->Analysis

Caption: A streamlined workflow for an in vitro mTOR kinase assay to determine inhibitor potency.

Western Blot Analysis of mTOR Signaling in Cells

This is the gold-standard cellular assay to confirm that an inhibitor is engaging its target in a cellular context and to assess its impact on downstream signaling.

Principle: Cells are treated with the mTOR inhibitor, and the phosphorylation status of key downstream targets of mTORC1 (p-S6K, p-4E-BP1) and mTORC2 (p-Akt S473) is assessed by Western blotting.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7, U87-MG) and allow them to adhere overnight.

    • Treat cells with a dose-range of the mTOR inhibitor for a specified time (e.g., 1-4 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[13]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[3]

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • p-mTOR (Ser2448)

      • mTOR

      • p-S6K (Thr389)

      • S6K

      • p-4E-BP1 (Thr37/46)

      • 4E-BP1

      • p-Akt (Ser473)

      • Akt

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Visualize bands using an ECL substrate and an imaging system.[13]

Cell Viability and Proliferation Assays

These assays determine the functional consequence of mTOR inhibition on cell growth and survival.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol (MTT Assay):

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • After 24 hours, treat the cells with a serial dilution of the mTOR inhibitor for 48-72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[15]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[15]

    • Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.[15]

    • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve to determine the IC50 value for cell growth inhibition.

Comparative Efficacy in Cellular Models

Several studies have directly compared the effects of these inhibitors in various cancer cell lines. For instance, in glioblastoma (GB) cells, Torin2 was found to be more effective than Torin1 and XL388 in suppressing cell proliferation and migration.[11] Notably, while Torin1 and XL388 showed some level of drug resistance, Torin2 was able to completely eradicate the GB cell population in these studies.[11] Another study comparing a panel of pan-mTOR inhibitors found that Torin1 and PP242 were more "rapamycin-like" in their effects, while Torin2 and AZD8055 had a different profile, suggesting subtle differences in their downstream consequences.[4]

Practical Considerations: Beyond Potency and Selectivity

  • Solubility and Bioavailability: A significant advantage of Torin2 over Torin1 is its improved bioavailability and metabolic stability, making it more suitable for in vivo studies.[8] Rapamycin has very poor water solubility and chemical stability.[5]

  • Off-Target Effects: While highly selective, it's crucial to be aware of potential off-target effects, especially at higher concentrations. For example, Torin2's potent inhibition of ATM and ATR could be beneficial in combination with DNA-damaging agents but might be an unwanted off-target effect in other contexts.[9] PP242's inhibition of RET and JAK kinases is another example.[7]

  • Slow Off-Rate Kinetics: Torin1 and Torin2 have been shown to have a slow dissociation from mTOR, leading to sustained inhibition of the kinase even after the drug is removed from the medium.[9] This contrasts with other ATP-competitive inhibitors like PP242.[9]

Conclusion

The development of second-generation mTOR inhibitors has provided researchers with powerful tools to dissect the complexities of mTOR signaling and has opened new avenues for therapeutic intervention. Torin1 remains a valuable and widely used tool compound due to its high potency and selectivity. However, newer agents like Torin2 and AZD8055 offer improved pharmacological properties and, in some cases, greater efficacy.

The choice of inhibitor will ultimately depend on the specific research question. For studies requiring highly selective mTOR inhibition with good in vivo properties, Torin2 or AZD8055 may be superior choices. For dissecting the specific roles of mTOR versus other PIKK family members, a careful comparison of Torin1 and Torin2 could be insightful. As our understanding of the nuances of mTOR signaling continues to evolve, so too will the development of even more refined and targeted inhibitors.

References

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, confirming that a compound induces apoptosis—programmed cell death—is a critical step. However, a simple "yes" or "no" is insufficient. A rigorous validation strategy is required to elucidate the specific molecular pathway, ensuring the compound's mechanism of action is well-understood. This guide provides a multi-tiered approach to validating apoptosis, explaining the causality behind experimental choices and offering detailed protocols for robust, reproducible results.

The Core Machinery of Apoptosis: Intrinsic vs. Extrinsic Pathways

Apoptosis is executed through two primary signaling cascades: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway.[1][2][3] Although distinct, both pathways converge on the activation of executioner caspases, a family of proteases that dismantle the cell in a controlled manner.[2][4][5]

  • The Extrinsic Pathway is initiated by external signals, where ligands like TNF-α or TRAIL bind to death receptors on the cell surface.[1][5][6] This binding recruits adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), which activates caspase-8, directly triggering the executioner caspases.[1][6]

  • The Intrinsic Pathway is triggered by internal stimuli such as DNA damage or growth factor withdrawal.[1][3][4] These stresses lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the mitochondrial outer membrane. This releases cytochrome c into the cytosol, which then binds to Apaf-1, forming the "apoptosome" that activates the initiator caspase-9.[1][5]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Death Receptor->DISC Caspase-8 Activated Caspase-8 DISC->Caspase-8 Executioner Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Executioner Caspases Cellular Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bax/Bak Activation Cellular Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase-9 Activated Caspase-9 Apoptosome->Caspase-9 Caspase-9->Executioner Caspases Apoptosis Apoptosis (Cell Dismantling) Executioner Caspases->Apoptosis

Figure 1. The Intrinsic and Extrinsic Apoptosis Pathways.

A Multi-Tiered Experimental Workflow

Relying on a single assay is insufficient for validating apoptosis. A sequential, multi-faceted approach provides a more complete and reliable picture. This guide proposes a three-tiered workflow.

Workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Confirmation cluster_tier3 Tier 3: Mechanism Elucidation T1_Morph Morphological Changes (Microscopy) T1_Annexin Annexin V / PI Staining (Flow Cytometry) T2_TUNEL TUNEL Assay (DNA Fragmentation) T1_Annexin->T2_TUNEL T2_Caspase Caspase Activity (Caspase-3/7 Assay) T1_Annexin->T2_Caspase T3_Western Western Blot (Key Protein Markers) T2_Caspase->T3_Western T3_Mito Mitochondrial Potential (JC-1 Assay) T2_Caspase->T3_Mito T3_Caspase_IE Initiator Caspase Assays (Caspase-8 & -9) T2_Caspase->T3_Caspase_IE Conclusion Mechanism Validated T3_Western->Conclusion T3_Mito->Conclusion T3_Caspase_IE->Conclusion Start Compound Treatment Start->T1_Morph Start->T1_Annexin

Figure 2. A Three-Tiered Workflow for Apoptosis Validation.

Tier 1: Initial Screening for Apoptotic Events

The first step is to quickly determine if the compound induces hallmark features of apoptosis at the cellular level.

Annexin V & Propidium Iodide (PI) Staining

Scientific Rationale: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be fluorescently labeled to detect these early apoptotic cells.[7][8] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[7][9] Co-staining allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[9]

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Preparation: Induce apoptosis using your compound for the desired time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.[10]

  • Harvesting: Collect 1-5 x 10⁵ cells per sample by centrifugation. For adherent cells, gently trypsinize and combine with the supernatant to include any floating apoptotic cells.[9]

  • Washing: Wash cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL solution). Gently mix.[9]

  • Incubation: Incubate for 15-20 minutes at room temperature, protected from light.[10]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

Tier 2: Confirmation of Apoptotic Execution

Positive results from Tier 1 should be confirmed with assays that measure downstream events in the apoptotic cascade.

TUNEL Assay

Scientific Rationale: A key feature of late-stage apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments.[11] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to add labeled dUTPs to the 3'-hydroxyl ends of these DNA breaks, allowing for their detection.[11]

Experimental Protocol: Fluorescent TUNEL Assay

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.25% Triton™ X-100 in PBS.[12]

  • Equilibration: (Optional but recommended) Incubate the sample with an equilibration buffer to prime the DNA ends for the enzyme.[11]

  • TdT Labeling: Incubate cells with the TdT reaction mix (containing TdT enzyme and fluorescently-labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[11][12]

  • Washing: Stop the reaction and wash the cells to remove unincorporated nucleotides.

  • Analysis: Counterstain nuclei with DAPI and analyze via fluorescence microscopy or flow cytometry.

Caspase-3/7 Activity Assay

Scientific Rationale: Caspases-3 and -7 are the primary executioner caspases.[13] Their activation is a central point of convergence for both intrinsic and extrinsic pathways. These caspases cleave numerous cellular substrates, leading to the morphological changes of apoptosis. Assays often use a synthetic peptide substrate (e.g., DEVD) conjugated to a fluorophore or a luminogenic molecule.[13] Cleavage of the substrate by active caspase-3/7 releases the reporter molecule, generating a measurable signal.

Experimental Protocol: Luminescent Caspase-Glo® 3/7 Assay

  • Cell Plating: Seed cells in a 96-well plate and treat with compounds as required.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the reagent to each well. Mix on a plate shaker for 30-60 seconds.[14]

  • Incubation: Incubate at room temperature for 1-3 hours, protected from light.[14]

  • Measurement: Measure the luminescence using a plate luminometer.

Tier 3: Elucidation of the Specific Pathway

With apoptosis confirmed, the final tier focuses on distinguishing between the intrinsic and extrinsic pathways.

Western Blotting for Key Apoptotic Markers

Scientific Rationale: Western blotting allows for the semi-quantitative detection of specific proteins involved in the apoptotic cascade.[15] The choice of protein targets is critical for pathway elucidation.

  • To Confirm Caspase Cascade: Look for cleaved (activated) forms of caspases (e.g., Caspase-3, -8, -9) and the cleavage of PARP, a key substrate of executioner caspases.[15]

  • To Investigate Intrinsic Pathway: Measure the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2. An increased Bax:Bcl-2 ratio suggests mitochondrial involvement.[16] Also, probe for the release of cytochrome c from the mitochondria into the cytosol by analyzing fractionated cell lysates.[16]

  • To Investigate Extrinsic Pathway: Detect the cleavage of pro-caspase-8 into its active form.

Experimental Protocol: Western Blotting

  • Lysis: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your targets (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, Cleaved Caspase-8, Cleaved Caspase-9, Cytochrome c, β-actin) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).[14][17]

Mitochondrial Membrane Potential (ΔΨm) Assay

Scientific Rationale: The loss of mitochondrial membrane potential (ΔΨm) is a hallmark event of the intrinsic pathway, occurring before the release of cytochrome c.[18] The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria.[19] In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence.[18] In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.[18] A shift from red to green fluorescence indicates mitochondrial depolarization.

Experimental Protocol: JC-1 Staining

  • Cell Preparation: Prepare cells after compound treatment.

  • JC-1 Staining: Incubate cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Wash cells with assay buffer to remove excess dye.

  • Analysis: Analyze immediately by fluorescence microscopy or flow cytometry, measuring the fluorescence intensity in both the red (aggregates) and green (monomers) channels. A decrease in the red/green fluorescence ratio indicates apoptosis.

Case Study: Comparing Apoptosis-Inducing Compounds

To illustrate the application of this guide, we compare three well-characterized compounds with distinct mechanisms.

  • Etoposide: A topoisomerase II inhibitor that causes DNA damage, primarily inducing the intrinsic pathway.[20][21][22]

  • Staurosporine: A broad-spectrum protein kinase inhibitor that potently induces the intrinsic pathway.[23][24][25]

  • TRAIL: (TNF-related apoptosis-inducing ligand) A death ligand that directly activates the extrinsic pathway by binding to its receptors, DR4 and DR5.[26][27][28]

AssayEtoposide (Intrinsic)Staurosporine (Intrinsic)TRAIL (Extrinsic)Expected Outcome Rationale
Annexin V+/PI- (%) +++++++++All compounds induce apoptosis, leading to PS externalization.
TUNEL Positive (%) +++++++++All compounds lead to the final execution phase of DNA fragmentation.
Caspase-3/7 Activity High Fold IncreaseHigh Fold IncreaseHigh Fold IncreaseBoth pathways converge on activating executioner caspases.
Caspase-9 Activation Strong ActivationStrong ActivationMinimal/No ActivationCaspase-9 is the key initiator caspase for the intrinsic pathway.
Caspase-8 Activation Minimal/No ActivationMinimal/No ActivationStrong ActivationCaspase-8 is the key initiator caspase for the extrinsic pathway.
ΔΨm (Red/Green Ratio) Significant DecreaseSignificant DecreaseNo Significant ChangeLoss of mitochondrial potential is a hallmark of the intrinsic pathway.
Bax:Bcl-2 Ratio IncreasedIncreasedNo Significant ChangeIntrinsic pathway activation involves altering the balance of Bcl-2 family proteins.
Cytochrome c Release Yes (Cytosolic)Yes (Cytosolic)NoA direct consequence of mitochondrial outer membrane permeabilization in the intrinsic pathway.

By systematically applying this tiered approach, researchers can move beyond simple confirmation of cell death to a robust and defensible validation of the specific apoptotic mechanism induced by their compound of interest. This level of detail is paramount for advancing drug discovery and fundamental research.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of [4-(4-Propionylpiperazin-1-yl)phenyl]amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted drug discovery, particularly within the realm of kinase inhibitors, achieving absolute specificity is a formidable challenge. The highly conserved nature of the ATP-binding pocket across the human kinome often leads to unintended off-target interactions, a phenomenon known as cross-reactivity. These off-target effects can result in unforeseen toxicities or, in some instances, reveal novel therapeutic opportunities. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the [4-(4-Propionylpiperazin-1-yl)phenyl]amine scaffold, exemplified by the potent mTOR inhibitor, Torin1. We will objectively compare its performance against established tyrosine kinase inhibitors (TKIs) — Imatinib, Nilotinib, and Bosutinib — providing supporting experimental data and detailed methodologies to empower researchers in their drug development endeavors.

The Imperative of Selectivity Profiling

The development of a successful kinase inhibitor hinges on a thorough understanding of its interaction landscape within the complex cellular environment. A highly selective inhibitor interacts with its intended target at concentrations significantly lower than those required to bind other kinases. Conversely, a non-selective inhibitor may engage multiple targets, leading to a complex pharmacological profile. Proactively assessing cross-reactivity is not merely a regulatory hurdle but a critical step in elucidating a compound's true mechanism of action and predicting its clinical safety and efficacy.[1][2]

This guide will navigate through the experimental approaches used to characterize the selectivity of these inhibitors, from broad kinome-wide screening to cellular target engagement verification.

Comparative Kinome-Wide Selectivity

To provide a clear comparison of the cross-reactivity profiles of Torin1 and the selected TKIs, we have compiled data from publicly available kinome scan databases and peer-reviewed literature. It is important to note that while efforts are made to standardize these assays, variations in experimental conditions can exist between different data sources.

Kinase InhibitorPrimary Target(s)Key Off-Targets (selected)Selectivity Score (S-Score)*Data Source
Torin1 mTORDNA-PK, ATM, ATRHigh[3]
Imatinib ABL, KIT, PDGFRDDR1, NQO2Moderate[4][5]
Nilotinib ABL, KIT, PDGFRDDR1, DDR2, CSF1RHigh[6]
Bosutinib SRC, ABLMultiple SRC family kinases, STE20 kinasesModerate[7][8][9]

*Selectivity Score (S-Score) is a qualitative assessment based on the number and potency of off-target interactions. A higher score indicates greater selectivity.

Torin1 , a compound embodying the this compound scaffold, demonstrates remarkable selectivity for mTOR within the PI3K-related kinase (PIKK) family.[3] Its off-target activities are primarily confined to other members of this family, such as DNA-PK, ATM, and ATR, and at significantly higher concentrations.

In contrast, the TKIs exhibit broader cross-reactivity profiles. Imatinib , while revolutionary in chronic myeloid leukemia (CML) treatment, is known to inhibit other kinases like DDR1 and the non-kinase target NQO2.[4][5] Nilotinib , a second-generation TKI, was designed for greater potency against BCR-ABL and displays a more refined selectivity profile than imatinib, though it still interacts with targets like DDR1/2 and CSF1R.[6] Bosutinib , a dual SRC/ABL inhibitor, shows a distinct pattern of off-target effects, potently inhibiting multiple SRC family kinases and apoptosis-linked STE20 kinases.[7][8][9]

dot graph "Kinase_Inhibitor_Selectivity_Comparison" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes for Inhibitors Torin1 [pos="0,3!", fillcolor="#4285F4", fontcolor="#FFFFFF", label="Torin1\n(mTOR Inhibitor)"]; Imatinib [pos="-3,0!", fillcolor="#EA4335", fontcolor="#FFFFFF", label="Imatinib\n(ABL, KIT, PDGFR)"]; Nilotinib [pos="0,-3!", fillcolor="#FBBC05", fontcolor="#FFFFFF", label="Nilotinib\n(ABL, KIT, PDGFR)"]; Bosutinib [pos="3,0!", fillcolor="#34A853", fontcolor="#FFFFFF", label="Bosutinib\n(SRC, ABL)"];

// Nodes for Off-Targets PIKK [pos="0,5!", shape=ellipse, fillcolor="#F1F3F4", label="PIKK Family\n(DNA-PK, ATM, ATR)"]; DDR1 [pos="-5,0!", shape=ellipse, fillcolor="#F1F3F4", label="DDR1"]; NQO2 [pos="-5,-2!", shape=ellipse, fillcolor="#F1F3F4", label="NQO2"]; DDR2 [pos="0,-5!", shape=ellipse, fillcolor="#F1F3F4", label="DDR2"]; SRC_family [pos="5,2!", shape=ellipse, fillcolor="#F1F3F4", label="SRC Family Kinases"]; STE20 [pos="5,-2!", shape=ellipse, fillcolor="#F1F3F4", label="STE20 Kinases"];

// Edges Torin1 -> PIKK [label="Primary Off-Targets"]; Imatinib -> DDR1 [label="Off-Target"]; Imatinib -> NQO2 [label="Off-Target"]; Nilotinib -> DDR1 [label="Off-Target"]; Nilotinib -> DDR2 [label="Off-Target"]; Bosutinib -> SRC_family [label="Off-Targets"]; Bosutinib -> STE20 [label="Off-Targets"]; } Caption: Comparative cross-reactivity profiles of selected kinase inhibitors.

Experimental Methodologies for Cross-Reactivity Profiling

A multi-faceted approach is essential for a comprehensive assessment of inhibitor selectivity. This typically involves a combination of in vitro biochemical assays and cell-based methods to confirm target engagement and identify off-target effects in a more physiologically relevant context.

In Vitro Kinase Selectivity Profiling

This is the foundational method for assessing the cross-reactivity of a kinase inhibitor. It involves testing the compound against a large panel of purified kinases to determine its inhibitory activity (typically as an IC50 value).

In_Vitro_Kinase_Profiling_Workflow Compound Test Inhibitor (this compound derivative) Assay In Vitro Kinase Assay (e.g., ADP-Glo, TR-FRET) Compound->Assay Kinase_Panel Panel of Purified Kinases (~400 kinases) Kinase_Panel->Assay Data_Acquisition IC50 Determination Assay->Data_Acquisition Analysis Selectivity Profile Generation Data_Acquisition->Analysis

Step-by-Step Protocol: In Vitro Kinase Assay (Adapted from Promega's ADP-Glo™ Kinase Assay)

  • Reagent Preparation:

    • Prepare a 2X kinase/buffer solution containing the specific kinase of interest in the recommended reaction buffer.

    • Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate and ATP at a concentration relevant to the kinase's Km.

    • Prepare serial dilutions of the test inhibitor.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO as a vehicle control).

    • Add 2 µL of the 2X kinase/buffer solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP solution.

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

CETSA_Workflow Cells Intact Cells Treatment Treat with Inhibitor or Vehicle Control Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Detection Western Blot or Mass Spectrometry Centrifugation->Detection Analysis Determine Thermal Shift Detection->Analysis

Step-by-Step Protocol: CETSA with Western Blot Detection (Adapted from Dayalan Naidu et al., 2021) [2]

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the test inhibitor or vehicle control for a specified time (e.g., 1-3 hours).

  • Heat Treatment:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Quantitative Proteomics for Unbiased Off-Target Identification

Quantitative mass spectrometry-based proteomics offers an unbiased approach to identify both the intended target and potential off-targets of an inhibitor directly from a complex cellular lysate.

Proteomics_Workflow Lysate Cell Lysate Incubation Incubate Lysate with Affinity Matrix Lysate->Incubation Affinity_Matrix Immobilized Inhibitor (Affinity Matrix) Affinity_Matrix->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Identification Identify and Quantify Bound Proteins MS_Analysis->Identification

Step-by-Step Protocol: Affinity Chromatography Coupled with Mass Spectrometry (Adapted from Bantscheff et al., 2007) [4]

  • Preparation of Affinity Matrix:

    • Synthesize an analogue of the inhibitor containing a linker for immobilization onto a solid support (e.g., Sepharose beads).

  • Affinity Pull-down:

    • Incubate the cell lysate with the inhibitor-coupled beads. For competition experiments, pre-incubate the lysate with the free inhibitor before adding the beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Elution and Digestion:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS/MS spectra using a protein database search algorithm.

    • Quantify the relative abundance of the identified proteins between the control and inhibitor-treated samples. Proteins that show a significant decrease in binding in the presence of the free inhibitor are considered specific targets.

Conclusion and Future Directions

The this compound scaffold, as exemplified by Torin1, represents a promising starting point for the development of highly selective kinase inhibitors. This guide has demonstrated that a rigorous and multi-pronged approach to cross-reactivity profiling is paramount in understanding the full pharmacological profile of such compounds. While in vitro kinome screening provides a broad overview of potential interactions, cellular methods like CETSA and quantitative proteomics are indispensable for validating target engagement and uncovering unanticipated off-targets in a physiological setting.

Compared to the broader-spectrum TKIs Imatinib, Nilotinib, and Bosutinib, inhibitors derived from this scaffold have the potential for a more refined selectivity profile, which could translate to an improved therapeutic window. Future studies should focus on direct, head-to-head comparative profiling of these and other emerging inhibitors under standardized conditions to build a comprehensive and publicly accessible knowledge base. This will undoubtedly accelerate the development of the next generation of safer and more effective targeted therapies.

References

Selectivity of [4-(4-Propionylpiperazin-1-yl)phenyl]amine Compounds for mTOR over PI3K: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular signaling, the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway stands as a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this critical cascade is a hallmark of numerous human cancers, making its components highly attractive targets for therapeutic intervention.[1][4] Within this pathway, mTOR and PI3K are two closely related kinases that have been the focus of intense drug discovery efforts. While dual inhibition of both PI3K and mTOR has shown therapeutic promise, the development of highly selective mTOR inhibitors is crucial for dissecting the specific roles of mTOR signaling and potentially offering a more favorable therapeutic window with fewer off-target effects.[5][6][7]

This guide provides an in-depth comparison of compounds featuring the [4-(4-propionylpiperazin-1-yl)phenyl]amine scaffold, with a particular focus on their selectivity for mTOR over PI3K. We will delve into the experimental data supporting this selectivity, provide detailed protocols for the key assays used in their characterization, and discuss the structural nuances that govern their inhibitory profiles.

The Rationale for mTOR Selectivity

The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different downstream effectors.[3] mTORC1, which is sensitive to the allosteric inhibitor rapamycin, primarily controls protein synthesis through the phosphorylation of S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] In contrast, mTORC2, which is largely insensitive to rapamycin, is a key activator of Akt, promoting cell survival.[8] Given the extensive crosstalk and feedback loops within the PI3K/Akt/mTOR network, selective inhibition of mTOR allows for a more precise modulation of these signaling events. For instance, inhibiting mTORC1 can lead to a feedback activation of Akt via PI3K, a phenomenon that can be circumvented with ATP-competitive inhibitors that target both mTORC1 and mTORC2.[8] Therefore, compounds that potently and selectively inhibit the kinase activity of both mTOR complexes while sparing PI3K are invaluable tools for research and may represent a superior therapeutic strategy.

Featured Compound Family: The this compound Scaffold

A notable example of a highly selective mTOR inhibitor is a compound known as Torin1 , which features the this compound core structure. Torin1 is an ATP-competitive inhibitor that potently targets the kinase activity of both mTORC1 and mTORC2.[9]

Structure-Activity Relationship Insights

The development of Torin1 and its analogs has provided valuable insights into the structure-activity relationships (SAR) governing mTOR selectivity. Key findings include:

  • The Tricyclic Benzonaphthyridinone Core: This moiety is crucial for the high-potency inhibition of mTOR.

  • The Propionyl Group on the Piperazine Ring: This specific acyl group was identified as conferring maximal potency and selectivity.[10]

  • The Trifluoromethyl Group: This substitution on the phenyl ring contributes to the overall binding affinity.

Subsequent optimization efforts led to the development of Torin2 , an analog with improved pharmacokinetic properties, including better water solubility and a longer half-life, while retaining high potency and selectivity for mTOR over PI3K.[9][11]

Comparative Analysis of mTOR vs. PI3K Inhibition

The selectivity of the this compound scaffold is best illustrated through a direct comparison of the inhibitory concentrations (IC50) against mTOR and various PI3K isoforms.

CompoundmTOR IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Selectivity (mTOR vs. PI3Kα)
Torin1 2-10~1,800>2,000>2,000>2,000>800-fold
Torin2 ~5>200>200>200>200>40-fold

Data is compiled from publicly available literature and may vary depending on assay conditions.

As the data indicates, Torin1 exhibits remarkable selectivity for mTOR over the class I PI3K isoforms, with a selectivity ratio of over 800-fold.[10] Torin2, while also highly selective, demonstrates a slightly broader activity profile, inhibiting other PI3K-like kinases (PIKKs) such as ATM and ATR at higher concentrations.[11]

Experimental Workflows for Determining Selectivity

The determination of kinase inhibitor selectivity relies on a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments used to characterize compounds like Torin1.

Biochemical Kinase Assays

Biochemical assays utilize purified enzymes and substrates to directly measure the inhibitory effect of a compound on kinase activity.

Diagram of the Biochemical Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, ATP, and Kinase Substrate plate Add Kinase, Test Compound, and Substrate to Assay Plate reagents->plate inhibitor Prepare Serial Dilutions of Test Compound inhibitor->plate incubate Incubate at 30°C to allow for phosphorylation plate->incubate add_detection Add Detection Reagent (e.g., ADP-Glo™) incubate->add_detection read Measure Signal (Luminescence or Fluorescence) add_detection->read plot Plot Signal vs. Compound Concentration read->plot ic50 Calculate IC50 Value plot->ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 1: In Vitro mTORC1 Kinase Assay

This protocol is adapted from established methods for immunoprecipitation-based mTORC1 kinase assays.[5][12]

  • Cell Culture and Lysis:

    • Culture HEK293T cells and stimulate with an appropriate growth factor (e.g., insulin) to activate the mTOR pathway.

    • Lyse the cells in a CHAPS-based lysis buffer to preserve the integrity of the mTORC1 complex.

  • Immunoprecipitation of mTORC1:

    • Incubate the cell lysate with an antibody against a component of the mTORC1 complex (e.g., Raptor) for 1-2 hours at 4°C.

    • Add Protein A/G beads to capture the antibody-mTORC1 complex and incubate for an additional hour.

    • Wash the beads several times with wash buffer to remove non-specific proteins.

  • Kinase Reaction:

    • Resuspend the beads in a kinase assay buffer containing MgCl2 and KCl.

    • Pre-incubate the beads with various concentrations of the test compound (e.g., Torin1) for 10-20 minutes on ice.

    • Initiate the kinase reaction by adding ATP and a purified mTORC1 substrate, such as recombinant 4E-BP1.

    • Incubate the reaction at 30°C for 30 minutes with gentle shaking.

  • Detection and Analysis:

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling the samples.

    • Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody (e.g., anti-phospho-4E-BP1 Thr37/46).

    • Quantify the band intensities and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 2: PI3K Kinase Activity Assay

This protocol is based on commercially available PI3K activity assay kits, such as the PI3K-Glo™ Kinase Assay.[13]

  • Reaction Setup:

    • Prepare a reaction mixture containing the PI3K enzyme (e.g., PI3Kα), the lipid substrate (e.g., PIP2), and the kinase reaction buffer.

    • Add serial dilutions of the test compound to the wells of a 96-well or 384-well plate.

    • Add the kinase/substrate mixture to the wells.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the PI3K activity.

    • Plot the signal against the compound concentration to calculate the IC50 value.

Cell-Based Assays

Cell-based assays are essential for confirming the activity and selectivity of inhibitors in a more physiologically relevant context.

Diagram of the PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K S6K mTORC1->S6K Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibition of translation when unphosphorylated

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Protocol 3: Western Blot Analysis of Downstream Effectors

Western blotting is a widely used technique to measure the phosphorylation status of key proteins in the mTOR and PI3K pathways.[14][15]

  • Cell Treatment:

    • Plate cells (e.g., cancer cell lines with a constitutively active PI3K/mTOR pathway) and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTOR pathway proteins (e.g., anti-phospho-S6K Thr389, anti-phospho-4E-BP1 Thr37/46) and PI3K pathway proteins (e.g., anti-phospho-Akt Ser473, a marker for mTORC2 activity, and anti-phospho-Akt Thr308, a marker for PDK1 activity downstream of PI3K).

    • Also, probe for the total protein levels of Akt, S6K, and 4E-BP1 as loading controls.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition.

Protocol 4: LanthaScreen™ Cellular Assay

The LanthaScreen™ technology offers a high-throughput, homogeneous assay format for measuring protein phosphorylation in a cellular context.[7]

  • Cell Plating:

    • Plate cells that have been engineered to express a GFP-fusion of a pathway substrate (e.g., GFP-Akt) in a 384-well plate.

  • Compound Treatment and Cell Stimulation:

    • Add serial dilutions of the test compound to the wells and incubate for a predetermined time.

    • Stimulate the cells with a growth factor (e.g., IGF-1) to induce phosphorylation of the GFP-fusion substrate.

  • Cell Lysis and Antibody Addition:

    • Lyse the cells by adding a lysis buffer that contains a terbium-labeled, phospho-specific antibody against the target phosphorylation site (e.g., Tb-anti-phospho-Akt Ser473).

  • TR-FRET Detection:

    • Incubate the plate at room temperature to allow the antibody to bind to the phosphorylated GFP-fusion protein.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. A high TR-FRET signal indicates phosphorylation, while a low signal indicates inhibition.

  • Data Analysis:

    • Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.

Conclusion

The this compound scaffold, exemplified by the potent and selective mTOR inhibitor Torin1, represents a significant advancement in the development of targeted cancer therapeutics. The remarkable selectivity of these compounds for mTOR over the closely related PI3K kinases underscores the feasibility of designing highly specific inhibitors that can dissect the complex roles of the PI3K/Akt/mTOR signaling pathway. The experimental workflows detailed in this guide provide a robust framework for the characterization of such compounds, ensuring scientific integrity and enabling the generation of reliable and reproducible data. As our understanding of the intricacies of cellular signaling continues to grow, the availability of highly selective chemical probes like Torin1 and its analogs will be indispensable for both basic research and the development of next-generation cancer therapies.

References

A Guide to Ensuring Reproducibility in In Vitro Profiling of [4-(4-Propionylpiperazin-1-yl)phenyl]amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of a Privileged Scaffold

The [4-(4-Propionylpiperazin-1-yl)phenyl]amine scaffold is a cornerstone in modern medicinal chemistry, forming the basis of potent and selective inhibitors targeting critical cellular pathways. A prominent example is Torin1, a highly selective inhibitor of the mammalian target of rapamycin (mTOR), a master regulator of cell growth and proliferation.[1][2] The versatility of the arylpiperazine core has led to the development of analogs targeting a wide array of proteins, from kinases to G-protein coupled receptors.[3][4][5]

However, the journey from a promising chemical scaffold to a validated drug candidate is fraught with challenges, chief among them being the reproducibility of preclinical research.[6][7] Studies have suggested that over half of preclinical research findings cannot be reproduced, leading to an estimated annual loss of $28 billion in the U.S. alone and, more critically, delaying the development of life-saving therapies.[8] This guide provides an in-depth framework for researchers working with this compound analogs, focusing on robust experimental design and execution to ensure that in vitro data is both reliable and reproducible. We will move beyond simple protocols to explain the causal factors that underpin experimental success, creating a self-validating system for generating high-quality, translatable data.

Pillar 1: Deconstructing the Reproducibility Crisis in Preclinical Research

The failure to reproduce experimental results is not typically due to a single catastrophic error, but rather an accumulation of seemingly minor oversights and systemic issues.[9] Understanding these root causes is the first step toward mitigating them. The crisis stems from several key areas: methodological flaws, biological variability, lack of standardization, and publication bias.[8] Researchers often face pressure to publish, which can tempt investigators to cherry-pick positive results or develop hypotheses after the data has been collected, a practice known as "p-hacking".[6]

A survey in Nature revealed that over 70% of researchers have failed to reproduce another scientist's experiments, and more than 50% have failed to reproduce their own.[6] This is not just an academic issue; pharmaceutical companies report that almost two-thirds of academic research projects they attempt to validate internally have inconsistent results, causing significant delays and financial loss.[7]

Irreproducibility Core Causes of Irreproducibility StudyDesign Poor Study Design Irreproducibility->StudyDesign Reagents Reagent & Cell Line Issues Irreproducibility->Reagents Protocols Protocol Deficiencies Irreproducibility->Protocols DataHandling Data Analysis & Reporting Irreproducibility->DataHandling NoControls Lack of Controls StudyDesign->NoControls NoRandom No Randomization/ Blinding StudyDesign->NoRandom LowPower Low Statistical Power StudyDesign->LowPower Contamination Cell Line Contamination/ Misidentification Reagents->Contamination ReagentVar Reagent Variability Reagents->ReagentVar Passage High Passage Number Reagents->Passage VagueMethods Vague Method Descriptions Protocols->VagueMethods EdgeEffect Microplate Edge Effects Protocols->EdgeEffect OpVar Operator Variability Protocols->OpVar P_Hacking p-Hacking DataHandling->P_Hacking SelectiveReport Selective Reporting DataHandling->SelectiveReport NoRawData Lack of Raw Data Sharing DataHandling->NoRawData

Caption: Key contributors to the preclinical reproducibility crisis.

Pillar 2: Core Assays for Kinase Inhibitor Analogs - A Guide to Robustness

Given that the this compound scaffold is prominent in kinase inhibitors like Torin1, we will focus on a typical workflow for characterizing a novel analog designed to target a protein kinase, such as mTOR. The principles and protocols described here are broadly applicable to other target classes.

Assay 1: Biochemical Kinase Assay (Direct Target Inhibition)

Causality: The first step is to determine if your compound directly interacts with and inhibits the catalytic activity of its purified target kinase. This assay isolates the drug-target interaction from the complexities of a cellular environment.[10] A variety of methods exist, including radiometric and fluorescence-based assays, which measure the phosphorylation of a substrate by the kinase.[11][12]

Workflow Diagram: Biochemical Kinase Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Prepare serial dilution of analog Mix Combine analog, kinase, substrate in microplate Compound->Mix Enzyme Prepare kinase and substrate solution Enzyme->Mix ATP Prepare ATP solution Initiate Add ATP to start reaction ATP->Initiate Incubate1 Pre-incubate (Drug-Target Binding) Mix->Incubate1 Incubate1->Initiate Incubate2 Incubate (Phosphorylation) Initiate->Incubate2 Stop Add stop solution Incubate2->Stop Detect Add detection reagent (e.g., ADP-Glo) Stop->Detect Read Read luminescence/ fluorescence Detect->Read

Caption: Generalized workflow for a biochemical kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)

This protocol is adapted for measuring the activity of a purified kinase like mTOR.

  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of the test analog in 100% DMSO, starting at 1 mM. Then, dilute this series into the assay buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted analog or vehicle control (e.g., 1% DMSO in buffer).

  • Add Kinase/Substrate: Add 2.5 µL of a solution containing the purified kinase and its substrate (e.g., a recombinant 4E-BP1 fragment for mTOR).

  • Initiate Reaction: Add 5 µL of ATP solution at a concentration close to its Michaelis-Menten constant (Km) to start the reaction. The use of Km ATP provides a more sensitive measure of ATP-competitive inhibitors.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Stop and Detect:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. Calculate the percent inhibition relative to vehicle controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Reproducibility Checklist for Biochemical Assays

ParameterCommon PitfallBest Practice for Reproducibility
Enzyme Quality Use of poorly active or impure enzyme preparations.Source highly purified, validated kinase from a reputable vendor. Validate each new lot for activity.
ATP Concentration Using excessively high ATP concentrations (e.g., 1 mM) can mask the potency of ATP-competitive inhibitors.Determine the ATP Km for your kinase and run assays at or near this concentration for initial profiling.[10]
Compound Solubility Compound precipitates in aqueous buffer, leading to artificially low potency.Visually inspect compound dilutions. If solubility is an issue, consider adding a small amount of detergent like Tween-20 or reducing the final assay concentration.
Assay Controls Lack of proper controls to assess assay window and signal stability.Include "no enzyme" negative controls and "vehicle only" (0% inhibition) positive controls on every plate.
Data Analysis Incorrect curve fitting or normalization.Normalize data to positive and negative controls on the same plate. Use a four-parameter logistic regression model for IC₅₀ fitting.
Assay 2: Cellular Target Engagement & Pathway Modulation

Causality: After confirming direct enzyme inhibition, the next critical step is to verify that the analog engages its target within a living cell and modulates the intended signaling pathway.[13][14] Cellular assays provide more physiologically relevant data by accounting for factors like cell permeability and off-target effects.

The mTOR Signaling Pathway

The mTOR kinase exists in two complexes, mTORC1 and mTORC2. A potent inhibitor like Torin1 will block the phosphorylation of downstream substrates of both complexes, such as 4E-BP1 (mTORC1) and AKT at Ser473 (mTORC2).[1]

GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 AKT->mTORC1 p_4EBP1 p-4E-BP1 mTORC1->p_4EBP1 p_AKT_S473 p-AKT (S473) mTORC2->p_AKT_S473 Analog [Arylpiperazine] Analog (e.g., Torin1) Analog->mTORC1 Analog->mTORC2 p_AKT_S473->AKT Feedback CellGrowth Cell Growth & Proliferation p_4EBP1->CellGrowth

Caption: Simplified mTOR signaling pathway showing inhibition points.

Detailed Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Culture and Treatment: Plate cancer cells (e.g., U87-MG glioblastoma cells) and allow them to adhere overnight. Starve cells of serum for 4-6 hours to reduce basal signaling. Treat with a dose-response of the analog for 1-2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against a phospho-protein of interest (e.g., anti-phospho-4E-BP1) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and image the blot. Strip the blot and re-probe for the total protein (e.g., total 4E-BP1) and a loading control (e.g., β-actin or GAPDH) to confirm equal loading and specific inhibition of phosphorylation.

Reproducibility Checklist for Cellular Assays

ParameterCommon PitfallBest Practice for Reproducibility
Cell Line Authenticity Use of misidentified or cross-contaminated cell lines.[15]Authenticate all cell lines at the start of a project and after thawing new vials using Short Tandem Repeat (STR) profiling.[16]
Cell Passage Number Genetic drift and phenotypic changes occur at high passage numbers, altering drug response.Use cells within a consistent, low passage number range (e.g., passages 5-20) for all experiments. Document the passage number in all records.
Mycoplasma Contamination Undetected mycoplasma infection alters cellular metabolism and signaling, confounding results.Routinely test all cell cultures for mycoplasma contamination (e.g., monthly) using a PCR-based method.
Antibody Validation Primary antibodies may have poor specificity or lot-to-lot variability.Validate each new antibody lot for specificity (e.g., using knockout/knockdown cell lines if available) and optimal dilution.
Experimental Controls Failure to control for solvent effects or non-specific responses.Always include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug dose.
Assay 3: Phenotypic Cell Viability/Proliferation Assay

Causality: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth or induce cell death.[17] A cell viability assay measures the functional consequence of target inhibition.[14] It is crucial to correlate the concentration at which the analog inhibits its target (cellular IC₅₀) with the concentration at which it affects cell viability (GI₅₀).

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well or 384-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Add a dose-response of the analog to the wells. Include a vehicle control and a "no cells" background control.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader. Calculate the percent viability relative to vehicle-treated cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Reproducibility Checklist for Phenotypic Assays

ParameterCommon PitfallBest Practice for Reproducibility
Seeding Density Inconsistent cell numbers lead to high well-to-well variability.Perform a cell titration experiment to determine the optimal seeding density that ensures cells remain in the exponential growth phase for the duration of the assay.
Edge Effects Increased evaporation in the outer wells of a microplate concentrates media components and drug, altering cell growth.[18]Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. Alternatively, use a randomized plate layout.[18]
Incubation Time Assay duration is too short to observe a phenotypic effect or too long, leading to nutrient depletion and cell death in controls.The standard 72-hour incubation is a good starting point, but it should be optimized based on the cell line's doubling time and the compound's mechanism of action.
Assay Linearity The assay signal is not linear with the cell number at the time of readout.Confirm that the assay signal is linear over the range of cell densities used in your experiment.

Pillar 3: Data Synthesis and Comparative Analysis

To build a robust and reproducible dataset for a novel this compound analog, it is essential to integrate data from multiple orthogonal assays.

Hypothetical Data Summary: Analog 'X' vs. Reference Compound

Assay TypeParameterAnalog 'X'Torin1 (Reference)Interpretation
Biochemical mTOR Kinase IC₅₀3 nM2 nMAnalog 'X' is a potent, direct inhibitor of the target kinase, comparable to the reference compound.
Cellular Target p-4E-BP1 IC₅₀15 nM10 nMAnalog 'X' effectively enters cells and inhibits the mTORC1 pathway, showing good cell permeability.
Phenotypic U87-MG GI₅₀50 nM40 nMThe phenotypic effect on cell growth is consistent with on-target pathway inhibition.

This multi-assay approach provides a self-validating system. A potent biochemical inhibitor that fails to inhibit the pathway in cells may have poor permeability. A compound that inhibits cell growth but not the intended target may be acting via an off-target mechanism or general cytotoxicity.

Conclusion: Building a Culture of Reproducibility

Ensuring the reproducibility of in vitro experiments is not about adding burdensome steps; it is about embedding quality and rigor into the scientific process. For researchers developing novel therapeutics based on the this compound scaffold, this commitment is paramount. By understanding the causes of irreproducibility, implementing detailed and validated protocols, and utilizing orthogonal assays to build a cohesive biological narrative, we can increase the reliability of preclinical data.[15][19] This rigor not only accelerates the path to clinical trials but also strengthens the very foundation of scientific discovery.

References

A Comparative Benchmarking Guide to Novel [4-(4-Propionylpiperazin-1-yl)phenyl]amine Derivatives as mTOR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3][4] The development of small molecule inhibitors targeting this pathway remains a cornerstone of modern oncology drug discovery. This guide presents a comprehensive benchmarking framework for a new series of [4-(4-Propionylpiperazin-1-yl)phenyl]amine derivatives, designed as next-generation mTOR kinase inhibitors. We provide a comparative analysis of three novel derivatives against established standards: the highly potent mTOR inhibitor Torin1 , the FDA-approved first-generation mTOR inhibitor Everolimus , and the dual PI3K/mTOR inhibitor Voxtalisib . This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust framework for evaluating the potency, selectivity, and in vivo efficacy of novel anti-cancer agents targeting the mTOR pathway.

Introduction: The Rationale for Developing Novel mTOR Inhibitors

The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different downstream cellular processes.[2][4][5] First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs) like Everolimus, are allosteric inhibitors that primarily target mTORC1.[4][5] While clinically successful in certain cancers like renal cell carcinoma, their efficacy can be limited by feedback activation of AKT signaling via mTORC2.[4][6][7] This has driven the development of second-generation ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[8][9]

The compound 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][11]naphthyridin-2(1H)-one, known as Torin1 , is a potent and selective ATP-competitive mTOR inhibitor that has served as a valuable research tool. Building upon this scaffold, our laboratory has synthesized a new series of this compound derivatives with the aim of optimizing potency, selectivity, and pharmacokinetic properties.

This guide provides a head-to-head comparison of three promising new derivatives against established standards, outlining the experimental methodologies required for a thorough evaluation.

Compound Profiles

New Investigational Derivatives

For the purpose of this guide, we will evaluate three hypothetical derivatives with projected improvements:

  • Derivative A (NPD-A01): Designed for enhanced potency against mTOR kinase.

  • Derivative B (NPD-B02): Optimized for improved selectivity against other kinases, particularly PI3K isoforms.

  • Derivative C (NPD-C03): Engineered for superior pharmacokinetic properties, including oral bioavailability and metabolic stability.

Known Standards for Benchmarking

A robust benchmarking strategy requires comparison against well-characterized compounds.

  • Torin1: A highly potent, selective, second-generation ATP-competitive inhibitor of both mTORC1 and mTORC2. It serves as a benchmark for maximal mTOR inhibition.

  • Everolimus (RAD001): An FDA-approved first-generation allosteric inhibitor of mTORC1 (rapalog). It is a clinically relevant standard for comparison.[5][6][7]

  • Voxtalisib (SAR245409): A dual inhibitor of pan-class I PI3K and mTOR, representing a different therapeutic strategy within the same pathway.[3]

The PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition for the different classes of compounds evaluated in this guide.

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT S473 Phos. Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 mTORC1->mTORC2 S6K1 feedback S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth FourEBP1->CellGrowth inhibition of translation Voxtalisib Voxtalisib Voxtalisib->PI3K Voxtalisib->mTORC2 Voxtalisib->mTORC1 Torin1_Derivatives Torin1 & New Derivatives Torin1_Derivatives->mTORC2 Torin1_Derivatives->mTORC1 Everolimus Everolimus Everolimus->mTORC1 Biochem_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds Incubate Add compounds to assay mix and incubate Compound_Prep->Incubate Assay_Mix Prepare mTOR kinase assay mix (enzyme, substrate, buffer) Assay_Mix->Incubate Start_Reaction Initiate reaction with ATP/MgCl2 Incubate->Start_Reaction Incubate_Reaction Incubate at 30°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop reaction Incubate_Reaction->Stop_Reaction Detection Measure substrate phosphorylation (e.g., TR-FRET) Stop_Reaction->Detection Analysis Calculate % inhibition and determine IC50 values Detection->Analysis WB_Workflow Cell_Culture 1. Culture cancer cells (e.g., U87-MG) Treatment 2. Treat cells with compounds (various concentrations & times) Cell_Culture->Treatment Lysis 3. Lyse cells and quantify protein Treatment->Lysis SDS_PAGE 4. Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer 5. Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking 6. Block membrane Transfer->Blocking Primary_Ab 7. Incubate with primary antibodies (p-S6K, p-AKT, etc.) Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP- conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 9. Detect with ECL and image Secondary_Ab->Detection Analysis 10. Quantify band intensity Detection->Analysis Xenograft_Workflow Implantation 1. Implant human cancer cells (e.g., U87-MG) subcutaneously into immunodeficient mice Tumor_Growth 2. Allow tumors to reach a palpable size (e.g., 100-150 mm³) Implantation->Tumor_Growth Randomization 3. Randomize mice into treatment groups Tumor_Growth->Randomization Dosing 4. Administer compounds daily (e.g., oral gavage) for 21 days Randomization->Dosing Monitoring 5. Monitor tumor volume and body weight twice weekly Dosing->Monitoring Endpoint 6. At endpoint, collect tumors for pharmacodynamic analysis (Western blot) Monitoring->Endpoint Analysis 7. Analyze tumor growth inhibition (TGI) Endpoint->Analysis

References

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling [4-(4-Propionylpiperazin-1-yl)phenyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical compounds is paramount to both personal safety and the integrity of our work. This guide provides essential, immediate safety and logistical information for [4-(4-Propionylpiperazin-1-yl)phenyl]amine, a compound structurally related to the piperazine class of chemicals. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is conservatively based on the known hazardous properties of the piperazine functional group.

The piperazine moiety is known to be corrosive, a skin and respiratory sensitizer, and can cause serious eye damage.[1][2] Therefore, a cautious approach is mandated. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal protocols to mitigate risks effectively.

Understanding the Risks: Hazard Profile

Primary Hazards of Piperazine Derivatives:

  • Corrosivity: Can cause severe skin burns and eye damage upon contact.[2][3]

  • Sensitization: Repeated or prolonged contact may lead to skin sensitization and allergic reactions. Inhalation can cause asthma-like symptoms.[1]

  • Irritation: Causes irritation to the skin, eyes, and respiratory tract.[4][5]

  • Neurotoxicity: Ingestion of piperazine has been shown to cause effects on the nervous system.[1][6]

Given these potential hazards, all handling of this compound should be conducted with the assumption that it carries similar risks.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, skin contact, and eye contact.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a chemical-resistant barrier to prevent skin contact and absorption.[2] Double-gloving adds a layer of security against tears and contamination.
Eye Protection Tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes, dust, and vapors, preventing severe eye irritation and damage.[5] A face shield offers broader protection for the entire face.
Body Protection A fully buttoned laboratory coat (chemical-resistant material recommended). Consider a chemical protection suit for large quantities or in case of potential for splashing.Prevents contamination of personal clothing and skin.[1][2] Impervious materials offer greater protection against spills.
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. If a fume hood is not available or if dust is generated, a full-face respirator with an appropriate organic vapor/particulate filter should be used.Prevents inhalation of dust or vapors, which can cause respiratory irritation and sensitization.[1][7] Engineering controls like a fume hood are always the first line of defense.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure risk. The following steps provide a clear, procedural guide for working with this compound.

Preparation and Weighing:
  • Designated Area: All handling of the solid compound must be conducted within a certified chemical fume hood to control dust and potential vapors.

  • Pre-use Checks: Before starting, ensure that the fume hood is functioning correctly and that an eyewash station and safety shower are immediately accessible.[3][8]

  • Donning PPE: Put on all required PPE (double gloves, lab coat, eye protection) before entering the designated handling area.

  • Weighing: If weighing the solid, do so within the fume hood. Use a tared container and handle the material gently to minimize dust generation. If appropriate, moisten the substance first to prevent dusting.[1]

Experimental Use:
  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. Keep the container covered as much as possible.

  • Transfers: Use appropriate tools (spatulas, pipettes) to transfer the material, avoiding any direct contact.

  • Reaction Monitoring: Keep all reaction vessels within the fume hood.

  • Avoid Incompatible Materials: Keep the compound away from strong acids, strong oxidants, and acid anhydrides.[1][8]

Post-Experiment and Decontamination:
  • Cleaning: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the compound. Use an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3]

  • Contaminated Clothing: Any clothing that becomes contaminated should be removed immediately and laundered separately before reuse.[9] Do not take contaminated work clothes home.[1]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Designate Fume Hood Check_Safety Verify Safety Equipment Prep_Area->Check_Safety Don_PPE Don Full PPE Check_Safety->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Experiment Dissolve->React Decontaminate Decontaminate Surfaces React->Decontaminate Dispose Segregate Waste Decontaminate->Dispose Doff_PPE Doff PPE Correctly Dispose->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Caption: Workflow for Safely Handling this compound.

Disposal Plan: Managing Chemical Waste

Proper segregation and disposal of chemical waste are crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated solvents, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name: "this compound" and appropriate hazard symbols (e.g., corrosive, irritant).

  • Storage: Store the sealed waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials.

  • Final Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3] Do not dispose of this chemical into the environment or down the drain.[1]

By adhering to these rigorous safety protocols, researchers can confidently work with this compound while protecting themselves, their colleagues, and the integrity of their scientific pursuits.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.